molecular formula C6H8ClN3O2 B1309862 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 51355-91-0

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B1309862
CAS No.: 51355-91-0
M. Wt: 189.6 g/mol
InChI Key: CDCFMFTWXASYGO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 51355-91-0) is a key chemical intermediate in organic and pharmaceutical synthesis. Its molecular formula is C6H8ClN3O2, with a molecular weight of 189.6 . This compound features a reactive chloromethyl group attached to a nitro-substituted pyrazole ring, making it a versatile building block for the development of novel bioactive molecules. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse therapeutic properties, including anti-tumor, anti-inflammatory, and antibacterial activities . Recent scientific literature highlights the specific research value of this compound and its derivatives. It serves as a precursor in the synthesis of haloaminopyrazole derivatives, which have demonstrated significant antimicrobial and antibiofilm properties against Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus and Escherichia coli . Furthermore, structural analogs are investigated for their antiproliferative effects against human carcinoma cell lines, positioning them as promising candidates in anticancer research . The presence of both nitro and chloromethyl functional groups on the pyrazole ring allows researchers to explore structure-activity relationships and develop new coordination complexes with metal ions , which can exhibit enhanced bioactivity . This product is intended for research purposes by qualified laboratory personnel. It is classified with the hazard statement H301 (Toxic if swallowed) and requires careful handling . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFMFTWXASYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224340
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51355-91-0
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
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URL https://commonchemistry.cas.org/detail?cas_rn=51355-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a reactive chloromethyl group alongside a nitro functionality opens avenues for further molecular elaboration and the development of novel bioactive molecules.[1][2]

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached through a two-step sequence. This strategy involves the initial formation of the core nitrated pyrazole ring, followed by the introduction of the chloromethyl group at the N1 position. This approach ensures regiochemical control and avoids potential side reactions that could occur if the functional groups were introduced in a different order.

Step 1: Nitration of 3,5-Dimethylpyrazole

The first step is the electrophilic nitration of the commercially available 3,5-dimethylpyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution reactions readily occur. The directing effects of the two methyl groups and the nitrogen atoms of the pyrazole ring favor substitution at the C4 position.[3]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

  • Dissolve 3,5-dimethylpyrazole in a minimal amount of concentrated sulfuric acid.

  • Slowly add the 3,5-dimethylpyrazole solution to the nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product, 3,5-dimethyl-4-nitro-1H-pyrazole, to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.[4]

Causality of Experimental Choices: The use of a strong acid mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the pyrazole ring.[5] The low temperature helps to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Step 2: N-Chloromethylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

With the 4-nitro-3,5-dimethylpyrazole in hand, the next step is the introduction of the chloromethyl group onto one of the ring nitrogen atoms. This is an N-alkylation reaction. Given the tautomeric nature of the N-H proton in the pyrazole ring, this reaction will yield the 1-(chloromethyl) isomer.

Protocol:

  • Suspend 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as chloroform or dichloromethane.

  • Add paraformaldehyde and pass dry hydrogen chloride gas through the mixture, or alternatively, use a mixture of paraformaldehyde and concentrated hydrochloric acid.[6][7]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Causality of Experimental Choices: The combination of formaldehyde and HCl generates an in situ electrophilic species, likely a chloromethyl cation equivalent, which is then attacked by the nucleophilic nitrogen of the pyrazole ring.[8] The nitro group at the 4-position is a deactivating group, which may require heating to facilitate the N-alkylation.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3,5-Dimethylpyrazole Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 3,5-Dimethyl-4-nitro-1H-pyrazole Nitration->Intermediate Chloromethylation N-Chloromethylation (Paraformaldehyde, HCl) Intermediate->Chloromethylation FinalProduct This compound Chloromethylation->FinalProduct

Caption: Synthetic route to this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended, with predicted data based on analogous structures found in the literature.

TechniquePredicted Observations
¹H NMR - A singlet for the chloromethyl protons (-CH₂Cl) around δ 5.5-6.0 ppm. - Two singlets for the two methyl groups (-CH₃) at the C3 and C5 positions, likely in the range of δ 2.3-2.7 ppm.[9][10]
¹³C NMR - A signal for the chloromethyl carbon (-CH₂Cl) around δ 50-60 ppm. - Signals for the two methyl carbons (-CH₃) in the range of δ 10-15 ppm. - Signals for the pyrazole ring carbons (C3, C4, C5). The C4 carbon bearing the nitro group will be downfield shifted.[9][11]
FTIR (cm⁻¹) - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[12][13] - C-H stretching vibrations for the methyl and chloromethyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1600-1400 cm⁻¹ region.[14]
Mass Spec. - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₈ClN₃O₂). - Isotopic peaks for the chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). - Fragmentation patterns showing the loss of the chloromethyl group and the nitro group.

Significance and Future Directions

The synthesis of this compound provides a versatile intermediate for the development of more complex molecules. The reactive chloromethyl group can serve as a handle for introducing various nucleophiles, allowing for the construction of a library of derivatives.[5] These new compounds can then be screened for a wide range of biological activities, leveraging the known pharmacological importance of the pyrazole core.[2] The presence of the nitro group also offers possibilities for further chemical transformations, such as reduction to an amino group, which can then be further functionalized.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity - American Chemical Society. (2026, January 9). Retrieved January 17, 2026, from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. (2026, January 16). Retrieved January 17, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chloromethylation of Pyrazole Ring - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES, 93(2), 628. Retrieved January 17, 2026, from [Link]

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Chloromethylation of pyrazole ring - ResearchGate. (2016, February 29). Retrieved January 17, 2026, from [Link]

  • 3,5-dimethyl-1H-pyrazole - Chemical Synthesis Database. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tikrit Journal of Pure Science. (2024, December 10). Retrieved January 17, 2026, from [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (n.d.). Retrieved January 17, 2026, from [Link]

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  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are built upon foundational spectroscopic principles and comparative analysis with structurally related molecules, providing a robust framework for the characterization of this compound.

Introduction

This compound is a functionalized pyrazole derivative of significant interest in synthetic chemistry and potential pharmaceutical applications. The pyrazole core is a well-established scaffold in medicinal chemistry, and the presence of a reactive chloromethyl group, along with the electron-withdrawing nitro functionality, opens avenues for diverse chemical transformations and the synthesis of novel bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this target compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Two Methyl Groups (C3 and C5): These will appear as distinct singlet peaks in the ¹H NMR spectrum.

  • A Nitro Group (C4): This strong electron-withdrawing group will significantly influence the electronic environment of the pyrazole ring, impacting the chemical shifts of the ring carbons and protons.

  • A Chloromethyl Group (N1): This reactive group will have characteristic signals in both ¹H and ¹³C NMR, and its fragmentation will be observable in the mass spectrum.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (Predicted):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.8 - 6.2Singlet2H-CH₂ClThe protons of the chloromethyl group are deshielded by the adjacent nitrogen and chlorine atoms. Based on similar N-CH₂Cl systems, a singlet in this region is expected.
~ 2.5 - 2.8Singlet3HC5-CH₃The methyl group at the C5 position.
~ 2.4 - 2.7Singlet3HC3-CH₃The methyl group at the C3 position. The precise chemical shifts of the two methyl groups may be slightly different due to the asymmetric nature of the N1-substituent.

Causality Behind Predictions:

  • The chemical shift of the -CH₂Cl protons is influenced by the electronegativity of both the nitrogen of the pyrazole ring and the chlorine atom. Literature data for N-substituted methylene groups on heterocyclic systems supports a chemical shift in this downfield region[1].

  • The methyl protons are expected to be sharp singlets as there are no adjacent protons to couple with. Their chemical shifts are in the typical range for methyl groups attached to an aromatic ring. The electron-withdrawing nitro group at C4 will have a modest deshielding effect on these protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol (Predicted):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

  • Referencing: Use the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C5The C5 carbon is adjacent to two nitrogen atoms and is expected to be significantly deshielded.
~ 145 - 150C3Similar to C5, the C3 carbon is deshielded due to its position in the heterocyclic ring.
~ 125 - 135C4The C4 carbon is directly attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. However, it is not as deshielded as C3 and C5 which are adjacent to the ring nitrogens.[2]
~ 50 - 55-CH₂ClThe carbon of the chloromethyl group is deshielded by the attached nitrogen and chlorine atoms. Data for similar N-CH₂Cl moieties on heterocycles show signals in this region[1].
~ 12 - 15C5-CH₃Typical chemical shift for a methyl group attached to an sp² hybridized carbon of a heterocyclic ring.
~ 10 - 13C3-CH₃Similar to the C5-methyl group, this carbon is expected in the aliphatic region of the spectrum.

Trustworthiness of Predictions: The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with data from similar pyrazole derivatives[2][3]. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen and chlorine atoms are the primary factors governing the observed chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted):

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1560 - 1520StrongAsymmetric NO₂ StretchThe asymmetric stretching vibration of the nitro group is a strong and characteristic absorption. For nitro-pyrazoles, this band is typically observed in this region[4].
~ 1370 - 1330StrongSymmetric NO₂ StretchThe symmetric stretch of the nitro group is another strong and readily identifiable band. The presence of two strong bands in these regions is highly indicative of a nitro group[4].
~ 3000 - 2850MediumC-H Stretch (aliphatic)These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and chloromethyl groups.
~ 1600 - 1450MediumC=N and C=C StretchThese bands are characteristic of the pyrazole ring stretching vibrations.
~ 700 - 600MediumC-Cl StretchThe stretching vibration of the carbon-chlorine bond typically appears in this region.

Authoritative Grounding: The assignment of the nitro group stretches is well-established in IR spectroscopy[5]. The characteristic absorptions for the pyrazole ring and other functional groups are consistent with data reported for similar heterocyclic compounds. A recent study on aminopyrazoles derived from 3,5-dimethyl-4-nitropyrazole confirms the characteristic absorption bands for the nitro group in the ranges of 1563–1491 cm⁻¹ (asymmetric) and 1361–1304 cm⁻¹ (symmetric)[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Experimental Protocol (Predicted):

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z = 189/191 M_minus_Cl [M-Cl]⁺ m/z = 154 M->M_minus_Cl - Cl M_minus_CH2Cl [M-CH₂Cl]⁺ m/z = 140 M->M_minus_CH2Cl - CH₂Cl M_minus_NO2 [M-NO₂]⁺ m/z = 143/145 M->M_minus_NO2 - NO₂ Pyrazole_core [C₅H₇N₂]⁺ m/z = 95 M_minus_CH2Cl->Pyrazole_core - NO₂

Figure 2. Predicted Mass Spectrometry Fragmentation of this compound.

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺˙): The molecular formula of the compound is C₆H₈ClN₃O₂. The calculated monoisotopic mass is 189.0305 g/mol . Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z 189 (for ³⁵Cl) and m/z 191 (for ³⁷Cl) in an approximate 3:1 ratio.

  • [M-Cl]⁺: Loss of a chlorine radical would result in a fragment at m/z 154.

  • [M-CH₂Cl]⁺: Cleavage of the N-CH₂Cl bond would lead to the 3,5-dimethyl-4-nitro-1H-pyrazole cation at m/z 140. This is expected to be a prominent peak.

  • [M-NO₂]⁺: Loss of the nitro group would result in a fragment at m/z 143/145 (showing the chlorine isotope pattern).

  • Further Fragmentation: The pyrazole ring itself can undergo further fragmentation, leading to smaller charged species. The fragmentation of nitropyrazoles often involves the loss of the nitro group[6].

Self-Validating System: The presence of the characteristic chlorine isotopic pattern in the molecular ion and any chlorine-containing fragments provides a high degree of confidence in the elemental composition of the molecule. High-resolution mass spectrometry can further confirm the elemental formula of each fragment with high accuracy[7].

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established spectroscopic principles and supported by data from structurally analogous compounds. This guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related heterocyclic compounds, enabling them to confidently identify and verify their target molecules. The experimental protocols outlined provide a clear starting point for obtaining high-quality spectroscopic data.

References

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  • Pérez-López, I., et al. (2002). H NMR EVIDENCE OF C−H---O, C−H---N AND C−H---Cl INTRAMOLECULAR HYDROGEN BONDS IN 2-AMINO-4-ARYLTHIAZOLES. Revista de la Sociedad Química de México, 46(3), 232-235.
  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.
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  • de Oliveira, D. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • de la Cruz, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Talawar, M. B., et al. (2021). Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities.
  • Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 197.
  • PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.
  • Kuhn, B. M., & Maier, C. S. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 119-129.
  • Zhang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives.
  • Shingare, M. S., & Shingate, B. P. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
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  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
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  • LibreTexts. (2021, August 15). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Fun, H.-K., et al. (2011). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2678.
  • da Silva, A. B. F., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(3), 5767–5777.

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An In-depth Technical Guide to 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from related pyrazole derivatives to project its characteristics. This guide covers a plausible synthetic pathway, predicted physical and spectroscopic properties, and potential applications in medicinal chemistry and drug development, grounded in the well-established reactivity of the pyrazole core and its substituents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for diverse biological interactions and a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The compound this compound incorporates several key functional groups onto this versatile scaffold: two methyl groups at positions 3 and 5, a strongly electron-withdrawing nitro group at position 4, and a reactive chloromethyl group at the N1 position. This unique combination of substituents is expected to impart distinct physical, chemical, and biological properties, making it a molecule of significant interest for further investigation.

Molecular Structure and Key Features

The structure of this compound is characterized by a five-membered aromatic pyrazole ring. The key functional groups and their anticipated influence on the molecule's properties are outlined below:

  • 3,5-Dimethyl Groups: These electron-donating groups enhance the electron density of the pyrazole ring, potentially influencing its reactivity in electrophilic substitution reactions.

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly modulates the electronic properties of the pyrazole ring, impacting its reactivity and basicity.

  • 1-Chloromethyl Group: This group introduces a reactive electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. This functionality is often utilized for the covalent modification of biological targets or for further synthetic elaboration.

Figure 1. Chemical structure of this compound.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized in three main stages, starting from readily available precursors. This proposed pathway is based on established synthetic methodologies for pyrazole derivatives.

G start Acetylacetone + Hydrazine Hydrate intermediate1 3,5-Dimethylpyrazole start->intermediate1 Condensation intermediate2 3,5-Dimethyl-4-nitro-1H-pyrazole intermediate1->intermediate2 Nitration product This compound intermediate2->product Chloromethylation

Figure 2. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the condensation of acetylacetone with hydrazine hydrate. This is a classic and efficient method for the synthesis of the 3,5-dimethylpyrazole core.[2]

Protocol:

  • In a round-bottom flask, dissolve acetylacetone in a suitable solvent such as ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. The reaction is typically exothermic.

  • After the addition is complete, reflux the mixture for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation.

Step 2: Nitration of 3,5-Dimethylpyrazole

The second step is the regioselective nitration of the 3,5-dimethylpyrazole at the 4-position. The pyrazole ring is susceptible to electrophilic substitution, and the directing effects of the two methyl groups favor substitution at the C4 position.

Protocol:

  • Dissolve 3,5-dimethylpyrazole in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.

  • After the addition, allow the reaction to stir at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with water until neutral, and dry. Further purification can be achieved by recrystallization.

Step 3: N-Chloromethylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

The final step is the introduction of the chloromethyl group at the N1 position of the pyrazole ring. This can be achieved through various chloromethylation procedures.

Protocol:

  • Suspend 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent.

  • Add a source of formaldehyde, such as paraformaldehyde, and a chlorinating agent, like thionyl chloride or concentrated hydrochloric acid.

  • Heat the reaction mixture under controlled conditions. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the mixture and neutralize it carefully.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, remove the solvent, and purify the final product, this compound, using techniques like column chromatography.

Physical and Chemical Properties

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted Value/CharacteristicRationale
CAS Number 51355-91-0[3]Assigned registry number.
Molecular Formula C₆H₈ClN₃O₂[3]Based on atomic composition.
Molecular Weight 189.60 g/mol [3]Calculated from the molecular formula.
Appearance Likely a crystalline solidSimilar substituted pyrazoles are solids at room temperature.
Melting Point Expected to be a solid with a defined melting pointThe presence of polar groups (nitro) and the overall molecular symmetry would contribute to a stable crystal lattice.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The polar nitro group may impart some water solubility, but the overall hydrocarbon character suggests better solubility in organic solvents.
Reactivity The chloromethyl group is a key reactive site for nucleophilic substitution. The nitro group can be reduced to an amino group. The pyrazole ring is relatively stable to oxidation but can undergo further electrophilic substitution under forcing conditions.The chloromethyl group is a good leaving group. The nitro group is a common functionality for reduction. The pyrazole ring is aromatic.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy
  • -CH₃ groups (C3 and C5): Two singlets are expected for the two methyl groups. Their chemical shifts would be in the range of δ 2.0-2.5 ppm.

  • -CH₂Cl group (N1): A singlet for the methylene protons of the chloromethyl group is anticipated, likely in the downfield region of δ 5.0-6.0 ppm due to the electronegativity of the chlorine atom and the adjacent nitrogen.

¹³C NMR Spectroscopy
  • -CH₃ carbons: Signals for the methyl carbons are expected in the aliphatic region, around δ 10-15 ppm.

  • -CH₂Cl carbon: The carbon of the chloromethyl group would likely appear in the range of δ 45-55 ppm.

  • Pyrazole ring carbons (C3, C4, C5): The aromatic carbons of the pyrazole ring are expected to resonate in the δ 110-160 ppm region. The C4 carbon, attached to the nitro group, will be significantly deshielded and appear further downfield.

Infrared (IR) Spectroscopy
  • C-H stretching: Aliphatic C-H stretching from the methyl and methylene groups would be observed around 2900-3000 cm⁻¹.

  • N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=N and C=C stretching: Aromatic ring stretching vibrations from the pyrazole core would appear in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery and development.

G molecule This compound app1 Covalent Inhibitors molecule->app1 via reactive chloromethyl group app2 Scaffold for Library Synthesis molecule->app2 amenable to further modification app3 Bioisosteric Replacement molecule->app3 pyrazole core as a versatile scaffold

Figure 3. Potential applications of this compound in drug development.

  • Covalent Inhibitors: The reactive chloromethyl group can act as an electrophilic warhead, enabling the molecule to form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This irreversible mode of inhibition can lead to enhanced potency and duration of action.

  • Scaffold for Library Synthesis: The title compound can serve as a versatile building block for the synthesis of compound libraries. The chloromethyl group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized.

  • Bioisosteric Replacement: The substituted pyrazole core can be utilized as a bioisostere for other aromatic or heterocyclic systems in known pharmacologically active molecules to improve properties such as metabolic stability, solubility, or target affinity.

Safety and Handling

Based on the GHS information for this compound, it is classified as toxic if swallowed.[3] Therefore, appropriate safety precautions must be taken when handling this chemical.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential in the field of medicinal chemistry. While comprehensive experimental data is currently sparse, this technical guide provides a robust framework for its synthesis, predicted properties, and potential applications based on the established chemistry of the pyrazole scaffold and its substituents. The presence of a reactive chloromethyl group, a modifiable nitro group, and the biologically relevant pyrazole core makes this molecule a compelling candidate for further investigation and a valuable tool for the development of novel therapeutic agents.

References

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An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the crystal structure analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a novel pyrazole derivative of significant interest to researchers in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not yet publicly available in repositories such as the Cambridge Structural Database (CSD)[1][2][3][4], this document outlines the prospective methodology for its determination and analysis. By leveraging established protocols and drawing parallels with structurally related compounds, we present a robust roadmap for researchers aiming to elucidate its three-dimensional architecture.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with diverse and potent biological activities.[5][6][7][8] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. The functional versatility of pyrazoles is largely dictated by the nature and position of their substituents, which influence their steric and electronic properties, and consequently, their interactions with biological targets.

The title compound, this compound, incorporates several key functional groups: a reactive chloromethyl group at the N1 position, two methyl groups at C3 and C5 that enhance lipophilicity, and a strongly electron-withdrawing nitro group at the C4 position. This unique combination of substituents suggests potential for novel chemical reactivity and biological applications, making the determination of its precise three-dimensional structure via single-crystal X-ray diffraction a critical step in its development.

Synthesis and Crystallization: The Path to a Single Crystal

A logical first step in the structural analysis of this compound is its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established methodologies for pyrazole synthesis, is a multi-step process.[5][6][9] The initial step would likely involve the synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazole precursor. This can be achieved through the condensation of a β-dicarbonyl compound with hydrazine, followed by nitration. The final step would be the N-alkylation with a chloromethylating agent.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. A systematic approach to screening various crystallization conditions is paramount.

Step-by-Step Crystallization Protocol:

  • Purity Assessment: Ensure the synthesized compound is of high purity (>98%) using techniques such as NMR, HPLC, and mass spectrometry. Impurities can significantly hinder crystallization.

  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to assess solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

    • Solvent Diffusion: Create a layered system with a solution of the compound in a good solvent and a miscible anti-solvent in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution will gradually decrease solubility and promote crystal growth.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer for data collection.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

The workflow for data collection and processing is a standardized yet critical procedure that requires careful attention to detail.

Experimental Workflow for X-ray Diffraction:

workflow cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_mounting Crystal Mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell Preliminary Screening data_collection Full Data Collection unit_cell->data_collection Optimized Strategy integration Integration of Reflection Intensities data_collection->integration absorption_correction Absorption Correction integration->absorption_correction data_reduction Data Reduction & Scaling absorption_correction->data_reduction

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.

Detailed Steps:

  • Crystal Mounting and Screening: A suitable single crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100-120 K) to minimize thermal vibrations and potential crystal decay.[10][11] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the initial screening, a complete data collection strategy is devised to measure the intensities of a large number of unique reflections with adequate redundancy.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection. The data is then corrected for various experimental factors, including absorption effects, and scaled.[12]

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve the crystal structure and refine the atomic positions and displacement parameters.

Structure Solution and Refinement Workflow

workflow cluster_solution Structure Solution cluster_refinement Structure Refinement space_group Space Group Determination initial_model Initial Structural Model (Direct Methods/Patterson) space_group->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier Difference Fourier Maps least_squares->fourier Locate missing atoms validation Structure Validation least_squares->validation fourier->least_squares Add new atoms

Figure 2: The iterative process of crystal structure solution and refinement.

Key Concepts:

  • Structure Solution: The initial positions of the heavier atoms are determined using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares minimization algorithm to achieve the best fit between the observed and calculated structure factors. Difference Fourier maps are used to locate lighter atoms, such as hydrogens.[13]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Predicted Molecular and Crystal Structure

In the absence of experimental data for the title compound, we can make informed predictions about its molecular geometry and crystal packing based on the known structure of the closely related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the pyrazole ring will likely be intermediate between single and double bonds, indicative of aromatic character. The nitro group at the C4 position will likely be nearly coplanar with the pyrazole ring to maximize resonance stabilization. The chloromethyl group at the N1 position will exhibit tetrahedral geometry.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a combination of intermolecular forces. Given the presence of the nitro group and the pyrazole ring, C-H···O and C-H···N hydrogen bonds are anticipated.[14][15] Furthermore, π-π stacking interactions between the pyrazole rings of adjacent molecules may play a significant role in the overall crystal packing, similar to what is observed in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

Predicted Molecular Structure of this compound:

Figure 3: A 2D representation of the predicted molecular structure of this compound.

Tabulated Crystallographic Data (Predicted vs. Reference)

The following table presents a comparison of the predicted crystallographic data for the title compound with the experimental data for the reference compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

Parameter3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole[10][11]This compound (Predicted)
Chemical FormulaC₁₁H₁₁N₃O₂C₆H₈ClN₃O₂
Formula Weight217.23189.60
Crystal SystemOrthorhombicTo be determined (likely monoclinic or orthorhombic)
Space GroupPca2₁To be determined
a (Å)21.3909 (13)To be determined
b (Å)3.8653 (2)To be determined
c (Å)12.4514 (8)To be determined
V (ų)1029.51 (11)To be determined
Z4To be determined
T (K)120~100-120
R-factor0.037< 0.05 for a well-refined structure

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, analysis of the crystal structure of this compound. By outlining a detailed experimental and analytical workflow, from synthesis and crystallization to structure solution and refinement, we have established a clear path for researchers to follow. The predicted molecular geometry and intermolecular interactions, based on a closely related known structure, offer valuable insights into what can be expected from an experimental determination.

The successful elucidation of the crystal structure of this novel pyrazole derivative will be a significant contribution to the field. It will provide a solid foundation for understanding its structure-activity relationships, guiding the design of future analogues with enhanced biological activities, and exploring its potential in materials science.

References

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  • de la Cruz, C. I. N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(40), 37015–37028. [Link]

  • Deng, X., & Mani, N. S. (2011). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 88, 273-284. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. [Link]

  • Guseinov, I. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 450–453. [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(79), 75851-75858. [Link]

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  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

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  • National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

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  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

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Solubility Profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications, largely due to the versatile reactivity of the pyrazole core and the influence of its nitro and chloromethyl substituents.[1][2][3] The successful application of this compound in drug discovery, process chemistry, and formulation development is fundamentally dependent on a thorough understanding of its solubility in various organic solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. It integrates theoretical principles, such as the "like dissolves like" concept and Hansen Solubility Parameters, with robust, field-proven experimental protocols. By explaining the causality behind experimental design and providing self-validating methodologies, this document serves as a practical tool for generating reliable and reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Physicochemical Landscape of a Substituted Pyrazole

The molecule this compound is a complex scaffold featuring several key functional groups that dictate its chemical behavior and, consequently, its solubility. Pyrazole and its derivatives are renowned for their broad spectrum of pharmacological activities and are integral components of numerous established drugs.[3][4][5]

  • The Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a weak base and can participate in hydrogen bonding.[5]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group that introduces significant polarity and potential for dipole-dipole interactions. The presence of a nitro group has been shown to enhance the biological activity of various heterocyclic compounds.[2]

  • Chloromethyl Group (-CH₂Cl): This functional group adds a reactive electrophilic site and contributes to the molecule's overall polarity.

  • Methyl Groups (-CH₃): These nonpolar groups slightly increase the lipophilicity of the molecule.

Based on this structure, the compound can be predicted to be a moderately polar solid. Its solubility will be governed by a complex interplay of dispersion, polar, and hydrogen-bonding interactions. Therefore, a simple "polar" vs. "nonpolar" classification is insufficient for precise solvent selection. A more nuanced approach is required to accurately predict and understand its solubility profile.

Theoretical Framework for Solubility Prediction

A robust theoretical understanding of solubility principles allows for the rational selection of solvents, minimizing trial-and-error experimentation.

The adage "like dissolves like" is the foundational principle of solubility.[6] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Solvents: Solvents like alcohols (methanol, ethanol) and acetone possess dipoles and can engage in hydrogen bonding. They are likely to be effective at solvating the polar nitro group and the pyrazole nitrogen atoms.

  • Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have strong dipoles but lack acidic protons for hydrogen bond donation. They are excellent solvents for polar compounds.

  • Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals or dispersion forces. They are expected to be poor solvents for this moderately polar compound.

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful framework.[7][8] This model deconstructs the total cohesive energy of a substance into three distinct parameters, each representing a different type of intermolecular interaction:[9][10]

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is highly probable.[7] While the specific HSP values for this compound are not published, this framework is invaluable for interpreting experimental results and for rationally designing solvent blends to achieve desired solubility.[11]

cluster_HSP Hansen Solubility Parameter (HSP) Concept cluster_Logic Predictive Logic Solute Solute (δd_1, δp_1, δh_1) Solvent_Good Good Solvent (δd_2, δp_2, δh_2) Solute->Solvent_Good Small 'Distance' (Ra) = High Compatibility Solvent_Poor Poor Solvent (δd_3, δp_3, δh_3) Solute->Solvent_Poor Large 'Distance' (Ra) = Low Compatibility Prediction Solubility Prediction Result_Good Dissolution Likely Prediction->Result_Good If Ra < R₀ Result_Poor Dissolution Unlikely Prediction->Result_Poor If Ra > R₀

Caption: Conceptual diagram of Hansen Solubility Parameters (HSP).
Experimental Determination of Solubility

While theoretical models provide guidance, empirical measurement remains the gold standard for obtaining accurate solubility data. The isothermal saturation shake-flask method is widely recognized for its reliability in determining thermodynamic equilibrium solubility.[12][13]

This method is preferred because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[14][15] By using an excess of the solid, the system is guaranteed to reach saturation. The extended equilibration time with constant agitation ensures that the dissolution process is complete, while precise temperature control is critical as solubility is highly temperature-dependent.[13] This method avoids the pitfalls of kinetic solubility measurements, which can overestimate equilibrium solubility due to the formation of unstable supersaturated solutions.[13][16]

The following diagram outlines the critical steps in the isothermal shake-flask method for generating high-quality solubility data.

G Start Start: Prepare Materials Step1 Step 1: Addition Add excess solid compound to a known volume of solvent in a sealed vial. Start->Step1 Step2 Step 2: Equilibration Place vial in a temperature-controlled shaker bath (e.g., 25°C). Agitate for 24-72 hours. Step1->Step2 Step3 Step 3: Phase Separation Allow suspension to settle. Alternatively, centrifuge to pellet undissolved solid. Step2->Step3 Step4 Step 4: Sampling & Filtration Carefully withdraw an aliquot of the supernatant using a syringe. Filter through a 0.22 µm filter (PTFE, PVDF) to remove particulates. Step3->Step4 Step5 Step 5: Dilution Accurately dilute the clear filtrate with a suitable mobile phase or solvent for analysis. Step4->Step5 Step6 Step 6: Quantification Analyze concentration using a validated analytical method (e.g., HPLC, UV-Vis). Step5->Step6 End End: Report Solubility Data (mg/mL, mol/L, mole fraction) Step6->End

Caption: Isothermal shake-flask method for solubility determination.
Quantitative Solubility Data

As specific experimental data for this compound is not available in published literature, the following table is provided as a template for researchers to populate with their empirically determined values. A suggested list of solvents is included to cover a range of polarities and functionalities.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (Mole Fraction, x)
HexaneNonpolar25[Experimental Data][Calculated Data]
TolueneNonpolar, Aromatic25[Experimental Data][Calculated Data]
DichloromethaneAprotic, Halogenated25[Experimental Data][Calculated Data]
Ethyl AcetateAprotic Polar25[Experimental Data][Calculated Data]
AcetoneAprotic Polar, Ketone25[Experimental Data][Calculated Data]
AcetonitrileAprotic Polar25[Experimental Data][Calculated Data]
IsopropanolProtic Polar, Alcohol25[Experimental Data][Calculated Data]
EthanolProtic Polar, Alcohol25[Experimental Data][Calculated Data]
MethanolProtic Polar, Alcohol25[Experimental Data][Calculated Data]
WaterProtic Polar25[Experimental Data][Calculated Data]
Conclusion and Future Directions

The solubility of this compound is a critical parameter that dictates its utility in synthetic and pharmaceutical sciences. This guide provides a dual approach for addressing this property: a theoretical framework for prediction and a detailed, practical protocol for accurate experimental determination. By systematically applying the isothermal shake-flask method and interpreting the results within the context of principles like Hansen Solubility Parameters, researchers can build a comprehensive solubility profile of this compound. Such data is indispensable for rational solvent selection in reaction chemistry, for developing robust crystallization and purification procedures, and for creating viable formulations in drug development. Future work should focus on populating the experimental data table and potentially calculating the Hansen Solubility Parameters for this compound, which would further enhance its predictive utility for the scientific community.

References

  • ProQuest. (n.d.). Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. Retrieved from [Link]

  • CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Smith, D. K. et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Area of Sustainability. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021, November 1). Solubility of Sorafenib in Twelve Pure Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2006, August 25). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • MDPI. (n.d.). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chloromethyl-nitroimidazole. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2012, March). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

Appendix: Detailed Experimental Protocol

A.1. Objective: To determine the equilibrium solubility of this compound in various organic solvents at a constant temperature (e.g., 25°C).

A.2. Materials & Equipment:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator bath

  • Centrifuge (optional)

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

A.3. Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means enough solid should remain visible at the end of the experiment. As a starting point, use ~20-50 mg of solid for every 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a single organic solvent into each corresponding vial.

  • Sealing: Tightly cap each vial to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vials into the temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined period (a minimum of 24 hours is recommended; 48-72 hours is preferable to ensure equilibrium).

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.[13]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required to obtain a clear supernatant.

  • Sampling and Filtration:

    • Carefully draw a small aliquot (e.g., 0.5-1.0 mL) of the clear supernatant into a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Discard the first few drops of filtrate to saturate the filter material, then dispense the clear, particle-free filtrate into a clean, labeled vial.

  • Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

  • Calculation and Reporting:

    • Perform each experiment in triplicate to ensure reproducibility.

    • Calculate the average solubility and standard deviation.

    • Express the final solubility in appropriate units, such as mg/mL, mol/L, and mole fraction.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from closely related nitropyrazole and chloromethyl pyrazole derivatives to project its likely thermal behavior, decomposition pathways, and associated hazards. This guide is intended to serve as a valuable resource for researchers handling this compound, enabling informed decisions on its safe storage, handling, and application in further research and development.

Introduction

This compound is a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole core is a well-known scaffold in numerous pharmacologically active agents. The presence of a nitro group, a chloromethyl group, and methyl substituents on the pyrazole ring suggests a unique combination of chemical reactivity and potential energetic properties. Understanding the thermal stability of this molecule is paramount for its safe synthesis, handling, and the development of any application.

This guide will delve into the projected thermal properties of this compound, drawing parallels from documented studies on analogous compounds. Key areas of focus will include its anticipated decomposition temperature, the energetic nature of its decomposition, and the probable mechanistic pathways involved.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to predicting the thermal behavior of this compound.

Caption: Molecular structure of this compound.

The key functional groups that will dictate its thermal stability are:

  • The N-N bond within the pyrazole ring.

  • The C-NO₂ bond , which is often the initial site of decomposition in nitroaromatic compounds.[1]

  • The C-Cl bond in the chloromethyl group, which can be susceptible to homolytic or heterolytic cleavage.

  • The N-CH₂Cl bond , connecting the chloromethyl group to the pyrazole ring.

Proposed Synthesis

A plausible synthetic route to this compound can be extrapolated from general pyrazole synthesis methodologies.[2][3]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Acetylacetone Acetylacetone A 1. Condensation Acetylacetone->A Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->A B 2. Nitration A->B 3,5-dimethyl-1H-pyrazole C 3. Chloromethylation B->C 3,5-dimethyl-4-nitro-1H-pyrazole Target_Molecule 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole C->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 3,5-dimethyl-1H-pyrazole: Condensation of acetylacetone with hydrazine hydrate in a suitable solvent like ethanol, followed by reflux.[4]

  • Nitration: The resulting 3,5-dimethyl-1H-pyrazole is subjected to nitration using a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position of the pyrazole ring.

  • Chloromethylation: The final step involves the chloromethylation of 3,5-dimethyl-4-nitro-1H-pyrazole. This can be achieved using a chloromethylating agent such as formaldehyde and hydrogen chloride, or paraformaldehyde and thionyl chloride.

Projected Thermal Stability and Decomposition

The thermal behavior of this compound is expected to be complex due to the interplay of its functional groups. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability.[1][5]

Expected TGA and DSC Profile

Based on studies of similar nitropyrazoles, the TGA curve is anticipated to show a significant mass loss corresponding to the decomposition of the molecule.[6][7] The decomposition is likely to be exothermic, as indicated by a sharp peak in the DSC curve. For many nitropyrazole derivatives, decomposition onsets are observed in the range of 150-300 °C.[6][7] The presence of the chloromethyl group might influence this temperature.

Parameter Projected Value Range Rationale based on Analogous Compounds
Decomposition Onset (Tonset) 180 - 250 °CNitropyrazoles typically decompose in this range. The specific temperature will depend on the bond dissociation energies within the molecule.[6][7]
Peak Decomposition Temperature (Tpeak) 200 - 280 °CThe maximum rate of decomposition is expected to occur within this range, as seen in various dinitro- and trinitropyrazoles.[5][8]
Mass Loss > 80%The decomposition is expected to be nearly complete, leaving minimal residue.
Enthalpy of Decomposition (ΔHd) Highly ExothermicThe presence of the nitro group suggests a significant release of energy upon decomposition.[1]
Proposed Decomposition Mechanism

The decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. Computational studies on nitropyrazoles suggest that the C-NO₂ bond is a primary candidate for initial cleavage.[5] However, the N-CH₂Cl and C-Cl bonds also represent potential initiation sites.

Decomposition_Pathway Potential Decomposition Pathways cluster_initiation Initiation Steps cluster_propagation Propagation & Products A C-NO2 Bond Cleavage D Radical Intermediates A->D B N-CH2Cl Bond Cleavage B->D C C-Cl Bond Cleavage C->D E Ring Opening D->E F Gaseous Products (NOx, CO, CO2, HCl, N2) E->F Start 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Start->A Start->B Start->C

Caption: A simplified diagram of potential decomposition initiation and propagation steps.

Plausible Decomposition Pathways:

  • C-NO₂ Homolysis: This is a common initiation step in the thermal decomposition of nitroaromatic compounds, leading to the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO₂).[1] The highly reactive •NO₂ can then trigger a cascade of secondary reactions.

  • N-CH₂Cl Bond Cleavage: The bond between the pyrazole nitrogen and the chloromethyl group could also be a point of initial cleavage, particularly if there is significant steric strain.

  • Intramolecular Rearrangement: Some studies on nitropyrazoles suggest an initial intramolecular hydrogen abstraction or rearrangement, which can precede ring opening.[7]

  • Role of the Chloromethyl Group: The decomposition of a trichloromethyl-substituted pyrazoline has been shown to proceed via the elimination of HCl.[9] A similar pathway involving the chloromethyl group in the target molecule is conceivable, potentially leading to the formation of a reactive intermediate.

The final decomposition products are expected to be a mixture of gaseous species including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and nitrogen gas (N₂).[10]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, the following protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: 30 °C to 500 °C, or until the mass loss is complete.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (melting) and exothermic (decomposition) events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is typically used, consistent with the TGA experiment.

    • Temperature Range: 30 °C to a temperature beyond the final decomposition event observed in TGA.

  • Data Analysis: Analyze the DSC thermogram to identify the melting point (if any) and the onset, peak, and end temperatures of any exothermic decomposition events. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Safety and Handling

Given the presence of a nitro group and a chloromethyl group, this compound should be handled with caution. Safety data sheets for analogous compounds highlight potential hazards.[10][11][12][13][14]

Potential Hazards:

  • Thermal Sensitivity: As a nitrated compound, it may be sensitive to heat, shock, and friction. Decomposition can be rapid and energetic.

  • Toxicity: Chloromethylated compounds can be alkylating agents and may be toxic. Skin and eye contact should be avoided. Inhalation of dust or vapors should be prevented.

  • Hazardous Decomposition Products: The thermal decomposition of this compound is expected to produce toxic and corrosive gases, including NOx and HCl.[10]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.

  • Scale: When working with this compound for the first time, it is prudent to start with small quantities.

Conclusion

This technical guide provides a projected profile of the thermal stability and decomposition of this compound based on the known behavior of structurally related compounds. The presence of the nitro group strongly suggests that the compound will undergo exothermic decomposition at elevated temperatures, with the C-NO₂ bond being a likely point of initial bond scission. The chloromethyl group adds another layer of complexity to its decomposition chemistry.

It is imperative that the projections made in this guide are validated through rigorous experimental thermal analysis, such as TGA and DSC, before the compound is used in any application where it may be subjected to thermal stress. The safety precautions outlined should be strictly adhered to during its handling and use.

References

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 509-516.
  • Kula, K., & Jasiński, R. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1396.
  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.
  • Wang, R., et al. (2021).
  • Wang, R., et al. (2021).
  • Kiselev, V. G., et al. (2015). Thermal Decomposition of Nitropyrazoles.
  • Apollo Scientific. (2022). 3-(Chloromethyl)
  • Fisher Scientific. (2025). 3-(Chloromethyl)-5-(2-furyl)
  • Kale, P. D., & Shivarkar, A. B. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
  • TCI Chemicals. (2025).
  • AA Blocks. (2025). Ethyl 1-(chloromethyl)
  • CymitQuimica. (2024). 3-(chloromethyl)
  • Deng, X., & Mani, N. S. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 87, 244-253.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 1-(chloromethyl)pyrazole hydrochloride synthesis.
  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735.
  • Patel, D. B., et al. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 40(4).
  • Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • ResearchGate. (n.d.). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample...
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore.
  • Wang, R., et al. (2021).
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An In-Depth Technical Guide to 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 51355-91-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document details its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications, offering a valuable resource for researchers in the field.

Introduction and Molecular Overview

This compound is a substituted pyrazole featuring a reactive chloromethyl group at the N1 position, two methyl groups at C3 and C5, and a nitro group at the C4 position of the pyrazole ring. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The presence of the electrophilic nitro group and the versatile chloromethyl handle makes this compound a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51355-91-0[][4]
Molecular Formula C₆H₈ClN₃O₂[]
Molecular Weight 189.60 g/mol Calculated
Appearance Predicted: Crystalline solidInferred
Solubility Predicted: Soluble in common organic solvents like dichloromethane, chloroform, and acetone.Inferred
Melting Point Not available
Boiling Point Not available

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in a two-step sequence starting from the readily available 3,5-dimethyl-1H-pyrazole. The first step involves the nitration of the pyrazole ring at the C4 position, followed by N-chloromethylation.

Step 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

The nitration of 3,5-dimethylpyrazole selectively yields 3,5-dimethyl-4-nitro-1H-pyrazole.[5] This is a standard electrophilic substitution reaction on the electron-rich pyrazole ring.

Reaction Scheme:

G cluster_0 Nitration of 3,5-Dimethyl-1H-pyrazole 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 3,5-dimethyl-4-nitro-1H-pyrazole 3,5-dimethyl-4-nitro-1H-pyrazole 3,5-Dimethylpyrazole->3,5-dimethyl-4-nitro-1H-pyrazole HNO₃ / (CF₃CO)₂O

Caption: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole.

Experimental Protocol (Adapted from literature): [5]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole in trifluoroacetic anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of nitric acid in trifluoroacetic anhydride to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • The solid product, 3,5-dimethyl-4-nitro-1H-pyrazole, can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Step 2: N-Chloromethylation of 3,5-dimethyl-4-nitro-1H-pyrazole

The introduction of the chloromethyl group at the N1 position can be achieved through various chloromethylation procedures. A common method involves the reaction with formaldehyde and a chlorinating agent like thionyl chloride or hydrochloric acid.[6]

Reaction Scheme:

G cluster_1 N-Chloromethylation 3,5-dimethyl-4-nitro-1H-pyrazole 3,5-dimethyl-4-nitro-1H-pyrazole This compound This compound 3,5-dimethyl-4-nitro-1H-pyrazole->this compound Formaldehyde, Thionyl Chloride

Caption: N-Chloromethylation to yield the target compound.

Hypothetical Experimental Protocol:

  • Suspend 3,5-dimethyl-4-nitro-1H-pyrazole and paraformaldehyde in a suitable solvent such as chloroform in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride to the suspension with vigorous stirring. The causality behind this choice is that thionyl chloride reacts with the intermediate hydroxymethyl derivative to produce the desired chloromethyl compound.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be performed using column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its precursor and related pyrazole derivatives.[5][7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ (ppm): ~2.5 (s, 3H, C3-CH₃), ~2.6 (s, 3H, C5-CH₃), ~5.8 (s, 2H, N-CH₂-Cl)
¹³C NMR δ (ppm): ~13 (C3-CH₃), ~14 (C5-CH₃), ~50 (N-CH₂-Cl), ~130 (C4), ~144 (C3), ~148 (C5)
IR (cm⁻¹) ~2950 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1450 (C=N stretch), ~700 (C-Cl stretch)
Mass Spec (EI) Predicted m/z: 189 [M]⁺, with a characteristic M+2 peak at 191 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.[9]

Applications in Research and Development

The unique combination of functional groups in this compound makes it a versatile building block in organic synthesis and medicinal chemistry.

Synthetic Intermediate

The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups at the N1 position of the pyrazole ring.

G A 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole C N-Substituted Pyrazole Derivatives A->C Nucleophilic Substitution B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->C

Caption: Synthetic utility via nucleophilic substitution.

This reactivity enables the synthesis of diverse libraries of pyrazole derivatives for screening in drug discovery programs. The resulting N-substituted pyrazoles can be further modified, for instance, by reduction of the nitro group to an amino group, which can then be derivatized.

Potential Pharmacological Significance

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][10] The structural motifs present in this compound suggest its potential as a precursor for novel therapeutic agents. The ability to readily introduce various substituents allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related nitro and chlorinated compounds can be hazardous.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through established methodologies in heterocyclic chemistry. The presence of multiple functional groups provides a platform for the generation of diverse molecular structures with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers and scientists in the field.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Mini-Reviews in Medicinal Chemistry, 17(12), 1146-1168.
  • Olanrewaju, A. A., & Oluseye, O. O. (2010). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]

  • Asif, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1036. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. Retrieved from [Link]

  • ResearchGate. (2025). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Retrieved from [Link]

  • ResearchGate. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

  • Kale, P. D., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (2015). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Which halogen is present?. Retrieved from [Link]

  • ResearchGate. (2011). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

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Potential biological activities of nitrated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Nitrated Pyrazole Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] The introduction of a nitro group (—NO₂) to this scaffold dramatically alters its electronic and steric properties, often enhancing or conferring novel biological activities. This guide provides a technical overview of the significant therapeutic potential of nitrated pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of nitrated pyrazoles in the design of next-generation therapeutics.

The Nitrated Pyrazole Scaffold: Synthesis and Properties

The Pyrazole Ring: A Versatile Pharmacophore

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design.[1][2] Its unique structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[1][4] Many pyrazole-containing drugs are commercially successful, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting the therapeutic importance of this moiety.[5][6][7]

The Nitro Group: A Potent Modulator of Bioactivity

The nitro group is a strong electron-withdrawing group that significantly impacts a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. In the context of pyrazoles, nitration can increase the compound's density and nitrogen content, which can improve the performance of energetic materials but also modulate biological interactions.[8] The presence of the nitro group can facilitate key interactions with biological targets, such as hydrogen bonding and charge-transfer complexes, often leading to enhanced potency.

Key Synthetic Strategies for Nitrated Pyrazoles

The synthesis of nitrated pyrazoles is a critical aspect of their development. A common method involves the direct nitration of a pyrazole ring using nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄).[8] An alternative approach involves the rearrangement of an N-nitropyrazole intermediate, which can be formed and then rearranged in an organic solvent to yield the C-nitrated product, such as 3-nitropyrazole (3-NP).[8][9] The choice of synthetic route depends on the desired substitution pattern and the stability of the starting materials.[8]

Anticancer Activities of Nitrated Pyrazole Derivatives

Nitrated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for tumor growth and proliferation.[12]

Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer effects of pyrazole derivatives:

  • Tubulin Polymerization Inhibition: Some pyrazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] This leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Pyrazole derivatives can act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and PI3 kinase, which are often dysregulated in cancer.[10] For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[10]

  • DNA Interaction: Some polysubstituted pyrazole derivatives exhibit the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[10]

  • Aromatase and COX-2 Inhibition: Certain pyrazole derivatives linked to nitrate moieties act as dual inhibitors of aromatase and COX-2, enzymes that play roles in hormone-dependent cancers and inflammation-driven tumorigenesis, respectively.[13] These compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial information for optimizing the anticancer potency of nitrated pyrazoles:

  • The position and nature of substituents on the pyrazole and any associated phenyl rings are critical. For example, in one study, a derivative with an ethoxy group at the 4-position of a phenyl ring showed significantly higher activity against MCF-7 breast cancer cells than the reference drug cisplatin.[4]

  • Hybrid molecules, such as those combining pyrazole with 1,2,3-triazole, have shown potent cytotoxic activity against liver, colon, and breast cancer cell lines.[4]

  • The presence of a 4-nitrophenyl group has been associated with significant anti-inflammatory and better anticancer activity in certain series of pyrazole derivatives.[6]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative nitrated pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
11a MCF-7 (Breast)3.12--[13]
11a IGROV1 (Ovarian)4.28--[13]
11a SK-MEL-5 (Melanoma)4.13--[13]
Compound 168 MCF-7 (Breast)2.78Cisplatin15.24[4]
Compound 43 MCF7 (Breast)0.25Doxorubicin0.95[10]
Compound 59 HepG2 (Liver)2.0Cisplatin5.5[10]
Compound 13 IGROVI (Ovarian)0.04--[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrated pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Optional) A Cancer Cell Line Culture B Cell Seeding (96-well plate) A->B C Treatment with Nitrated Pyrazole Derivatives (Serial Dilutions) B->C D Incubation (48-72h) C->D E MTT Assay for Viability D->E F Data Analysis (IC50 Determination) E->F G Identify Lead Compounds (Low IC50) F->G Promising candidates H Animal Model (e.g., Xenograft) G->H I Compound Administration H->I J Tumor Growth Monitoring I->J K Toxicity Assessment J->K

Caption: Workflow for anticancer evaluation of nitrated pyrazoles.

Anti-inflammatory Activities

Mechanism of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[7] Some nitrated pyrazoles show high selectivity for COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[13][16]

  • Nitric Oxide (NO) Donation: Certain pyrazole derivatives are designed as NO-donating hybrids.[13] Nitric oxide has complex roles in inflammation, but its controlled release can have beneficial vasodilatory and anti-platelet aggregation effects. These compounds often release NO at a slow rate, contributing to their anti-inflammatory profile.[13]

Structure-Activity Relationship (SAR) Insights
  • The substitution pattern on the pyrazole ring is crucial for COX-2 selectivity and potency.[5]

  • Derivatives containing a carboxyphenylhydrazone moiety have shown greater potency than their chlorophenyl counterparts in carrageenan-induced paw edema models.[16]

  • The addition of an acetyl group to certain pyrazole structures has been shown to dramatically increase both anti-inflammatory activity and selectivity towards COX-2.[16]

Data Summary: In Vivo Anti-inflammatory Activity
Compound IDAssayPotencyComparisonSource
6b Carrageenan-induced paw edema85.8% inhibitionHigher than Indomethacin (73.0%)[5]
N9 Carrageenan-induced paw edemaRelative activity of 1.08Higher than Celecoxib (1.00)[16]
N7 Cotton granuloma testRelative activity of 1.13Higher than Celecoxib (1.00)[16]
10c COX-2 InhibitionS.I. = 25.95Higher than Celecoxib (S.I. = 21.41)[13]
11a COX-2 InhibitionS.I. = 22.52Higher than Celecoxib (S.I. = 21.41)[13]

S.I. = Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response. The swelling (edema) of the paw is measured over time, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice. Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House them with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups receiving different doses of the nitrated pyrazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage of edema (swelling) at each time point for each animal using the formula: % Edema = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100.

Visualization: COX Inhibition Pathway

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation NP Nitrated Pyrazole Derivative NP->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by nitrated pyrazoles.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Nitrated pyrazoles have shown promise, with various derivatives exhibiting potent activity against a range of pathogenic microorganisms.[6][17]

Spectrum of Antimicrobial Activity

Nitrated pyrazole derivatives have demonstrated broad-spectrum activity. Studies have reported efficacy against:

  • Gram-positive bacteria: Including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[17]

  • Gram-negative bacteria: Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[17]

  • Fungi: Including species of the genus Candida and Aspergillus niger.[6]

Mechanisms of Antimicrobial Action

The exact mechanisms are still under investigation for many derivatives, but potential targets include:

  • Topoisomerase Inhibition: Pyrazole-thiazole hybrids have been suggested to target bacterial topoisomerase II and IV, enzymes essential for DNA replication, leading to bactericidal effects.[17]

  • Cell Wall/Membrane Disruption: The lipophilic nature of many pyrazole derivatives may facilitate their interaction with and disruption of the bacterial cell membrane, leading to cell lysis.

  • Enzyme Inhibition: These compounds may inhibit other essential bacterial enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR) Insights
  • The presence of a 5-(4-nitrophenyl)furyl substituent on the pyrazole ring is a valuable modification for creating compounds with antibacterial and fungicidal action.

  • Hybrid molecules, such as those incorporating thiazolidinone, imidazo-pyridine, or triazine moieties, have shown potent, broad-spectrum antibacterial activity, sometimes exceeding that of standard antibiotics like ciprofloxacin.[17]

  • For pyrazole-derived hydrazones, N-benzoic acid and difluorophenyl substitutions have been shown to confer potent activity against Acinetobacter baumannii and Gram-positive bacteria, respectively.[17]

Data Summary: Minimum Inhibitory Concentration (MIC)
Compound Class/IDTarget OrganismMIC (µg/mL)Source
Pyrazole Hydrazone (3) A. baumannii4[17]
Imidazo-pyridine Pyrazole (18) E. coli, K. pneumoniae, P. aeruginosa<1[17]
Triazine-fused Pyrazole (32) S. epidermidis0.97[17]
Triazine-fused Pyrazole (32) E. cloacae0.48[17]
Nitrophenyl-furyl Pyrazole S. aureus, E. coliPronounced effect
Compound 3 E. coli0.25[6]
Compound 4 S. epidermidis0.25[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method uses a 96-well plate to test a range of compound concentrations simultaneously.

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Plate: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Prepare a stock solution of the nitrated pyrazole derivative in DMSO. In well 1, add 100 µL of the compound at twice the highest desired test concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualization: MIC Determination Workflow

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacteria A->C B Prepare 96-Well Plate (Serial Dilution of Compound) B->C D Incubate (37°C, 18-24h) C->D E Read Plate Visually (Check for Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Challenges and Future Perspectives

While nitrated pyrazole derivatives hold considerable therapeutic promise, several challenges must be addressed. Potential toxicity associated with the nitro group, including metabolic reduction to reactive nitroso and hydroxylamine intermediates, requires careful evaluation through ADME/Tox studies. Furthermore, achieving selectivity for the intended biological target over off-targets is paramount to minimizing side effects.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and pathways modulated by these compounds.

  • SAR Expansion: Synthesizing novel analogues to improve potency, selectivity, and drug-like properties.

  • Advanced Formulations: Developing delivery systems to enhance bioavailability and target-site accumulation.

  • In Vivo Efficacy: Moving promising candidates from in vitro screening into relevant animal models of disease to validate their therapeutic potential.

By addressing these areas, the scientific community can unlock the full potential of nitrated pyrazoles as a valuable class of therapeutic agents.

References

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2021). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. PubMed. [Link]

  • Kumar, A., Sharma, G., & Sharma, R. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

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  • Mohammed, I., & El-Nezhawy, A. O. H. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

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  • Zhang, L., et al. (2021). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. [Link]

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Reactivity profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound, a versatile heterocyclic building block for research and development. The pyrazole core is a privileged scaffold in medicinal chemistry, and the specific arrangement of substituents on this molecule—a reactive chloromethyl handle, a deactivating/directing nitro group, and two methyl groups—creates a unique and highly useful platform for chemical synthesis. This document elucidates the principal reaction pathways, offers mechanistic insights, provides detailed experimental protocols, and explores the compound's potential applications for professionals in drug discovery, organic synthesis, and materials science.

Introduction: The Molecular Architecture and Its Implications

This compound is a strategically functionalized aromatic heterocycle. To understand its reactivity, one must first appreciate the electronic contributions of each component:

  • The Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms. The pyrazole moiety is a cornerstone in numerous pharmacologically active agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1][2]

  • N1-Chloromethyl Group (-CH₂Cl): This is the primary center of reactivity. The chlorine atom is an excellent leaving group, and the adjacent pyrazole ring, particularly with the influence of the nitro group, withdraws electron density, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

  • C4-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent profoundly influences the molecule's reactivity. It deactivates the pyrazole ring toward electrophilic aromatic substitution but is the key to activating the N1-chloromethyl group. Furthermore, the nitro group itself is a versatile functional handle that can be chemically transformed, most commonly reduced to an amine, opening up secondary avenues for derivatization.[3][4]

  • C3 and C5-Methyl Groups (-CH₃): These alkyl groups are weakly electron-donating and provide steric bulk, which can influence the regioselectivity of certain reactions and modulate the overall lipophilicity of derivative compounds.

The confluence of these features makes this compound an exceptional electrophilic scaffold for constructing complex molecules.

Proposed Synthesis

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Chloromethylation Start 3,5-Dimethyl-1H-pyrazole Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitration Reacts with Product1 3,5-Dimethyl-4-nitro-1H-pyrazole Nitration->Product1 Yields Reagent2 Chloromethylating Agent (e.g., Paraformaldehyde, SOCl₂) Product1->Reagent2 Reacts with FinalProduct 1-(Chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Reagent2->FinalProduct Yields Target Nitro_Reduction Start 1-(Chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole ReducingAgent Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) Start->ReducingAgent Reduction Product 4-Amino-1-(chloromethyl)- 3,5-dimethyl-1H-pyrazole ReducingAgent->Product Derivatization Further Derivatization (Acylation, Sulfonylation, etc.) Product->Derivatization Enables

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the development of novel bioactive molecules. The guide is structured to provide researchers, scientists, and drug development professionals with a robust, two-stage synthetic pathway, beginning with the nitration of 3,5-dimethyl-1H-pyrazole, followed by N-chloromethylation. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and rigorous analytical validation required for successful synthesis and characterization.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The title compound, this compound, serves as a versatile building block. The chloromethyl group at the N1 position is a reactive handle for introducing the pyrazole moiety into larger molecular scaffolds via nucleophilic substitution, while the nitro group at the C4 position can be further functionalized, for instance, through reduction to an amine, enabling a diverse array of subsequent chemical transformations.

This guide presents a logical and optimized workflow, designed for both clarity and reproducibility. It moves beyond a simple recitation of steps to explain the causality behind critical experimental choices, such as temperature control during the exothermic nitration step and the anhydrous conditions required for efficient chloromethylation.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages, starting from commercially available 3,5-dimethyl-1H-pyrazole.

  • Stage 1: Electrophilic Nitration. The pyrazole ring is first activated towards electrophilic substitution. The C4 position is selectively nitrated using a mixed acid system to produce the intermediate, 3,5-dimethyl-4-nitro-1H-pyrazole.

  • Stage 2: N-Chloromethylation. The synthesized nitro-pyrazole is then subjected to chloromethylation to introduce the -CH₂Cl group onto the N1 nitrogen atom, yielding the final target compound.

SynthesisWorkflow cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: N-Chloromethylation A 3,5-Dimethyl-1H-pyrazole B 3,5-Dimethyl-4-nitro-1H-pyrazole A->B  HNO₃, H₂SO₄  0-10 °C A->B C 1-(Chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole B->C  Paraformaldehyde, HCl (gas) or Acyl Chloride  Anhydrous Solvent B->C

Figure 1: Overall two-stage synthetic workflow.

Quantitative Data and Reagents

The following table summarizes the reagents required for the two-stage synthesis. Quantities are based on a starting scale of 10 mmol of 3,5-dimethyl-1H-pyrazole.

Stage Reagent M.W. ( g/mol ) Equivalents Amount Role
1 3,5-Dimethyl-1H-pyrazole96.131.00.96 g (10 mmol)Starting Material
Sulfuric Acid (98%)98.08~10~5.0 mLCatalyst & Solvent
Nitric Acid (70%)63.011.1~0.7 mL (11 mmol)Nitrating Agent
2 3,5-Dimethyl-4-nitro-1H-pyrazole141.121.01.41 g (10 mmol)Substrate
Paraformaldehyde(30.03)n1.50.45 g (15 mmol)Formaldehyde Source
Thionyl Chloride (SOCl₂)118.971.20.87 mL (12 mmol)HCl Source
Dichloromethane (DCM)84.93-25 mLAnhydrous Solvent

Detailed Experimental Protocols

CRITICAL SAFETY NOTE: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Chloromethylation reactions can produce highly carcinogenic byproducts such as bis(chloromethyl) ether.[4] Exercise extreme caution and adhere strictly to all safety protocols.[5]

Stage 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

Causality: This protocol employs a classic mixed-acid nitration. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. The reaction is highly exothermic; therefore, maintaining a low temperature (0-10 °C) is critical to prevent unwanted side reactions and ensure regioselectivity at the C4 position.

Step-by-Step Methodology:

  • Reactor Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Acid Addition: Carefully add 5.0 mL of concentrated sulfuric acid (98%) to the flask and allow it to cool to below 10 °C.

  • Substrate Addition: While maintaining vigorous stirring and low temperature, add 3,5-dimethyl-1H-pyrazole (0.96 g, 10 mmol) portion-wise over 15 minutes. Ensure the temperature does not exceed 10 °C. The pyrazole will dissolve to form a salt.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.7 mL of concentrated nitric acid (70%) to 1.0 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes. Crucially, maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. A pale yellow solid should precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7.

  • Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water (3 x 20 mL). Recrystallize the solid from an ethanol-water mixture to yield pure 3,5-dimethyl-4-nitro-1H-pyrazole as a crystalline solid. Dry the product under vacuum.

Stage 2: Synthesis of this compound

Causality: This step is an N-chloromethylation reaction. Paraformaldehyde serves as an anhydrous source of formaldehyde. In the presence of an acid chloride like thionyl chloride (or by bubbling in HCl gas), an electrophilic species, likely a chloromethyl cation equivalent, is generated. The deprotonated N1 nitrogen of the pyrazole acts as a nucleophile, attacking this electrophile to form the final product. Anhydrous conditions are essential to prevent hydrolysis of the reagents and the product.[4]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: Under a positive pressure of nitrogen, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.41 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and 25 mL of anhydrous dichloromethane (DCM) to the flask.

  • Generation of HCl: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (0.87 mL, 12 mmol) dropwise via syringe. This will react with trace moisture and paraformaldehyde to generate HCl in situ.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) using an oil bath.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of ice-cold saturated sodium bicarbonate solution to quench any unreacted acid chloride and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include:

    • Two singlets for the two non-equivalent methyl groups at C3 and C5.

    • A sharp singlet for the chloromethyl (-CH₂Cl) protons, typically downfield due to the electronegative chlorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the molecule, including the chloromethyl carbon, the two methyl carbons, and the three pyrazole ring carbons.

  • IR (Infrared) Spectroscopy: Key vibrational stretches to identify include:[3][7]

    • Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as two strong bands.

    • C-H stretching from the methyl and chloromethyl groups.

    • C=N and C=C stretching from the pyrazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the chloromethyl group.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. National Institutes of Health (NIH).
  • (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • This compound. BLDpharm.
  • Chloromethyl: compounds, synthesis and safety. Chempanda.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • SAFETY OF CHLORINATION REACTIONS. IChemE.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR.
  • Are there any safety issues in using alkyl chloroformates? ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Blanc chloromethylation. J&K Scientific LLC.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv.
  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ResearchGate.

Sources

Application Notes and Protocols: Versatile Functionalization of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[1][2] The strategic functionalization of the pyrazole scaffold is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced materials.

This application note focuses on the reactivity of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole , a highly versatile and reactive building block. The presence of a chloromethyl group at the N1 position provides a key electrophilic site for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reaction of this substrate with various nucleophiles, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Reactivity and Mechanistic Considerations

The core reactivity of this compound lies in the lability of the carbon-chlorine bond. This bond is activated towards nucleophilic attack, akin to a benzylic halide, due to the ability of the adjacent pyrazole ring to stabilize the transition state of an S(_N)2 reaction. The electron-withdrawing nitro group at the 4-position further influences the electronic properties of the pyrazole ring, though its direct effect on the N-chloromethyl group is primarily inductive.

The general reaction mechanism is a bimolecular nucleophilic substitution (S(_N)2), where a nucleophile attacks the methylene carbon, leading to the displacement of the chloride ion as the leaving group.

I. Reactions with Oxygen Nucleophiles: Synthesis of Ethers and Esters

The reaction of this compound with oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, provides a straightforward route to the corresponding ethers and esters. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity.

A. Protocol: Synthesis of 1-(Methoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This protocol details the synthesis of an alkoxymethyl-pyrazole derivative using an alkoxide nucleophile.

Workflow for O-Alkylation

reagents 1. Sodium Methoxide 2. This compound 3. Methanol (solvent) reaction Reaction (Reflux, 4h) reagents->reaction Addition workup Work-up (Quenching, Extraction) reaction->workup Completion purification Purification (Column Chromatography) workup->purification product 1-(Methoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole purification->product

Caption: General workflow for the O-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (0.2 M)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium methoxide (1.2 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere, add this compound (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

B. Protocol: Synthesis of 1-((Phenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This protocol outlines the synthesis of an aryloxymethyl-pyrazole derivative using a phenoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.3 M)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.3 M), add phenol (1.1 eq) at room temperature.

  • Stir the mixture for 20 minutes, then add this compound (1.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

NucleophileProductExpected Yield (%)
Methanol1-(Methoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole85-95
Phenol1-((Phenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole80-90
Acetic Acid(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl acetate75-85

II. Reactions with Nitrogen Nucleophiles: Synthesis of Amines and Azides

Nitrogen nucleophiles, including primary and secondary amines, as well as azide ions, readily react with this compound to form the corresponding N-substituted derivatives. These products are valuable intermediates for further synthetic transformations.

A. Protocol: Synthesis of 1-((Diethylamino)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This protocol describes the reaction with a secondary amine to yield a tertiary amine derivative.

Workflow for N-Alkylation

reagents 1. Diethylamine 2. This compound 3. Triethylamine (base) 4. Acetonitrile (solvent) reaction Reaction (50°C, 8h) reagents->reaction Mixing workup Work-up (Solvent Removal, Extraction) reaction->workup Completion purification Purification (Column Chromatography) workup->purification product 1-((Diethylamino)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole purification->product

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Acetonitrile (0.4 M)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.4 M), add triethylamine (1.5 eq) followed by diethylamine (1.2 eq).

  • Heat the reaction mixture to 50 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate with 1% triethylamine) to obtain the desired product.

B. Protocol: Synthesis of 1-(Azidomethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This protocol details the synthesis of an azidomethyl-pyrazole, a versatile precursor for click chemistry and other transformations.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous DMF (0.5 M)

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

NucleophileProductExpected Yield (%)
Diethylamine1-((Diethylamino)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole90-98
Aniline3,5-Dimethyl-4-nitro-1-((phenylamino)methyl)-1H-pyrazole85-95
Sodium Azide1-(Azidomethyl)-3,5-dimethyl-4-nitro-1H-pyrazole>95

III. Reactions with Sulfur Nucleophiles: Synthesis of Thioethers

Sulfur-based nucleophiles, such as thiols and thiophenols, are excellent partners for S(_N)2 reactions with this compound, leading to the formation of stable thioethers.

Protocol: Synthesis of 3,5-Dimethyl-4-nitro-1-((phenylthio)methyl)-1H-pyrazole

This protocol describes the synthesis of a thiomethyl-pyrazole derivative.

Workflow for S-Alkylation

reagents 1. Thiophenol 2. This compound 3. Potassium Carbonate (base) 4. DMF (solvent) reaction Reaction (Room Temp, 3h) reagents->reaction Sequential Addition workup Work-up (Precipitation, Filtration) reaction->workup Completion purification Purification (Recrystallization) workup->purification product 3,5-Dimethyl-4-nitro-1-((phenylthio)methyl)-1H-pyrazole purification->product

Caption: General workflow for the S-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous DMF (0.3 M)

  • Water

  • Ethanol

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.3 M), add thiophenol (1.1 eq) at room temperature.

  • After 15 minutes, add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thioether.

NucleophileProductExpected Yield (%)
Thiophenol3,5-Dimethyl-4-nitro-1-((phenylthio)methyl)-1H-pyrazole90-98
Ethanethiol1-((Ethylthio)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole88-96

Conclusion and Future Perspectives

This compound is a valuable and highly reactive building block for the synthesis of a diverse range of functionalized pyrazole derivatives. The protocols outlined in this application note provide robust and reproducible methods for the reaction of this substrate with oxygen, nitrogen, and sulfur nucleophiles. The resulting products are poised for applications in drug discovery, serving as key intermediates for the development of novel therapeutic agents. The versatility of this chemistry opens avenues for the creation of extensive compound libraries for high-throughput screening and the exploration of new chemical space.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives." Available at: [Link]

  • Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." (2024-05-30). Available at: [Link]

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Available at: [Link]

  • PMC - NIH. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Available at: [Link]

  • PubMed. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." (2022-08-05). Available at: [Link]

Sources

The Synthetic Versatility of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the pyrazole nucleus stands as a privileged scaffold, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inherent biological activities and versatile chemical reactivity have spurred the development of numerous synthetic methodologies for its derivatization. Among the diverse array of functionalized pyrazoles, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole emerges as a highly reactive and versatile building block. The presence of a reactive chloromethyl group at the N1 position, coupled with the electron-withdrawing nitro group at C4, renders this compound an exceptional electrophile for a variety of synthetic transformations.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its synthesis, explore its primary role as a potent alkylating agent for a range of nucleophiles, and provide detailed, field-proven protocols for its utilization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to harness the full synthetic potential of this remarkable reagent.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in a two-step sequence: the nitration of the readily available 3,5-dimethylpyrazole, followed by N-chloromethylation of the resulting 3,5-dimethyl-4-nitro-1H-pyrazole.

Synthesis_Pathway A 3,5-Dimethylpyrazole B 3,5-Dimethyl-4-nitro-1H-pyrazole A->B Nitrating Agent (e.g., HNO3/H2SO4) C This compound B->C Chloromethylating Agent (e.g., Paraformaldehyde, HCl)

Figure 1: Synthetic pathway to this compound.
Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The introduction of a nitro group at the C4 position of the pyrazole ring is a crucial first step. This is typically achieved through electrophilic nitration. An analogous procedure for the nitration of a substituted pyrazole provides a reliable protocol.[3]

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

Materials:

  • 3,5-Dimethylpyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 3,5-dimethylpyrazole to concentrated sulfuric acid at 0°C.

  • While maintaining the temperature at 0°C, add fuming nitric acid dropwise with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 4 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 3,5-dimethyl-4-nitro-1H-pyrazole as a solid. The product can be further purified by recrystallization.

Step 2: N-Chloromethylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

The introduction of the chloromethyl group at the N1 position transforms the stable nitro-pyrazole into a reactive alkylating agent. This can be achieved using paraformaldehyde and hydrochloric acid, a common method for the chloromethylation of heterocyclic compounds.[4]

Protocol 2: Synthesis of this compound

Materials:

  • 3,5-Dimethyl-4-nitro-1H-pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Butanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 3,5-dimethyl-4-nitro-1H-pyrazole, paraformaldehyde, and concentrated hydrochloric acid.

  • Reflux the mixture for 1.5 hours.

  • Cool the reaction mixture to room temperature and neutralize with a NaOH solution.

  • Extract the product with butanol.

  • Dry the butanol extract over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Applications in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of this compound lies in its capacity to act as a potent electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 3,5-dimethyl-4-nitropyrazol-1-ylmethyl moiety into various organic molecules, providing a gateway to novel chemical entities with potential applications in medicinal chemistry and materials science.

Alkylation_Mechanism Reagent 1-(Chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Product Alkylated Product (Nu-CH₂-Pyrazole) Reagent->Product HCl HCl Reagent->HCl Elimination Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reagent Nucleophilic Attack

Figure 2: General mechanism of alkylation using this compound.
Alkylation of Amines: Synthesis of N-Pyrazolylmethylamines

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted pyrazolylmethylamines. These compounds are of interest in medicinal chemistry due to their potential biological activities. The reaction typically proceeds under basic conditions to neutralize the liberated HCl.

Protocol 3: General Procedure for the Alkylation of Amines

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • A base (e.g., Triethylamine, Potassium carbonate)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off any inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nucleophile Product Typical Conditions Yield
AnilineN-(3,5-dimethyl-4-nitro-1H-pyrazol-1-ylmethyl)anilineK₂CO₃, CH₃CN, refluxGood
Piperidine1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)piperidineEt₃N, DCM, rtHigh
BenzylamineN-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1-phenylmethanamineK₂CO₃, DMF, 60°CGood

Table 1: Representative Alkylation Reactions with Amines. (Yields are generalized based on similar reactions).

Alkylation of Phenols: Synthesis of Aryl Pyrazolylmethyl Ethers

Phenols, being excellent O-nucleophiles, react readily with this compound to form the corresponding aryl ethers. These reactions are typically carried out in the presence of a base to deprotonate the phenol. Interestingly, under certain conditions, C-alkylation of the phenol can also occur, leading to a mixture of O- and C-alkylated products.

Protocol 4: Alkylation of Phenol

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

Procedure:

  • In a flask, stir a mixture of phenol, sodium hydroxide, dioxane, and the phase-transfer catalyst at 70°C for 30 minutes.

  • Add a solution of this compound in dioxane dropwise over 1 hour.

  • Continue stirring for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the residue with water and extract with chloroform.

  • Dry the organic layer and remove the solvent to obtain the crude product.

  • The O- and C-alkylated products can be separated by column chromatography.

Alkylation of Thiols: Synthesis of Pyrazolylmethyl Thioethers

Thiols are potent S-nucleophiles and react efficiently with this compound to afford the corresponding thioethers. These reactions are generally high-yielding and proceed under mild conditions.

Protocol 5: General Procedure for the Alkylation of Thiols

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, Benzyl mercaptan)

  • A base (e.g., Sodium ethoxide, Potassium carbonate)

  • A suitable solvent (e.g., Ethanol, DMF)

Procedure:

  • Dissolve the thiol in the chosen solvent.

  • Add the base to the solution to generate the thiolate anion.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction mixture at room temperature until completion.

  • Work-up the reaction by removing the solvent, adding water, and extracting with an organic solvent.

  • Dry the organic layer and purify the product by chromatography or distillation.

Nucleophile Product Typical Conditions Yield
Thiophenol1-((Phenylthio)methyl)-3,5-dimethyl-4-nitro-1H-pyrazoleNaOEt, EtOH, rtHigh
Benzyl mercaptan1-((Benzylthio)methyl)-3,5-dimethyl-4-nitro-1H-pyrazoleK₂CO₃, Acetone, refluxHigh

Table 2: Representative Alkylation Reactions with Thiols. (Yields are generalized based on similar reactions).

Conclusion and Future Outlook

This compound stands out as a valuable and highly reactive synthetic intermediate. Its straightforward synthesis and exceptional utility as an alkylating agent for a diverse range of nucleophiles, including amines, phenols, and thiols, make it a powerful tool for the construction of complex molecules. The ability to introduce the 3,5-dimethyl-4-nitropyrazol-1-ylmethyl moiety provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore and expand the synthetic applications of this potent building block. Further investigations into its reactivity with other nucleophiles and its use in the synthesis of novel heterocyclic systems are anticipated to unlock even greater synthetic potential.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2-aminopyrazoles to pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. Chemical Society Reviews, 40(4), 1835-1852.
  • El-borai, M. A., Rizk, H. F., & El-Gendy, M. F. (2016). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 86(2), 284-287.
  • García-López, M. T., Domínguez, M. J., Herranz, R., Sánchez-Pérez, R. M., Contreras, A., & Alonso, G. (1980). Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry, 23(6), 657-660.
  • Kopka, K., Schober, O., & Wagner, S. (2022).
  • Yang, H., & Dalton, J. T. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.
  • Katritzky, A. R., & Laurenzo, K. S. (1986). 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. The Journal of Organic Chemistry, 51(26), 5039-5040.
  • Sadowski, B., & Stankiewicz, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10521-10531.
  • Rstakyan, V. I. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747-1748.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Sharma, V., Kumar, P., & Pathak, D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). A new and efficient metal-free, two-component, one-pot approach to a variety of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols. Synthesis, 45(06), 830-836.
  • Abrigach, F., Kaddouri, Y., El Bekkaye, Y., & Touzani, R. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • Movassaghi, M., & Hill, M. D. (2006). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Journal of the American Chemical Society, 128(45), 14254-14255.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(25), 5275-5278.
  • Li, Y., Wang, Y., Zhang, J., & Li, J. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1774.
  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 18(4), 2631.
  • Suwiński, J., & Wagner, P. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Arkivoc, 2015(vii), 63-76.
  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • Bratenko, M. K., & Vovk, M. V. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1017.
  • Wang, X., et al. (2017). 4 preparation methods of thio pyrazole compound of C.
  • US Patent US4000142A. (1976). 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

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Use of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the development of novel bioactive molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for designing potent and selective therapeutic agents.[3][4] The biological activities associated with pyrazole-containing molecules are extensive, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][5][6] The ability to readily functionalize the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.

This guide focuses on a particularly useful, yet specialized, building block: This compound . This reagent is designed for the efficient introduction of the 3,5-dimethyl-4-nitro-1H-pyrazole moiety into a target molecule. The presence of the electron-withdrawing nitro group can significantly influence the biological activity and pharmacokinetic profile of the final compound, while the chloromethyl group at the N1 position serves as a highly reactive electrophilic handle for synthetic transformations.

Reactivity and Synthetic Strategy

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, making the compound an ideal reagent for the N-alkylation of a wide variety of nucleophiles. This is a common and powerful strategy in medicinal chemistry for covalently linking a pharmacologically important scaffold (the pyrazole) to another molecule or scaffold that can direct it to a biological target or contribute to its overall activity.[7][8]

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu-), such as an amine, a phenol, a thiol, or a carbanion, to form a new carbon-nucleophile bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Workflow for Bioactive Molecule Synthesis

The synthesis of a novel bioactive molecule using this compound can be conceptualized in the following workflow:

G cluster_0 Preparation and Reaction cluster_1 Purification and Analysis cluster_2 Biological Evaluation A Bioactive Scaffold (with Nucleophilic Group, Nu-H) C Base-mediated N-Alkylation A->C B 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole B->C D Crude Product Mixture C->D Reaction Workup E Chromatographic Purification (e.g., Column Chromatography) D->E F Pure Bioactive Conjugate E->F G In vitro Assays (e.g., MTT, Kinase Inhibition) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General workflow for synthesizing and evaluating bioactive molecules.

Application Protocol: Synthesis of a Pyrazole-Containing Chalcone Derivative

This protocol details a representative synthesis of a potential anticancer agent by coupling this compound with a hydroxychalcone. Chalcones are a class of compounds known for their anticancer properties, and their functionalization with a pyrazole moiety can lead to enhanced activity.[5]

Objective

To synthesize 1-((4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one, a novel pyrazole-chalcone hybrid, via a base-mediated N-alkylation reaction.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4'-Hydroxychalcone (Nucleophile) C K₂CO₃ (Base) DMF (Solvent) 60 °C, 12h A->C B 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole (Electrophile) B->C D Pyrazole-Chalcone Hybrid C->D

Caption: Synthesis of a pyrazole-chalcone hybrid.

Materials and Equipment
MaterialSupplierGrade
This compoundCustom>98%
4'-HydroxychalconeSigma-AldrichReagentPlus®, 99%
Potassium Carbonate (K₂CO₃), anhydrousFisherCertified ACS
N,N-Dimethylformamide (DMF), anhydrousAcros OrganicsAcroSeal™, 99.8%
Ethyl AcetateVWRHPLC Grade
HexanesVWRHPLC Grade
Brine (saturated NaCl solution)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)FisherCertified ACS
Thin Layer Chromatography (TLC) PlatesMilliporeSilica gel 60 F₂₅₄
Silica Gel for Flash ChromatographySorbent Tech.60Å, 230-400 mesh
Round-bottom flask, magnetic stirrer, heating mantleStandard Lab Equipment-
Rotary EvaporatorStandard Lab Equipment-
Experimental Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4'-hydroxychalcone (1.0 eq, 2.24 g, 10 mmol).

    • Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous DMF via a syringe.

    • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Electrophile:

    • In a separate vial, dissolve this compound (1.05 eq, 2.14 g, 10.5 mmol) in 10 mL of anhydrous DMF.

    • Add the solution of the pyrazole reagent dropwise to the stirred suspension of the chalcone and base over 10 minutes.

  • Reaction Progression:

    • Heat the reaction mixture to 60 °C using a heating mantle with a temperature controller.

    • Allow the reaction to stir at 60 °C for 12 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting chalcone and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield the pure pyrazole-chalcone hybrid as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Biological Evaluation: Anticancer Activity

The synthesized pyrazole derivatives can be screened for their potential anticancer activity using various in vitro assays.[5][9] A common initial screening method is the MTT assay, which measures the metabolic activity of cells and can be used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Example Data Table

The following table presents hypothetical IC₅₀ values for the newly synthesized compound against several cancer cell lines, with a standard chemotherapy drug like Doxorubicin used as a positive control.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Pyrazole-Chalcone Hybrid8.512.26.9
Doxorubicin (Control)1.20.81.5

Conclusion and Future Directions

This compound is a valuable and reactive building block for the synthesis of novel bioactive molecules. The protocol described herein provides a robust and adaptable method for its use in N-alkylation reactions to create pyrazole-containing hybrids. The straightforward nature of this synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work could involve modifying the chalcone scaffold or replacing it with other biologically active nucleophiles to explore the full potential of this versatile pyrazole reagent in drug discovery.

References

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Lv, K., et al. (2014).
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Abdel-Aziz, A. A. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports.
  • Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.
  • BenchChem. (2025).
  • Smith, J. A., et al. (2022).
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives.
  • Various Authors. (2021).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. BenchChem.
  • Wang, G., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules.
  • Various Authors. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Smith, J. A., et al. (2022).
  • Kumar, S., et al. (2010). Biological Activities of Pyrazoline Derivatives-A Recent Development.
  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

One-pot synthesis of pyrazole derivatives from functionalized precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Pyrazole Derivatives from Functionalized Precursors For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of One-Pot Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (Viagra), and various agents with anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of functionalized pyrazole libraries is therefore a critical task in drug discovery. Traditional multi-step syntheses, while effective, are often hampered by laborious purification of intermediates, solvent waste, and lower overall yields.

One-pot synthesis, particularly through multicomponent reactions (MCRs), offers a paradigm shift towards efficiency and sustainability.[4][5] By combining multiple reaction steps in a single vessel without isolating intermediates, these methods enhance atom economy, reduce waste, and simplify experimental procedures.[5] This guide provides an in-depth exploration of field-proven, one-pot methodologies for synthesizing pyrazole derivatives from key functionalized precursors, explaining the underlying chemical logic and offering detailed, reproducible protocols.

Strategy 1: The Modernized Knorr Synthesis from 1,3-Dicarbonyls

Principle & Rationale: The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method.[6] In a one-pot format, the reaction's efficiency is significantly enhanced by catalysts that accelerate the key steps: the initial formation of a hydrazone intermediate and the subsequent intramolecular cyclization/dehydration. The choice of catalyst is critical for achieving high yields and mild reaction conditions. Nano-ZnO, for instance, has emerged as a highly efficient and environmentally benign heterogeneous catalyst. Its Lewis acidic nature activates the carbonyl groups, facilitating nucleophilic attack by the hydrazine.[7][8]

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism Mechanism of Catalyzed Knorr Pyrazole Synthesis Precursors 1,3-Dicarbonyl + Hydrazine Derivative Intermediate Hydrazone Intermediate Precursors->Intermediate Condensation Catalyst Catalyst (e.g., Nano-ZnO) Activates Carbonyl Catalyst->Precursors Catalyzes Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: Catalyzed condensation-cyclization pathway.

Protocol 1: Nano-ZnO Catalyzed One-Pot Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is adapted from an efficient and green methodology utilizing a recyclable nano-ZnO catalyst.[7][8]

Materials:

  • Ethyl acetoacetate (or other 1,3-dicarbonyl compound)

  • Phenylhydrazine (or other hydrazine derivative)

  • Nano-ZnO powder

  • Ethanol (Solvent)

  • Ethyl acetate and Hexane (for chromatography)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add nano-ZnO (10 mol%) to the mixture.

  • Reflux: Stir the suspension and heat it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-2 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the nano-ZnO catalyst (which can be washed, dried, and reused).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 1,3,5-substituted pyrazole.

Expert Insights & Trustworthiness: The high surface area and Lewis acidity of the nano-ZnO catalyst are key to the protocol's success, enabling the reaction to proceed efficiently under relatively mild conditions.[7] The heterogeneity of the catalyst allows for simple recovery by filtration, a significant advantage for both sustainability and product purity, as it avoids contamination common with homogeneous acid catalysts.

Data Summary: Substrate Scope and Yields
Entry1,3-DicarbonylHydrazineTime (h)Yield (%)
1Ethyl acetoacetatePhenylhydrazine1.595
2AcetylacetonePhenylhydrazine1.092
3Ethyl benzoylacetatePhenylhydrazine2.088
4Ethyl acetoacetate4-Chlorophenylhydrazine1.590
Data synthesized from representative literature yields.[7][8]

Strategy 2: Three-Component Synthesis from Aldehydes, Ketones, and Hydrazines

Principle & Rationale: This powerful one-pot strategy builds complexity from simple, readily available precursors: an aldehyde, a ketone, and a hydrazine.[9] The reaction proceeds through an in situ formation of an α,β-unsaturated carbonyl compound (a chalcone) via a base-catalyzed Claisen-Schmidt condensation between the aldehyde and ketone.[10] Without isolation, this chalcone intermediate undergoes a cyclocondensation reaction with hydrazine to form a pyrazoline, which is subsequently oxidized in the same pot to the stable aromatic pyrazole.[9][10] Microwave irradiation is often employed to dramatically reduce reaction times.[9]

Experimental Workflow

Caption: Three-component one-pot pyrazole synthesis workflow.

Protocol 2: Microwave-Assisted One-Pot Synthesis from Chalcone Precursors

This protocol describes a rapid, three-component synthesis accelerated by microwave energy.[9]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (3 mmol)

  • Aromatic ketone (e.g., 4-methoxyacetophenone) (3 mmol)

  • Phenylhydrazine (7-9 mmol)

  • Potassium hydroxide (KOH), 3N aqueous solution

  • Ethanol (Solvent)

  • Microwave reactor

Procedure:

  • Component Mixing: In a microwave-safe reaction vessel, dissolve the aldehyde (3 mmol) and ketone (3 mmol) in 30 mL of ethanol.

  • Catalyst and Reagent Addition: Add 10 mL of 3N KOH solution followed by phenylhydrazine (7-9 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 W for 3-6 minutes. Monitor pressure and temperature to ensure they remain within safe limits.

  • Work-up and Precipitation: After irradiation, cool the vessel in an ice bath. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove excess reagents and salts. The product can be further purified by recrystallization from ethanol if necessary.

Expert Insights & Trustworthiness: The causality behind this protocol's efficiency lies in two factors. First, the base (KOH) deprotonates the α-carbon of the ketone, generating an enolate that attacks the aldehyde in the crucial chalcone-forming step.[9][10] Second, microwave heating provides rapid and uniform energy input, accelerating the rates of both the condensation and subsequent cyclization reactions, leading to significantly shorter synthesis times compared to conventional heating.[9]

Data Summary: Representative Three-Component Syntheses
EntryAldehydeKetoneTime (min)Yield (%)
14-Cl-Benzaldehyde4-OCH₃-Acetophenone4~40-50
2BenzaldehydeAcetophenone5~45-55
34-NO₂-BenzaldehydeAcetophenone3~50-60
Yields are representative and can vary based on specific substrates and microwave conditions.[9]

Strategy 3: Four-Component Synthesis of Bioactive Pyranopyrazoles

Principle & Rationale: Multicomponent reactions (MCRs) that combine four or more starting materials represent the pinnacle of one-pot synthesis efficiency, enabling the construction of complex, drug-like scaffolds in a single step.[11] The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic example, valued for the significant biological activities of the resulting fused-ring system.[12] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine, orchestrated by a catalyst in a domino sequence of bond-forming events.[13]

Reaction Mechanism: Four-Component Cascade

The mechanism is an elegant cascade. It begins with a Knoevenagel condensation between the aldehyde and malononitrile. Concurrently, the β-ketoester and hydrazine condense to form a pyrazolone intermediate. A subsequent Michael addition between these two intermediates, followed by intramolecular cyclization and tautomerization, yields the final pyranopyrazole product.[11][13]

MCR_Mechanism Cascade Mechanism for Pyranopyrazole Synthesis cluster_1 Pathway 1 cluster_2 Pathway 2 A Aldehyde + Malononitrile B Arylidene Malononitrile A->B Knoevenagel Condensation E Michael Addition B->E C β-Ketoester + Hydrazine D Pyrazolone Intermediate C->D Knorr-type Condensation D->E F Cyclization & Tautomerization E->F G Dihydropyrano[2,3-c]pyrazole F->G

Caption: Parallel reaction pathways converging to the final product.

Protocol 3: Green, Organocatalyzed Four-Component Synthesis

This protocol uses an aqueous solution of gluconic acid, a biocompatible and environmentally benign catalytic medium.[13]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Gluconic acid aqueous solution (GAAS, 50% w/v)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent/Catalyst Addition: Add 5 mL of the gluconic acid aqueous solution (GAAS).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the precipitation of the product. Monitor by TLC until the starting materials are consumed (typically 30-60 minutes).

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate thoroughly with water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough without further chromatography.

Expert Insights & Trustworthiness: This protocol's strength is its adherence to green chemistry principles.[13] Gluconic acid in water acts as a dual-purpose medium: the aqueous environment promotes the reaction through hydrophobic effects, while the acidic nature of the gluconic acid catalyzes the condensation steps. The reaction proceeds rapidly at room temperature, requires no hazardous organic solvents, and generates the product in high purity via simple filtration, making it a highly reliable and scalable method.

Data Summary: Scope of Aldehydes in Pyranopyrazole Synthesis
EntryAldehydeTime (min)Yield (%)
1Benzaldehyde3096
24-Cl-Benzaldehyde3594
34-MeO-Benzaldehyde3095
42-NO₂-Benzaldehyde4590
Data derived from reported literature values using GAAS.[13]

Conclusion

One-pot synthetic strategies are indispensable tools for the modern chemist, offering rapid, efficient, and sustainable access to complex molecular architectures. The protocols detailed herein for the synthesis of pyrazole derivatives from 1,3-dicarbonyls, chalcone precursors, and multi-component systems demonstrate the power and versatility of this approach. By understanding the underlying mechanisms and the rationale for specific catalysts and conditions, researchers can effectively leverage these methods to accelerate the discovery and development of novel, pyrazole-based therapeutics.

References

  • Bhat, M. A., et al. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. Available at: [Link]

  • Shaheen, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Gomaa, M. A. M., & Al-Ghamdi, A. A. M. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Zamri, N. A., et al. (2023). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education. Available at: [Link]

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. Request PDF. Available at: [Link]

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Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4][5] Its remarkable structural versatility and capacity for diverse molecular interactions have established it as a "privileged scaffold" in the development of therapeutic agents.[4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties.[2][3][4][5][6] Prominent drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Stanozolol (an anabolic steroid) feature the pyrazole core, underscoring its therapeutic significance.[2][7]

The biological activity of a substituted pyrazole is profoundly dictated by the specific arrangement of substituents on the ring. Consequently, the ability to control the regiochemistry of its synthesis is of paramount importance. The synthesis of unsymmetrically substituted pyrazoles often poses a significant challenge, as classical methods can yield mixtures of regioisomers, complicating purification and reducing the efficiency of drug development pipelines.[6][8] This guide provides an in-depth exploration of key regioselective strategies for pyrazole synthesis, offering both mechanistic insights and practical protocols for researchers in organic synthesis and drug development.

Classical Approaches to Regioselective Pyrazole Synthesis

The Knorr Pyrazole Synthesis: A Foundational Yet Challenging Method

The archetypal synthesis of pyrazoles, first reported by Ludwig Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][9][10][11] While historically significant and still widely used, this method's primary drawback is the potential for poor regioselectivity when an unsymmetrical 1,3-dicarbonyl is used.[6][8]

Mechanism and Control of Regioselectivity:

The reaction proceeds via the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][12] The regiochemical outcome is determined by which of the two carbonyl groups undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine.

Several factors influence this selectivity:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack.

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.

  • Reaction pH: The pH of the reaction medium can significantly alter the reactivity of both the hydrazine and the dicarbonyl compound, thereby influencing the regioisomeric ratio.[8] Under acidic conditions, the reaction is typically initiated by the attack of the more basic nitrogen of the hydrazine onto the more reactive carbonyl group of the dicarbonyl.

Knorr_Mechanism

Modern Strategies for Achieving High Regioselectivity

To overcome the limitations of classical methods, a variety of highly regioselective modern synthetic strategies have been developed.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles with excellent control over regiochemistry.[13] In pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl chloride, with an alkyne or a suitably activated alkene (the dipolarophile).[13][14]

Causality of Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. Generally, the reaction proceeds via the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The regiochemistry is determined by the combination that maximizes orbital overlap, which is influenced by the orbital coefficients at the reacting centers.

More recent advancements include base-mediated cycloadditions of sydnones with 2-alkynyl-1,3-dithianes and copper-promoted aerobic oxidative cycloadditions of hydrazines with alkynoates, both of which provide access to polysubstituted pyrazoles with high regioselectivity.[15][16][17]

Cycloaddition_Workflow

Synthesis from Hydrazone Derivatives

Alternative strategies that offer excellent regiocontrol involve the use of pre-formed hydrazone derivatives.

  • From N-Alkylated Tosylhydrazones and Terminal Alkynes: A highly efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles has been developed using N-alkylated tosylhydrazones and terminal alkynes. This protocol proceeds with complete regioselectivity, even when the substituents are sterically and electronically similar.[18][19] The reaction is typically mediated by a base such as potassium tert-butoxide (t-BuOK).[19]

  • From N-Arylhydrazones and Nitroolefins: The reaction of N-arylhydrazones with nitroolefins provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[20] Mechanistic studies suggest a stepwise cycloaddition pathway, and the regioselectivity can be controlled by the reaction conditions.[20]

Transition-Metal-Catalyzed and Multicomponent Reactions
  • Transition-Metal Catalysis: Modern organic synthesis has increasingly turned to transition-metal catalysis for the efficient and selective formation of C-C and C-heteroatom bonds.[21] In pyrazole synthesis, transition-metal-catalyzed C-H functionalization reactions have emerged as a powerful strategy for the late-stage modification of the pyrazole core, providing access to a wide array of functionalized derivatives in a single step with defined regioselectivity.[22][23][24]

  • Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy.[25] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles with excellent regiocontrol.[25][26] For instance, a robust method for constructing 1,4-disubstituted pyrazoles from arylglycines via a copper-catalyzed sydnone-alkyne cycloaddition has been reported as a three-step, one-pot procedure.[27][28]

Summary of Regioselective Synthesis Methods

MethodKey ReactantsTypical ProductsKey Advantage
Knorr Synthesis 1,3-Dicarbonyl, HydrazinePolysubstituted PyrazolesReadily available starting materials
[3+2] Cycloaddition Hydrazonoyl Chloride, Alkyne/AlkenePolysubstituted PyrazolesExcellent and predictable regioselectivity
From Tosylhydrazones N-Alkylated Tosylhydrazone, Terminal Alkyne1,3,5-Trisubstituted PyrazolesComplete regioselectivity
From Nitroolefins N-Arylhydrazone, Nitroolefin1,3,5-Tri- or 1,3,4,5-Tetrasubstituted PyrazolesHigh regioselectivity, stepwise mechanism
Cu-Catalyzed MCR Arylglycine, t-Butylnitrite, Alkyne1,4-Disubstituted PyrazolesOne-pot efficiency, perfect regioselectivity[28]

Detailed Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition

This protocol is a representative example for the synthesis of a 1,3,5-trisubstituted pyrazole via the in situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent 1,3-dipolar cycloaddition with an alkyne.

Objective: To synthesize 1,3-diphenyl-5-phenylethynyl-1H-pyrazole.

Materials:

  • N-phenylbenzohydrazonoyl chloride (1.0 mmol, 230.7 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Triethylamine (TEA) (1.5 mmol, 151.8 mg, 209 µL)

  • Toluene, anhydrous (5 mL)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylbenzohydrazonoyl chloride (1.0 mmol) and anhydrous toluene (5 mL).

  • Addition of Reagents: Stir the solution and add phenylacetylene (1.2 mmol).

  • Initiation of Reaction: Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature. The triethylamine serves as a base to generate the nitrile imine in situ.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt precipitate and wash the solid with a small amount of toluene.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3-diphenyl-5-phenylethynyl-1H-pyrazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The regioselective synthesis of substituted pyrazoles is a critical task in the fields of medicinal chemistry and materials science. While classical methods like the Knorr synthesis remain useful, modern strategies such as [3+2] cycloadditions, reactions of tailored hydrazone precursors, and transition-metal-catalyzed C-H functionalizations offer superior control over regiochemistry. The development of one-pot multicomponent reactions further enhances synthetic efficiency, allowing for the rapid construction of complex pyrazole libraries. Future research will likely focus on developing even more sustainable and atom-economical catalytic methods, broadening the substrate scope, and applying these strategies to the synthesis of novel, biologically active pyrazole-containing molecules.

References

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  • Beaud, R., et al. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 15, 9798-9815. [Link]

  • Specklin, S., et al. (2014). One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. [Link]

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  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Specklin, S., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. [Link]

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The Versatile Role of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in Multicomponent Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the realm of multicomponent reactions (MCRs). While direct literature on the MCR applications of this specific reagent is emerging, its structural motifs—a reactive chloromethyl group, a nitro-activated pyrazole core, and steric hindrance from the methyl groups—suggest a significant potential as a versatile building block in combinatorial chemistry and drug discovery. This guide offers a proposed synthetic protocol, an analysis of its reactivity, and detailed, field-proven MCR protocols where this reagent is posited to be a key reactant, supported by analogous reactions from the literature.

Introduction: The Promise of a Functionalized Pyrazole in MCRs

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical approach to generating molecular diversity and complexity.[2][3] The convergence of pyrazole chemistry with MCRs has led to the rapid assembly of novel, biologically relevant molecules.[4][5]

This compound is a promising, yet underexplored, reagent for MCRs. Its key features include:

  • A Reactive Electrophilic Handle: The N-chloromethyl group is an excellent electrophile, poised to react with a variety of nucleophiles to introduce the pyrazole moiety into a larger molecular framework.

  • An Electron-Withdrawing Nitro Group: The nitro group at the C4 position significantly influences the electronics of the pyrazole ring, potentially modulating the reactivity of the N-chloromethyl group and the biological activity of the resulting products.

  • Steric Directing Groups: The two methyl groups at the C3 and C5 positions can provide steric hindrance, influencing the regioselectivity of certain reactions.

This guide will delve into the practical aspects of utilizing this reagent, providing a foundation for its exploration in the synthesis of novel compound libraries.

Synthesis and Characterization

Proposed Synthesis Pathway

Synthesis_Pathway start 3,5-dimethyl-4-nitro-1H-pyrazole intermediate 1-(hydroxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole start->intermediate 1. (CH2O)n, H2O, reflux reagents Paraformaldehyde, Thionyl Chloride (SOCl2) product This compound intermediate->product 2. SOCl2, neat or in inert solvent

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dimethyl-4-nitro-1H-pyrazole

  • Paraformaldehyde

  • Thionyl chloride (SOCl₂)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Synthesis of 1-(hydroxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

  • To a stirred suspension of 3,5-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in deionized water, add paraformaldehyde (1.2 equivalents).

  • Heat the mixture to reflux (100 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash with cold water. If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl intermediate.

Step 2: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride, which is corrosive and releases toxic fumes.

  • To the crude 1-(hydroxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole from the previous step, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or stir at room temperature) until the reaction is complete (monitored by TLC).

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization Data (Hypothetical):

PropertyExpected Value
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 190.60 g/mol
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 5.8-6.0 (s, 2H, N-CH₂-Cl), 2.4-2.6 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 145-147 (C3/C5), 135-137 (C4), 55-57 (N-CH₂-Cl), 12-14 (2 x CH₃)

Role and Potential Applications in Multicomponent Reactions

The primary role of this compound in MCRs is to serve as a reactive electrophilic component. The N-CH₂-Cl moiety can be considered a synthon for a pyrazol-1-ylmethyl cation, which readily undergoes nucleophilic substitution. This allows for the incorporation of the 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl group into diverse molecular scaffolds.

Proposed Multicomponent Reaction 1: Synthesis of Pyrazole-Substituted Tetrahydroquinolines

This proposed three-component reaction involves the reaction of an aniline, an aldehyde, and this compound in a variation of the Doebner-von Miller reaction.

Reaction Scheme:

MCR1_Scheme cluster_reactants Reactants cluster_product Product Aniline Aniline Product Pyrazole-Substituted Tetrahydroquinoline Aniline->Product Aldehyde Aldehyde Aldehyde->Product Pyrazole 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Pyrazole->Product

Caption: Proposed three-component synthesis of a pyrazole-substituted tetrahydroquinoline.

Plausible Mechanism:

The reaction is proposed to proceed through the initial formation of an imine from the aniline and aldehyde. The this compound then acts as an alkylating agent for the enamine tautomer of the imine, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve the aniline (1 mmol) and the aldehyde (1 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).

  • Add a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%) to the mixture and stir at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazole-substituted tetrahydroquinoline.

Proposed Multicomponent Reaction 2: Synthesis of Pyrazole-Functionalized Dihydropyrimidinones (Biginelli-type Reaction)

In this proposed three-component reaction, this compound acts as a modifier of a classical Biginelli reaction component.

Reaction Workflow:

MCR2_Workflow cluster_step1 Step 1: Pre-functionalization cluster_step2 Step 2: Biginelli Reaction Urea Urea/Thiourea Intermediate N-(pyrazol-1-ylmethyl)urea Urea->Intermediate Pyrazole 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Pyrazole->Intermediate Intermediate2 N-(pyrazol-1-ylmethyl)urea Product Pyrazole-Functionalized Dihydropyrimidinone Intermediate2->Product Aldehyde Aldehyde Aldehyde->Product BetaKetoester β-Ketoester BetaKetoester->Product

Caption: Proposed workflow for the synthesis of a pyrazole-functionalized dihydropyrimidinone.

Experimental Protocol:

Part A: Synthesis of N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)urea

  • To a solution of urea (1.2 mmol) in dimethylformamide (DMF, 10 mL), add a base such as potassium carbonate (1.5 mmol).

  • Add this compound (1 mmol) and stir the mixture at 60 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude N-substituted urea, which can be used in the next step without further purification.

Part B: Three-Component Biginelli Reaction

  • In a flask, combine the N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)urea (1 mmol), an aldehyde (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of a Brønsted acid (e.g., HCl, a few drops) or a Lewis acid (e.g., Yb(OTf)₃, 5 mol%).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • If so, filter the solid, wash with cold ethanol, and dry. If not, concentrate the solvent and purify the residue by column chromatography.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for multicomponent reactions. Its inherent reactivity as an electrophile, coupled with the unique electronic and steric properties of the substituted pyrazole core, opens up a vast chemical space for the synthesis of novel heterocyclic compounds. The proposed synthetic protocols and MCR applications in this guide serve as a starting point for researchers to harness the potential of this versatile reagent. Further exploration into its reactivity with a wider range of nucleophiles and its application in other classes of MCRs is warranted and expected to yield compounds with significant potential in drug discovery and materials science.

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  • Synthesis of Heterocycles Through Multicomponent Reactions in Water. ResearchGate.

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information.

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate.

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed.

  • (PDF) Chloromethylation of pyrazole ring. ResearchGate.

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR.

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

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Application Notes & Protocols: The Versatility of the Pyrazole Scaffold in Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold

The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique physicochemical properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold." This allows for versatile molecular interactions with biological targets, leading to a broad spectrum of activities.[3][4] Over the past few decades, an impressive number of pyrazole-containing drugs and pesticides have reached the market, underscoring the scaffold's importance in developing solutions for human health and crop protection.[3][5]

This guide provides an in-depth exploration of the application of pyrazole derivatives, moving from foundational principles to detailed, field-proven protocols for their synthesis and evaluation. We will dissect the mechanisms of action that drive their efficacy and provide researchers with the practical knowledge to harness the power of this remarkable heterocycle.

Part 1: Agrochemical Applications of Pyrazole Derivatives

The structural versatility of the pyrazole ring has been instrumental in the development of highly effective fungicides, herbicides, and insecticides.[5] These compounds often target specific enzymes or receptors in pests and weeds, offering high efficacy and, in many cases, improved safety profiles for crops and non-target organisms.

Pyrazole Amide Fungicides: Targeting Fungal Respiration

A significant class of pyrazole-based fungicides operates by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi.[6] By blocking this pathway, these fungicides effectively halt cellular energy production, leading to the death of the pathogenic fungus.[6]

  • Mechanism of Action: Pyrazole amide fungicides bind to the ubiquinone-binding site of the SDH complex, preventing the oxidation of succinate to fumarate. This disruption of the Krebs cycle and electron transport chain is lethal to the fungus. The introduction of various heterocyclic structures into the amide portion of these molecules can yield novel derivatives with excellent activity.[6]

  • Key Commercial Examples:

    • Fluxapyroxad: Exhibits broad-spectrum activity and is used to control a wide range of diseases on various crops.[6]

    • Penthiopyrad: Effective against diseases like rusts and powdery mildew.

    • Isopyrazam: Known for its protective and curative properties.

Research has shown that modifications to the pyrazole ring and the amide-linked phenyl group significantly influence efficacy. For instance, introducing a difluoromethyl group (–CHF₂) onto the pyrazole ring has been shown to produce compounds with excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with EC₅₀ values comparable to commercial standards like fluxapyroxad and boscalid.[6]

Pyrazole Herbicides: Disrupting Plant Pigment Synthesis

Many pyrazole-based herbicides target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting chlorophyll from photooxidation.[7]

  • Mechanism of Action: By inhibiting HPPD, these herbicides prevent the formation of essential molecules, leading to the bleaching of new plant growth as chlorophyll is destroyed by light. This ultimately results in plant death.[9] Pyrazolate and pyrazoxyfen, for example, are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual HPPD-inhibiting principle.[10]

  • Key Commercial Examples:

    • Topramezone: Used for post-emergence control of grass and broadleaf weeds in corn.

    • Pyrasulfotole: Another HPPD inhibitor used in cereal crops.

    • Tolpyralate: A newer herbicide effective against many weed species, including some that are resistant to glyphosate.[9]

Pyrazole Insecticides: Modulating Ion Channels

In the realm of insecticides, pyrazole derivatives have made a significant impact, most notably with compounds that act as GABA-gated chloride channel antagonists.

  • Mechanism of Action: The prototypical example, Fipronil, blocks the GABA-gated chloride channels in the central nervous system of insects. This inhibition prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system and eventual death.

  • Ryanodine Receptor Modulators: A newer class of pyrazole amide insecticides, such as chlorantraniliprole and tetraniliprole, act on insect ryanodine receptors.[6] These receptors control the release of calcium from internal stores in muscle cells. The insecticides cause uncontrolled calcium release, leading to muscle paralysis and death of the target pest. Structural modifications, like the introduction of fluorine and chlorine atoms onto the benzene ring, can enhance insecticidal activity against a wider range of pests.[6]

Part 2: Pharmaceutical Applications of Pyrazole Derivatives

The pyrazole scaffold is a mainstay in drug discovery, forming the core of numerous approved therapeutic agents.[3] Its ability to be readily substituted allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to drugs that are both potent and selective.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

Perhaps the most well-known pyrazole-based drug is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[11]

  • Mechanism of Action: Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12][13] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13][14] While COX-1 is involved in protecting the stomach lining, COX-2 is primarily expressed at sites of inflammation.[14] Celecoxib's diaryl-substituted pyrazole structure, with its polar sulfonamide side chain, binds selectively to a hydrophilic pocket near the active site of COX-2, allowing it to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11][14]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Oncology: Targeting Kinase Signaling Cascades

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as potent inhibitors of several key kinases.[15]

  • Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is vital for cell growth and immunity, and its abnormal activation is linked to various cancers and inflammatory diseases.[16][17]

    • Ruxolitinib: An FDA-approved drug for myelofibrosis, Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[15] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which binds to the active state of the kinase.[15]

    • Mechanism: By inhibiting JAKs, these drugs block the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus to regulate gene expression involved in cell proliferation and survival.[16]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are enzymes that control the progression of the cell cycle.[18] Inhibiting CDKs is a promising strategy for cancer therapy as it can induce cell cycle arrest and apoptosis (programmed cell death).[19]

    • Mechanism: Numerous pyrazole derivatives have been designed to target the ATP-binding pocket of CDKs, particularly CDK2.[18][19] This competitive inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein, halting the cell cycle. Some novel pyrazole-thiazole hybrids have shown potential as dual CDK1 and CDK2 inhibitors.[20]

CompoundTarget Kinase(s)IC₅₀ ValuesApplicationReference
Ruxolitinib JAK1 / JAK2~3 nMMyelofibrosis[15]
Compound 3f JAK1 / JAK2 / JAK33.4 nM / 2.2 nM / 3.5 nMPreclinical (Anticancer)[16][17]
Compound 9 CDK20.96 µMPreclinical (Anticancer)[19]
Compound 15 CDK2Kᵢ = 0.005 µMPreclinical (Anticancer)[21]
Other Pharmaceutical Applications

The utility of the pyrazole core extends to other areas:

  • Anabolic Steroids (Stanozolol): Stanozolol is a synthetic anabolic steroid derived from dihydrotestosterone that features a pyrazole ring fused to the steroid nucleus.[22] It is used medically to treat conditions like hereditary angioedema.[23] Its mechanism involves binding to androgen receptors, which alters gene expression to increase protein synthesis, nitrogen retention in muscles, and red blood cell production.[22][23][24]

  • Anticonvulsants and CNS Agents: The pyrazole scaffold has been explored for its potential in treating neurological disorders, with some derivatives showing anticonvulsant and monoamine oxidase (MAO) inhibitory activity.[25]

Part 3: Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and preliminary biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of a Pyrazole Derivative via Knorr Condensation

This protocol details the synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[26][27]

Causality: The reaction is an acid-catalyzed cyclocondensation.[28] The hydrazine first condenses with the more reactive ketone group of the β-keto ester to form a hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen onto the ester carbonyl then leads to cyclization and subsequent dehydration to form the stable pyrazolone ring.[26][27][28] Acetic acid serves as a catalyst to facilitate these steps.[26]

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Ethyl Benzoylacetate, Hydrazine Hydrate, 1-Propanol, and Acetic Acid B Heat with Stirring (~100°C, 1 hr) A->B C Monitor by TLC (vs. Starting Material) B->C D Add Water to Hot Mixture to Precipitate Product C->D If Reaction Complete E Cool Slowly (30 min) D->E F Isolate by Vacuum Filtration E->F G Wash with Cold Water & Dry F->G

Caption: Experimental workflow for the Knorr synthesis of a pyrazolone derivative.

  • Materials:

    • Ethyl benzoylacetate

    • Hydrazine hydrate

    • 1-Propanol

    • Glacial acetic acid

    • Deionized water

    • 20-mL scintillation vial, magnetic stir bar, hot plate with stirring

    • TLC analysis equipment (silica plates, developing chamber, UV lamp)

    • Mobile phase: 30% Ethyl acetate / 70% Hexane

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Procedure:

    • Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). Note: Using an excess of hydrazine helps drive the reaction to completion.

    • Solvent and Catalyst Addition: Add 1-propanol (3 mL) as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[26][27]

    • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring.[26][27]

    • Reaction Monitoring: After 1 hour, monitor the reaction's progress. Prepare a 3-lane TLC plate, spotting the starting material (ethyl benzoylacetate), a co-spot, and the reaction mixture. Develop the plate using 30% ethyl acetate/70% hexane.[26] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

    • Work-up and Precipitation: Once the reaction is complete, add deionized water (10 mL) directly to the hot, stirring reaction mixture. This decreases the solubility of the organic product, causing it to precipitate out of the solution.[26]

    • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes. Slow cooling promotes the formation of larger, purer crystals.[27]

    • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual hydrazine or salts. Allow the product to air dry completely.

    • Characterization: Determine the mass, percent yield, and melting point of the dried product. Further characterization can be performed using techniques like NMR and IR spectroscopy.

Protocol 2: In Vitro Bioassay - CDK2 Inhibition Assay

This protocol outlines a general method to screen pyrazole derivatives for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.

Causality: This is a competitive enzyme inhibition assay. The assay measures the kinase's ability to phosphorylate a substrate. An effective inhibitor will compete with ATP for the binding site on the CDK2 enzyme, resulting in a reduced phosphorylation signal. The signal is often detected via fluorescence or luminescence, providing a quantitative measure of inhibition.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme complex

    • Kinase substrate (e.g., a peptide derived from Histone H1)

    • ATP (Adenosine triphosphate)

    • Test compounds (pyrazole derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., Roscovitine)

    • Kinase assay buffer (containing MgCl₂, DTT, etc.)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

    • 384-well microplates (white, for luminescence)

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO. A typical starting concentration range might be 10 mM down to low nM.

    • Reaction Setup: In a 384-well plate, add the following to each well in order:

      • Kinase assay buffer.

      • Test compound dilution (final DMSO concentration should be ≤1%). Include wells for a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

      • CDK2/Cyclin A2 enzyme complex.

    • Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive binding can be accurately assessed.

    • Reaction Incubation: Incubate the plate at 30°C for 1 hour. The time should be optimized to ensure the reaction is in the linear range.

    • Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Analysis:

      • Measure the luminescence in each well using a plate reader.

      • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value for each test compound. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
  • Celecoxib - Wikipedia.
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  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Public
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • What is the mechanism of Stanozolol?
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Celecoxib P
  • What is the mechanism of action of Stanozolol (Winstrol)? - Dr.Oracle.
  • "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem.
  • Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online.
  • What is Stanozolol used for?
  • What is the mechanism of Celecoxib?
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite - ResearchG
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in optimizing this synthesis. Our goal is to equip you with the technical knowledge and practical insights needed to navigate the common challenges associated with this procedure, ensuring reliable and high-yield outcomes.

Reaction Overview

The synthesis of this compound is typically approached as a two-stage process. The first stage involves the synthesis of the pyrazole core, followed by nitration. The second stage is the N-alkylation (specifically, chloromethylation) of the pyrazole ring. Controlling the reaction conditions at each stage is critical to prevent side reactions and maximize the yield of the desired product.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Chloromethylation A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Cyclocondensation D 3,5-dimethyl-4-nitro-1H-pyrazole B->D Electrophilic Nitration C Nitrating Agent (e.g., HNO3/H2SO4) C->D F This compound D->F N-Alkylation E Chloromethylating Agent (e.g., Paraformaldehyde/HCl) E->F Troubleshooting_Yield start Low / No Yield Observed check_sm Verify Purity & Integrity of Starting Materials (Pyrazole, Formaldehyde, etc.) start->check_sm check_deprotonation Was Pyrazole Deprotonation Complete? (if applicable) check_sm->check_deprotonation [ Reagents OK ] check_temp Were Reaction Temperatures Optimal? check_deprotonation->check_temp [ Yes ] use_stronger_base Action: Use Stronger Base (e.g., NaH) check_deprotonation->use_stronger_base [ No ] check_time Was Reaction Time Sufficient? check_temp->check_time [ Yes ] optimize_temp Action: Optimize Temperature Profile (e.g., cool addition, gentle heating) check_temp->optimize_temp [ No ] increase_time Action: Increase Reaction Time & Monitor by TLC check_time->increase_time [ No ] end Re-run Experiment use_stronger_base->end optimize_temp->end increase_time->end

Caption: Decision workflow for troubleshooting low product yield.

Question 2: My NMR spectrum is complex, suggesting the presence of major impurities. What are the likely side products?

The formation of side products is a significant challenge, often resulting from the high reactivity of the intermediates.

Potential Side Products & Mitigation Strategies:

  • Bis(pyrazolyl)methane Formation: This is a very common side product in the chloromethylation of pyrazoles. [1][2]It occurs when the initially formed 1-(chloromethyl)pyrazole, which is itself an alkylating agent, reacts with another molecule of the deprotonated starting pyrazole.

    • Mechanism: Pyrazole⁻ + Cl-CH₂-Pyrazole → Pyrazole-CH₂-Pyrazole + Cl⁻

    • Solution:

      • Control Stoichiometry: Use a slight excess of the chloromethylating agent to ensure all the starting pyrazole reacts.

      • Slow Addition: Add the pyrazole substrate slowly to a solution of the chloromethylating agent. This maintains a low concentration of the pyrazole nucleophile, minimizing its chance of reacting with the product.

      • Temperature Control: Higher temperatures can favor this side reaction. [3]Maintaining a lower reaction temperature can improve selectivity.

  • C-Chloromethylation: While N-alkylation is generally favored, electrophilic substitution on the pyrazole ring carbon (C-alkylation) can occur, especially if the nitrogen is sterically hindered or electronically deactivated. However, for 3,5-dimethyl-4-nitro-1H-pyrazole, the N1 position is the most likely site of attack. The C4 position is blocked by the nitro group, and the N1 is sterically accessible.

  • Regioisomer Formation (in unsymmetrical pyrazoles): This is not an issue for the symmetrical 3,5-dimethyl-4-nitro-1H-pyrazole precursor but is a critical consideration for other pyrazole syntheses. [4][5]Factors like sterics, solvent polarity, and the choice of base can influence N1 vs. N2 alkylation. [4]

Side_Reaction PzH 3,5-dimethyl-4-nitro-1H-pyrazole Pz_anion Pyrazolate Anion PzH->Pz_anion Base Product Desired Product 1-(chloromethyl)-pyrazole Pz_anion->Product Main Reaction (Attack on Chloromethylating Agent) Side_Product Side Product Bis(pyrazolyl)methane Pz_anion->Side_Product Chloromethyl Chloromethylating Agent (e.g., CH2O/HCl) Chloromethyl->Product Product->Side_Product Side Reaction (Attack by another Pyrazolate Anion)

Caption: Desired reaction pathway versus bis(pyrazolyl)methane side reaction.

Frequently Asked Questions (FAQs)

Q1: How do I synthesize the starting material, 3,5-dimethyl-4-nitro-1H-pyrazole?

The precursor is typically synthesized in two steps:

  • Synthesis of 3,5-Dimethyl-1H-pyrazole: This is a classic Knorr pyrazole synthesis achieved by the cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate. [6]The reaction is often performed in a protic solvent like ethanol and is generally high-yielding. [7][8]2. Nitration: The 3,5-dimethyl-1H-pyrazole is then nitrated at the C4 position. This is an electrophilic aromatic substitution reaction. A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used under carefully controlled, cold conditions (e.g., 0 °C) to prevent over-nitration or decomposition.

Q2: What is the best solvent for the N-chloromethylation step?

Solvent choice is critical and depends on the specific chloromethylation method.

  • For reactions involving paraformaldehyde and gaseous HCl or concentrated aqueous HCl, a non-polar solvent like dichloromethane (DCM) or an excess of the acid itself can be used.

  • For base-mediated alkylations, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are common choices as they effectively solvate the cation of the base and do not interfere with the nucleophile. [9][4] Q3: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting ratio is 7:3 or 8:2 (Hexanes:Ethyl Acetate).

  • Visualization: UV light (254 nm) will show the aromatic pyrazole rings. Staining with potassium permanganate can also be used.

  • Analysis: The product, being more functionalized and potentially more polar than the starting pyrazole, should have a different Rf value. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of the reactant and the formation of the product.

Q4: What are the key safety precautions for this synthesis?

  • Chloromethylating Agents: Reagents used for chloromethylation can form bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen. [3]Always perform this reaction in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, wear acid-resistant gloves and face shield, and always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle only in a fume hood.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the N-chloromethylation step. Optimization may be required based on laboratory-specific results.

ParameterRecommended ConditionRationale / Notes
Reagents Paraformaldehyde, Conc. HClA common and effective system for generating the chloromethylating electrophile. [3][1]
Stoichiometry Pyrazole:Paraformaldehyde (1:1.5)A slight excess of the formaldehyde source helps drive the reaction to completion.
Solvent Dichloromethane (DCM) or noneDCM can help with solubility and temperature control. Alternatively, conc. HCl can serve as the solvent.
Temperature 0 °C to Room TemperatureAdd reagents at 0 °C to control the initial reaction rate, then allow to stir at room temperature for 2-4 hours.
Work-up Quench with ice water, neutralizeCarefully pour the reaction mixture onto crushed ice, then neutralize with a base (e.g., NaHCO₃ solution) before extraction.
Purification Column ChromatographySilica gel chromatography with a hexane/ethyl acetate gradient is typically effective for purification.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

  • Step A: 3,5-dimethyl-1H-pyrazole: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise with stirring. A mild exotherm may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours. [6][7]Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure. The crude product can often be used directly or purified by recrystallization.

  • Step B: Nitration: Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath. Slowly add the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) while maintaining the temperature below 10 °C. In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and concentrated nitric acid (HNO₃, 1.1 eq). Add this nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C. After addition, stir the mixture at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto a large volume of crushed ice. The solid product should precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of this compound

  • SAFETY: Perform this entire procedure in a certified chemical fume hood.

  • To a round-bottom flask, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and paraformaldehyde (1.5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring.

  • After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction's progress by TLC.

  • Once the starting material is consumed, carefully pour the mixture onto crushed ice.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
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  • Google Patents. (n.d.).
  • Durham E-Theses. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 1-(chloromethyl)pyrazole hydrochloride synthesis.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ResearchGate. (2015).
  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (2024).
  • PubMed. (2024).
  • Sigma-Aldrich. (n.d.). 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1h-pyrazole.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • NIH. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • ResearchGate. (2016). (PDF)
  • PubMed. (2019).
  • NIH. (n.d.). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • PubMed Central. (2023).
  • BLDpharm. (n.d.). This compound.
  • Institute of Organic Chemistry and Biochemistry of the CAS. (2019).
  • ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

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Technical Support Center: Purification of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols grounded in established chemical principles and analogous procedures for similar molecules.

I. Understanding the Molecule: Key Physicochemical Considerations

This compound is a functionalized heterocyclic compound. Its purification is influenced by the following structural features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This core is generally stable.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the compound's polarity and can impact its stability under certain conditions (e.g., high temperatures or presence of strong nucleophiles).

  • Chloromethyl Group (-CH₂Cl): A reactive functional group susceptible to nucleophilic substitution. This reactivity necessitates careful selection of purification conditions to avoid degradation or side reactions.

  • Dimethyl Groups (-CH₃): These groups add to the non-polar character of the molecule.

The interplay of these groups results in a compound of moderate polarity.

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered during the purification of this compound:

Q1: My crude product is an oil, but I expected a solid. What should I do?

A1: Oiling out during crystallization is a common issue. It often occurs when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.

  • Troubleshooting:

    • Try a different solvent system with a lower boiling point.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • If oiling persists, consider purifying by column chromatography first to remove impurities that may be inhibiting crystallization.

Q2: I am seeing a new spot on my TLC after purification. What could it be?

A2: The appearance of a new, more polar spot on a TLC plate often indicates decomposition. The chloromethyl group is susceptible to hydrolysis or reaction with nucleophilic solvents (like methanol).

  • Troubleshooting:

    • Avoid using protic or nucleophilic solvents, especially at elevated temperatures.

    • Ensure all solvents are dry.

    • Consider the stability of highly nitrated pyrazole isomers, as rearrangements can occur.[1]

Q3: What are the best TLC conditions for monitoring the purification?

A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

  • Recommended Solvent System: Hexane:Ethyl Acetate (e.g., starting with a 70:30 or 80:20 ratio).

  • Visualization: The nitroaromatic structure should be visible under UV light (254 nm).

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an effective analytical and preparative technique for pyrazole derivatives.[2]

  • Typical Conditions: A C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[2]

III. In-Depth Troubleshooting Guides

Guide 1: Challenges in Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success depends heavily on solvent selection.

Problem: Poor Crystal Yield

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too little solvent was used, causing premature precipitation with impurities.

  • Solution:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.[3]

    • Anti-Solvent Addition: If a single solvent is not effective, try an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Heat to redissolve and then cool slowly.

Problem: Product Purity Does Not Improve

  • Cause: The impurities may have similar solubility profiles to the desired product.

  • Solution:

    • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

    • Column Chromatography: If co-crystallization is an issue, column chromatography is the recommended next step to separate compounds with different polarities.

Guide 2: Optimizing Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Problem: Poor Separation of Spots (Low Resolution)

  • Cause: The solvent system (mobile phase) may be too polar, causing all compounds to elute too quickly.

  • Solution:

    • Solvent System Optimization: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Aim for an Rf value of 0.2-0.4 for the desired compound on your analytical TLC plate for good separation on the column.

    • Stationary Phase: Standard silica gel is typically effective.

Problem: Tailing of the Spot on the Column

  • Cause: The compound may be too polar for the solvent system, or it could be interacting too strongly with acidic sites on the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) during the elution.

    • Add a Modifier: Adding a small amount (e.g., 0.1-1%) of a slightly more polar solvent like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase can improve peak shape.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from general procedures for pyrazole derivatives and crystallization guides for analogous compounds.[3][4]

  • Solvent Selection: Based on the structure, a good starting point for solvent screening is isopropanol, ethanol, or a mixture of toluene and heptane.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, scratch the inner wall of the flask with a glass rod at the meniscus or add a seed crystal.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is based on standard practices for the purification of pyrazole derivatives.[5][6]

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.

V. Data and Visualization

Table 1: Recommended Solvents for Purification and Analysis
TechniqueSolvent System (Starting Recommendation)Purpose
TLC Hexane:Ethyl Acetate (70:30)Monitoring reaction progress and column fractions.
Column Chromatography Hexane:Ethyl Acetate (Gradient)Bulk purification of the crude product.
Recrystallization Isopropanol or EthanolFinal purification to obtain crystalline material.[3]
HPLC (Reverse Phase) Acetonitrile:Water with 0.1% Formic AcidHigh-resolution purity analysis.[2]
Diagrams

Purification Workflow Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid is_pure_tlc Is it pure by TLC? is_solid->is_pure_tlc Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallize Recrystallization is_pure_tlc->recrystallize No final_product Pure Product is_pure_tlc->final_product Yes oiling_out Product oils out? recrystallize->oiling_out column_chrom->is_pure_tlc oiling_out->final_product No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes change_solvent->recrystallize

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Recrystallization

G start Recrystallization Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield no_crystals No Crystals Form issue_type->no_crystals Formation low_purity Purity Not Improved issue_type->low_purity Purity solubility_check Too soluble in cold solvent? low_yield->solubility_check induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation co_crystallization Co-crystallization of impurities? low_purity->co_crystallization add_antisolvent Use Anti-Solvent System solubility_check->add_antisolvent Yes concentrate_solution Concentrate Solution solubility_check->concentrate_solution No charcoal_treatment Use Activated Charcoal co_crystallization->charcoal_treatment Yes (colored) column_chrom Switch to Column Chromatography co_crystallization->column_chrom Yes (non-colored)

Caption: Troubleshooting common issues in recrystallization.

VI. References

  • 5 PubMed Central.

  • Organic Syntheses.

  • PubMed.

  • SIELC Technologies.

  • TCI Journals.

  • BenchChem.

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How to improve the yield of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. As a key intermediate in the development of various functionalized pyrazole derivatives, achieving a high yield of this compound is critical. This guide offers practical, field-proven insights to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. First, the core pyrazole ring is constructed and functionalized. Second, the N-chloromethyl group is introduced.

  • Step 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole. This involves the cyclocondensation of a β-dicarbonyl compound (pentane-2,4-dione) with hydrazine to form 3,5-dimethyl-1H-pyrazole[1], followed by electrophilic nitration at the C4 position of the pyrazole ring.

  • Step 2: N-Chloromethylation. The synthesized 3,5-dimethyl-4-nitro-1H-pyrazole is then reacted with a chloromethylating agent, such as a mixture of paraformaldehyde and hydrochloric acid, to install the chloromethyl group on one of the ring's nitrogen atoms.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Chloromethylation Pentane-2,4-dione Pentane-2,4-dione 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Pentane-2,4-dione->3,5-Dimethyl-1H-pyrazole + Hydrazine Hydrazine Hydrazine->3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-4-nitro-1H-pyrazole 3,5-Dimethyl-4-nitro-1H-pyrazole 3,5-Dimethyl-1H-pyrazole->3,5-Dimethyl-4-nitro-1H-pyrazole Nitration Nitrating Agent Nitrating Agent Nitrating Agent->3,5-Dimethyl-4-nitro-1H-pyrazole Final_Product 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole 3,5-Dimethyl-4-nitro-1H-pyrazole->Final_Product  N-Alkylation Chloromethylating Agent Chloromethylating Agent Chloromethylating Agent->Final_Product Side_Reaction PzH Pyrazole (Nucleophile) Pz_CH2Cl Desired Product (Electrophile) PzH->Pz_CH2Cl Desired Reaction Dimer Bis-pyrazolyl-methane (Side Product) PzH->Dimer Attacks product R_Cl Chloromethylating Agent (e.g., HCHO/HCl) R_Cl->Pz_CH2Cl Pz_CH2Cl->Dimer Side Reaction (Product acts as electrophile)

Caption: Competing reactions in the N-chloromethylation of pyrazole.
  • Solution 1: Control Stoichiometry and Addition.

    • Use the pyrazole as the limiting reagent and add it slowly to a solution of the chloromethylating agent. This ensures that the highly reactive chloromethylated product is formed in a low concentration and has less opportunity to encounter unreacted pyrazole starting material.

  • Solution 2: In-situ Quenching.

    • If the desired product is to be used immediately in a subsequent reaction, it may be possible to perform a one-pot synthesis where a nucleophile is present to react with the this compound as it is formed. This is an advanced technique that requires careful reaction design.

Problem: Difficulty purifying the final product.

  • Why it happens: The product can be difficult to separate from the starting material and the bis-pyrazolyl-methane side product due to similar polarities.

  • Solution: Chromatographic Purification.

    • Flash column chromatography is typically the most effective method for separation.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The less polar dimer will typically elute first, followed by the desired product, and finally the more polar unreacted pyrazole starting material. Monitor the fractions carefully using Thin Layer Chromatography (TLC).

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

  • Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.0-1.1 eq) to the solution. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

    • Remove the solvent under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole can often be used in the next step without further purification, or it can be purified by distillation or recrystallization. [1]

  • Step B: Nitration.

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add the 3,5-dimethyl-1H-pyrazole from the previous step to the cold acid mixture, ensuring the temperature does not rise above 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Protocol 2: Optimized N-Chloromethylation

  • Preparation: In a three-neck flask under a nitrogen atmosphere, suspend paraformaldehyde (1.2 eq) in a suitable aprotic solvent like dichloromethane. Cool the suspension to 0 °C.

  • Reagent Addition: Bubble dry hydrogen chloride gas through the suspension or add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature at 0 °C. Stir until the paraformaldehyde dissolves.

  • Reaction: Dissolve the purified 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in the same solvent and add it dropwise to the cold chloromethylating mixture over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography as described in the troubleshooting section.

References

  • Chloromethylation of Pyrazole Ring. (2016). ResearchGate. [Link]

  • Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Chloromethylation of pyrazole ring. (2016). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). ACS Omega.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances.
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). ResearchGate. [Link]

  • Vicarious Nucleophilic Chloromethylation of Nitroarom
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022).
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o438.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... (1998). Journal of the American Chemical Society.
  • Chloromethylation of nitroaromatics. (2019). Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

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Technical Support Center: Synthesis of Chloromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chloromethylated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section is formatted to address specific experimental issues you might encounter. Each problem is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Poor Regioselectivity - Mixture of N- and C-Chloromethylated Products

Question: My reaction is producing a mixture of N-chloromethylated and C-chloromethylated pyrazoles, and I'm struggling to isolate the desired isomer. What determines the site of chloromethylation, and how can I control it?

Root Cause Analysis:

The regioselectivity of pyrazole alkylation, including chloromethylation, is a well-documented challenge influenced by several factors. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) and, depending on the substitution pattern, a nucleophilic carbon atom (typically C4). The outcome of the reaction is a delicate balance between steric hindrance, electronic effects of substituents, and the nature of the electrophile and reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at positions adjacent to the nitrogen atoms, can sterically hinder the approach of the chloromethylating agent, favoring reaction at the less hindered nitrogen or at the C4 position.

  • Electronic Effects: Electron-donating groups on the pyrazole ring increase the nucleophilicity of both the nitrogen and carbon atoms, often leading to a mixture of products. Conversely, electron-withdrawing groups can deactivate the ring, but may also influence the relative nucleophilicity of the different positions.

  • Reaction Conditions: The choice of solvent, base, and chloromethylating agent plays a crucial role. For instance, different bases can lead to different pyrazolate anion populations, influencing the site of attack.

Troubleshooting Protocol:

  • Reagent Selection:

    • For N-chloromethylation, consider using a less reactive chloromethylating agent in the presence of a suitable base. The reaction of the pyrazole with a base generates the pyrazolate anion, which is a softer nucleophile and tends to favor N-alkylation.

    • For C4-chloromethylation, the Vilsmeier-Haack reaction followed by reduction and chlorination is a common and effective strategy.[1] This multi-step approach offers greater control over the regioselectivity.

  • Solvent and Base Optimization:

    • The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to its functionalization.

    • Experiment with different bases. A strong, non-nucleophilic base like sodium hydride (NaH) will completely deprotonate the pyrazole, favoring N-alkylation. Weaker bases may result in an equilibrium, leading to mixtures.

  • Protecting Group Strategy: If direct chloromethylation remains problematic, consider a protecting group strategy. Protect one of the nitrogen atoms to direct the chloromethylation to the desired position, followed by deprotection.

Illustrative Workflow for Regiocontrol:

G start Start: Pyrazole Substrate regio_issue Regioselectivity Issue: Mixture of N- and C-isomers start->regio_issue n_chloro Desired: N-Chloromethylation regio_issue->n_chloro Path 1 c_chloro Desired: C-Chloromethylation regio_issue->c_chloro Path 2 reagent_n Use (Chloromethyl)triisopropoxysilane or similar masked reagent n_chloro->reagent_n vilsmeier Vilsmeier-Haack Reaction: POCl3/DMF c_chloro->vilsmeier base_opt Optimize Base: NaH for complete deprotonation reagent_n->base_opt product_n Isolated N-Chloromethyl Pyrazole base_opt->product_n reduction Reduction of Aldehyde: NaBH4 vilsmeier->reduction chlorination Chlorination of Alcohol: SOCl2 reduction->chlorination product_c Isolated C-Chloromethyl Pyrazole chlorination->product_c

Caption: Troubleshooting workflow for regioselectivity in pyrazole chloromethylation.

Issue 2: Formation of Bis(pyrazolyl)methane Byproduct

Question: My chloromethylation reaction is yielding a significant amount of a bis(pyrazolyl)methane byproduct, reducing the yield of my desired monochloromethylated product. How can I suppress this side reaction?

Root Cause Analysis:

The formation of bis(pyrazolyl)methane is a common side reaction in chloromethylation, particularly with electron-rich pyrazoles.[2][3] This occurs when the initially formed chloromethylated pyrazole acts as an electrophile and reacts with another molecule of the starting pyrazole nucleophile. This is essentially a Friedel-Crafts-type alkylation of the pyrazole ring.

Factors that promote this side reaction include:

  • High concentration of the starting pyrazole.

  • Prolonged reaction times.

  • Elevated temperatures.

  • High nucleophilicity of the pyrazole ring.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of the chloromethylating agent to ensure the pyrazole is consumed quickly.

    • Add the pyrazole slowly to a solution of the chloromethylating agent. This maintains a low concentration of the nucleophilic pyrazole throughout the reaction, minimizing the chance of it reacting with the product.

  • Optimize Reaction Conditions:

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction of the product.

  • Choice of Chloromethylating Agent:

    • Some chloromethylating agents are more prone to this side reaction than others. If using paraformaldehyde and HCl, consider switching to a milder, more controlled source of the chloromethyl cation.

Comparative Table of Reaction Conditions:

ParameterCondition Promoting ByproductRecommended Condition
Temperature High (> ambient)0 °C to room temperature
Concentration HighDilute conditions
Addition All reagents mixed at onceSlow addition of pyrazole
Reaction Time ProlongedMonitored and quenched promptly

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for chloromethylating a pyrazole?

A1: Several reagents can be used for chloromethylation. The choice depends on the desired regioselectivity and the reactivity of the pyrazole substrate.

  • Paraformaldehyde and Hydrochloric Acid: This is a classical method, often used for C-chloromethylation of activated pyrazoles.[2]

  • Chloromethyl Methyl Ether (CMME): A potent chloromethylating agent, but its use is often restricted due to its high toxicity and carcinogenicity.

  • Vilsmeier-Haack Reagent followed by Reduction and Chlorination: A reliable method for introducing a chloromethyl group at the C4 position.[1] This involves formylation with a mixture of POCl₃ and DMF, followed by reduction of the resulting aldehyde to an alcohol, and subsequent chlorination with a reagent like thionyl chloride (SOCl₂).[1]

  • Masked Methylating Reagents: Sterically bulky α-halomethylsilanes have been shown to improve the regioselectivity of N-alkylation.[4][5][6]

Q2: How can I purify my chloromethylated pyrazole?

A2: The purification of chloromethylated pyrazoles typically involves standard laboratory techniques.

  • Extraction: An initial aqueous workup is often necessary to remove inorganic salts and highly polar byproducts.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, regioisomers, and other byproducts. Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid and has a relatively high purity after initial workup, recrystallization can be an effective final purification step.

Q3: My chloromethylated pyrazole is unstable. How should I handle and store it?

A3: Chloromethylated pyrazoles can be reactive and may degrade over time, especially if impure. The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and hydrolysis.

  • Handling: Work with the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid exposure to moisture.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). It is often advisable to use the compound in the subsequent synthetic step as soon as possible after its preparation and purification.

Q4: What analytical techniques are best for characterizing my chloromethylated pyrazole and confirming its structure?

A4: A combination of spectroscopic methods is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and regiochemistry. The chemical shift of the -CH₂Cl protons (typically around 4.5-5.0 ppm in ¹H NMR) is a key indicator. 2D NMR techniques like HMBC and NOESY can be used to confirm the position of the chloromethyl group on the pyrazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides definitive proof of the structure and regiochemistry.

Experimental Protocols

Protocol 1: General Procedure for C4-Chloromethylation via Vilsmeier-Haack Reaction

This protocol is a two-step process involving formylation followed by reduction and chlorination.

Step A: Vilsmeier-Haack Formylation

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the pyrazole substrate (1.0 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.

Step B: Reduction and Chlorination

  • Dissolve the crude pyrazole-4-carbaldehyde in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude pyrazol-4-ylmethanol.

  • Dissolve the crude alcohol in dichloromethane and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

  • Stir at room temperature for 1-3 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-(chloromethyl)pyrazole.

Mechanism of Vilsmeier-Haack Formylation:

G dmf DMF vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ dmf->vilsmeier pocl3 POCl3 pocl3->vilsmeier electrophilic_attack Electrophilic Attack at C4 vilsmeier->electrophilic_attack pyrazole Pyrazole pyrazole->electrophilic_attack intermediate Sigma Complex electrophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation hydrolysis Hydrolysis deprotonation->hydrolysis product Pyrazole-4-carbaldehyde hydrolysis->product

Caption: Simplified mechanism of Vilsmeier-Haack formylation of a pyrazole.

References

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). Google Scholar.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Google Scholar.
  • Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664.
  • de Farias, F. F. S., Mittersteiner, M., Kieling, A. M., Lima, P. S. V., & Martins, M. A. P. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved January 17, 2026, from [Link]

  • a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved January 17, 2026, from [Link]

  • Rstakyan, V. I. (2015). (PDF) Chloromethylation of pyrazole ring. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Portilla, J., & Quiroga, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-889.
  • (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry, 89(6), 4221-4224.
  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2009). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 45(2), 195-199.
  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Google Scholar.
  • Sosnovskikh, V. Y., & Usachev, B. I. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335.
  • (n.d.). CHLOROMETHYLATION OF POLYSTYRENES AND STYRENE COPOLYMERS. APPLICATIONS. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Process for the chloromethylation of aromatic hydrocarbons. (n.d.). Google Patents.
  • Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31(12), 1172-1176.
  • (n.d.). New Succinyl‐Spaced Pyrazoles: Regioselective Synthesis of 1,4‐Bis[5‐(trichloromethyl). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • (n.d.). 4. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Process for the chloromethylation of aromatic compounds of high molecular weight. (n.d.). Google Patents.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • (n.d.). Chloromethylation of Polystyrenes and Styrene Copolymers. Applications. ResearchGate. Retrieved January 17, 2026, from [Link]

  • (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Retrieved January 17, 2026, from [Link]

  • (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D-A Cyclopropanes with Arylhydrazines. Journal of Organic Chemistry, ASAP.
  • (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(6), 649.

Sources

Preventing decomposition of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. The stability of this reagent is critical for reproducible and successful experimental outcomes. This document outlines the primary causes of its decomposition and provides robust, field-proven protocols to ensure its integrity during storage and handling.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users. The answers are designed to provide not only a solution but also a clear understanding of the underlying chemical principles.

FAQ 1: My previously pure lot of this compound now shows signs of degradation (e.g., discoloration, new spots on TLC, extra peaks in LC-MS). What is happening?

Answer: The structure of this compound contains two primary reactive sites prone to degradation under suboptimal storage conditions: the N-chloromethyl group and the C-nitro group on the pyrazole ring.

  • Hydrolysis of the N-chloromethyl Group: The chloromethyl group is highly susceptible to nucleophilic attack by water (hydrolysis). This is often the most common and rapid degradation pathway, especially if the compound has been exposed to atmospheric moisture. The initial product is the corresponding hydroxymethyl derivative, which can be further oxidized to a formyl (aldehyde) derivative. Studies on similar chloromethyl sulfides and ethers show that the presence of an adjacent heteroatom can facilitate this hydrolysis.[1]

  • Thermal and Photochemical Decomposition: Nitroaromatic compounds are known for their sensitivity to heat and light.[2] The pyrazole ring itself, particularly when substituted with a nitro group, can undergo complex thermal decomposition.[3][4] Research on nitropyrazoles indicates that initial decomposition steps can involve the homolytic cleavage of the C-NO₂ bond or intramolecular rearrangements.[5][6] This often results in the formation of colored byproducts, such as nitrogen oxides (NOx), leading to the characteristic yellow or brown discoloration.

  • Incompatibility with Bases: The compound can be unstable in the presence of strong bases, which can catalyze decomposition pathways or react directly with the molecule.

The diagram below illustrates the most probable decomposition pathways.

DecompositionPathways main 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole hydrolysis_prod 1-(hydroxymethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole (Primary Hydrolysis Product) main->hydrolysis_prod  Hydrolysis thermal_prod Complex Mixture: • Denitrated Species • Ring-Opened Fragments • Nitrogen Oxides (NOx) main->thermal_prod  Thermal / Photochemical  Decomposition h2o H₂O (Moisture) h2o->main heat_light Heat (Δ) / Light (hν) heat_light->main base Base base->invis1 invis1->main  Base-Catalyzed  Decomposition

Caption: Primary decomposition pathways for the target compound.

FAQ 2: What are the definitive, non-negotiable storage conditions to maximize the shelf-life of this compound?

Answer: To prevent the degradation pathways described above, strict adherence to proper storage protocols is essential. The goal is to create an environment that is cold, dark, dry, and inert.

ParameterRecommendationRationale & Scientific Justification
Temperature 2–8°C (Refrigerated)Reduces the rate of thermally induced decomposition. Nitropyrazoles can be energetic materials, and elevated temperatures accelerate degradation kinetics.[3][7] Storing in a cool place is a standard recommendation for nitroaromatic compounds.[2]
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Absolutely critical for preventing hydrolysis of the reactive N-chloromethyl group.[1] An inert atmosphere displaces atmospheric moisture and oxygen, mitigating both hydrolysis and potential oxidative side reactions.
Container Amber Glass Vial/Bottle with PTFE-lined Cap Protects the light-sensitive nitroaromatic moiety from photochemical degradation.[2] The container must be tightly sealed with a chemically resistant cap (like PTFE) to maintain the inert atmosphere and prevent moisture ingress.
Handling Seal Tightly After Each Use Containers must be carefully resealed after every use to prevent the introduction of moisture and air.[2] For frequently used aliquots, consider subdividing a larger batch into smaller, single-use vials to avoid repeated exposure of the bulk material.
FAQ 3: I need to use the compound in an experiment. What is the best practice for handling it to avoid introducing degradation during my workflow?

Answer: Maintaining the integrity of the compound from the storage vial to the reaction vessel is paramount. The following workflow minimizes exposure to deleterious conditions.

  • Equilibration: Before opening, allow the container to warm to ambient temperature while still sealed. This prevents condensation of atmospheric moisture onto the cold solid, which would cause rapid hydrolysis.

  • Inert Atmosphere Handling: If possible, handle the compound inside a glovebox or glove bag under a positive pressure of nitrogen or argon. If a glovebox is unavailable, work quickly. Open the container, weigh the required amount, and immediately reseal the container, purging the headspace with inert gas before tightening the cap.

  • Solvent Choice: Use anhydrous solvents for all stock solutions. The presence of water in the solvent will initiate decomposition.

  • Avoid Incompatibilities: Ensure the compound is not exposed to strong bases, strong oxidizing agents, or excessive heat during your experimental setup.[2][8]

The diagram below outlines the recommended handling procedure.

HandlingWorkflow start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate to Room Temp (Sealed Container) start->equilibrate handle 2. Handle Under Inert Gas (Glovebox or N₂/Ar Purge) equilibrate->handle weigh 3. Weigh Quickly into Dry Vessel handle->weigh dissolve 4. Dissolve in Anhydrous Solvent weigh->dissolve reseal 5. Purge Headspace & Tightly Reseal Original Container weigh->reseal After Weighing finish Proceed with Experiment dissolve->finish store Return to 2-8°C Storage reseal->store

Caption: Recommended workflow for handling the compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

If you suspect degradation, this protocol provides a standardized method to assess the purity of your material.

Objective: To quantify the purity of this compound and detect the presence of potential degradation products.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shaping)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (+ 0.1% Formic Acid, if needed)

    • Mobile Phase B: Acetonitrile (+ 0.1% Formic Acid, if needed)

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard/Sample Preparation:

    • Accurately weigh ~1-2 mg of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL in a 10 mL volumetric flask. Ensure the material is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5–10 µL

    • Column Temperature: 30°C

    • Detector: UV-Vis at 254 nm (or wavelength of maximum absorbance)

    • Gradient Elution:

      • Start at 30% B, hold for 1 minute.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B over 1 minute.

      • Equilibrate at 30% B for 2 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area).

    • The primary hydrolysis product (hydroxymethyl derivative) is expected to be more polar and will likely elute earlier than the parent compound.

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). National Institutes of Health (NIH). [Link]

  • Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate. [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). ACS Publications. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (2010). AKJournals. [Link]

  • The Hydrolysis of Chloromethyl Aryl Sulfides. datapdf.com. [Link]

  • Storage conditions for chemicals in the laboratory. (2023). Trustrade. [Link]

Sources

Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the classic and versatile condensation reaction of 1,3-dicarbonyl compounds with hydrazines. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab, providing expert insights and actionable solutions in a direct question-and-answer format.

Core Principles: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, widely known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2][3] This reaction proceeds via a cyclocondensation mechanism, where the hydrazine acts as a bidentate nucleophile, reacting with both carbonyl groups of the 1,3-dicarbonyl substrate to form a stable, aromatic pyrazole ring after the elimination of two water molecules.[4][5] The reaction is typically catalyzed by acid, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[2][6]

The general mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the remaining carbonyl group. Subsequent dehydration yields the final pyrazole product.[1][4]

G cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Hemiaminal Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Hemiaminal->Pyrazole Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

  • Incomplete Reaction: The condensation may be slow or stall.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the consumption of the limiting reagent by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While ethanol is a traditional solvent, dipolar aprotic solvents like DMF or NMP can sometimes accelerate the reaction and improve yields.[3][7][8] Adding a catalytic amount of a weak acid, such as glacial acetic acid, can significantly speed up the reaction.[1][2]

  • Product Degradation: The pyrazole product or intermediates might be sensitive to the reaction conditions.

    • Solution: If you suspect degradation due to harsh acidic conditions or high temperatures, try running the reaction at a lower temperature with a milder catalyst.[9] Ensure your workup procedure is not degrading the product; for example, if the pyrazole is acid-sensitive, a careful neutralization is required.[9]

  • Purification Losses: Significant product loss can occur during workup and purification, especially with highly soluble or volatile pyrazoles.

    • Solution: If your product has high solubility in the aqueous phase during extraction, use brine to "salt out" the product or perform multiple extractions with a larger volume of organic solvent. For chromatography, ensure the chosen solvent system provides good separation from impurities without causing excessive band broadening. Recrystallization is often an effective final purification step, but solvent choice is critical to maximize recovery.

Q2: I'm using an unsymmetrical dicarbonyl and getting a mixture of two pyrazole regioisomers. How can I control the selectivity?

This is a classic challenge in pyrazole synthesis.[9][10] The formation of two regioisomers occurs when the two carbonyl groups of the 1,3-dicarbonyl compound have different steric or electronic environments.[9][11] The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

  • Exploit Electronic and Steric Effects:

    • Electronic Differentiation: The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic carbonyl. A carbonyl group adjacent to a strong electron-withdrawing group (like -CF₃) is more electrophilic and will be the primary site of initial attack.[3][7]

    • Steric Hindrance: A bulky substituent near one carbonyl will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl group.[9]

  • Solvent and Temperature Control:

    • Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Highly polar protic solvents like hexafluoroisopropanol (HFIP) can favor one isomer, while polar aprotic solvents like DMSO may favor the other.[12] Gosselin et al. found that using N,N-dimethylacetamide (DMAc) at room temperature provided excellent regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[3]

    • Temperature: In some systems, reaction temperature can be tuned to favor one kinetic or thermodynamic product over the other. Experimenting with a range of temperatures from room temperature to reflux is advised.

Q3: My reaction mixture turns dark yellow or red, and my final product is colored. What causes this and how can I get a clean product?

Colored impurities are often due to side reactions involving the hydrazine starting material or the formation of pyrazoline intermediates that can oxidize.[10]

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially when heated in the presence of air, leading to colored byproducts.

    • Solution: Use high-quality, freshly opened hydrazine. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Incomplete Aromatization: The reaction may stall at the pyrazoline stage. Pyrazolines are non-aromatic and can sometimes be colored or oxidize to colored species.

    • Solution: Ensure the final dehydration step goes to completion. This can often be achieved by increasing the reaction temperature or adding a stronger acid catalyst toward the end of the reaction. In some protocols, an oxidant is intentionally added in a subsequent step to convert in situ-formed pyrazolines to pyrazoles.[13]

  • Purification:

    • Solution: Column chromatography is typically effective for removing colored impurities. If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for obtaining a pure, colorless product. Activated carbon (charcoal) treatment of a solution of the crude product before the final crystallization can also be very effective at removing highly colored, minor impurities.

Q4: What is the best way to purify my pyrazole product?

The optimal purification strategy depends on the physical properties of your specific pyrazole derivative.

  • Crystallization: This is the preferred method for solid products. It is highly effective for removing both soluble and insoluble impurities and can be scaled up easily. Finding the right solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) is key.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel chromatography is the standard approach. It offers excellent separation of regioisomers and other byproducts.[10]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. In some cases, you can purify the product by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the pyrazole into the aqueous phase, washing the organic layer to remove non-basic impurities, and then neutralizing the aqueous layer and re-extracting the pure pyrazole. This method can also be used to form a crystalline acid addition salt, which can be isolated and then neutralized.[14][15]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and catalyst is critical for reaction success. The following table summarizes conditions reported for various pyrazole syntheses from 1,3-dicarbonyls.

1,3-Dicarbonyl SubstrateHydrazine DerivativeCatalyst/SolventTemperatureYieldReference
Ethyl AcetoacetatePhenylhydrazineNano-ZnO / WaterReflux95%[7]
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄ / Ethylene GlycolRoom Temp70-95%[3]
1,3-DiketonesArylhydrazinesNone / N,N-DimethylacetamideRoom Temp59-98%[3]
β-Keto EsterHydrazine HydrateAcetic Acid / 1-Propanol100°CHigh[1]
1,3-DiketonesHydrazinesNone / Solvent-FreeRoom Temp75-86%[16]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate

This protocol is adapted from established methods for Knorr pyrazole synthesis using a β-keto ester.[1][4]

Materials:

  • Ethyl benzoylacetate (3 mmol, 1.0 equiv)

  • Hydrazine hydrate (6 mmol, 2.0 equiv)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL scintillation vial with stir bar

  • Hot plate with stirring capability

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.[1]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Add a stir bar and place the vial on a hot plate.

  • Heat the reaction mixture to approximately 100°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate / 70% Hexane) until the ethyl benzoylacetate starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[4] The product should begin to precipitate.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • Determine the mass and percent yield of the product. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Mandatory Visualization

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues in pyrazole synthesis.

G cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Initial Observation: Low Yield or Impure Product tlc_check Analyze by TLC/LC-MS start->tlc_check unreacted_sm Unreacted Starting Material Present? tlc_check->unreacted_sm multiple_spots Multiple Products/ Spots Observed? tlc_check->multiple_spots streaking Product Streaking/ Baseline Material? tlc_check->streaking increase_time_temp Increase Reaction Time / Temperature unreacted_sm->increase_time_temp Yes check_reagents Check Reagent Purity unreacted_sm->check_reagents No optimize_conditions Optimize Solvent & Temperature for Regioselectivity multiple_spots->optimize_conditions Yes (Isomers) purification Improve Purification: Recrystallization, Chromatography streaking->purification Yes (Polar Impurities) inert_atm Use Inert Atmosphere streaking->inert_atm Yes (Degradation) add_catalyst Add/Increase Acid Catalyst increase_time_temp->add_catalyst multiple_posts multiple_posts multiple_posts->purification Yes (Impurities)

Caption: A logical workflow for troubleshooting pyrazole synthesis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. (2016). European Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Connect. Retrieved January 17, 2026, from [Link]

  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2019). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2014). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved January 17, 2026, from [Link]

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Overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis Division

Welcome, Researchers. This guide is designed to function as a dedicated support resource for scientists and professionals engaged in pyrazole synthesis. As Senior Application Scientists, we understand that achieving predictable regioselectivity is a critical, and often challenging, aspect of your work. This document moves beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, understand the underlying chemical principles, and implement robust solutions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are struggling with poor regioselectivity in the Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and methylhydrazine. How can we control which nitrogen of the hydrazine attacks which carbonyl?

This is a classic and highly pertinent issue in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles, which are often difficult to separate. The key to controlling the outcome lies in understanding and manipulating the relative reactivity of the two carbonyl groups.

Core Principle: Carbonyl Reactivity

The regioselectivity is dictated by the initial condensation step between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine (in this case, the unsubstituted -NH2 group).

Troubleshooting & Control Strategies:

  • pH Control (The Hynes Method): The acidity of the reaction medium is a powerful tool. Under acidic conditions (e.g., using sulfuric acid), the reaction is initiated by the enolization of the 1,3-dicarbonyl compound. The subsequent steps are then governed by the stability of the intermediates. Conversely, under neutral or basic conditions, the reaction proceeds via the formation of a hydrazone intermediate. The final cyclization step then determines the major regioisomer. A study published in the Journal of Heterocyclic Chemistry demonstrated that by carefully selecting acidic or basic conditions, one can selectively favor one regioisomer over the other.

  • Steric Hindrance: A bulkier substituent (R1 or R3 on the dicarbonyl) will sterically hinder the attack of the hydrazine at the adjacent carbonyl. The hydrazine will preferentially attack the less hindered carbonyl group. For example, if you have a benzoylacetone (one phenyl group, one methyl group), the hydrazine will preferentially attack the carbonyl adjacent to the methyl group.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. By strategically placing these groups on your 1,3-dicarbonyl, you can direct the initial attack.

Workflow for Optimizing Regioselectivity:

G cluster_0 Problem: Regioisomer Mixture cluster_1 Control Strategy Selection cluster_2 Experimental Execution & Analysis cluster_3 Outcome Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pH_Control Strategy 1: pH Control (Acidic vs. Basic) Start->pH_Control Primary Approach Steric_Control Strategy 2: Steric Hindrance (Bulky Substituents) Start->Steric_Control If pH control fails Electronic_Control Strategy 3: Electronic Effects (EWG vs. EDG) Start->Electronic_Control Advanced Strategy Experiment Run Parallel Reactions: - Rxn A: Acidic (e.g., H2SO4) - Rxn B: Basic (e.g., NaOAc) pH_Control->Experiment Analysis Analyze Regioisomeric Ratio (e.g., by 1H NMR, GC-MS) Experiment->Analysis Result Desired Isomer Achieved? Analysis->Result Success Proceed with Optimized Protocol Result->Success Yes Redesign Redesign Dicarbonyl Substrate (Incorporate Steric/Electronic Bias) Result->Redesign No Redesign->Steric_Control Redesign->Electronic_Control G cluster_0 Step 1: Enamine Formation (Site Blocking) cluster_1 Step 2: Regioselective Cyclization Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Amine Secondary Amine (e.g., Pyrrolidine) + cat. p-TsOH Enamine β-Ketoenamine Intermediate (One carbonyl masked) Dicarbonyl->Enamine Selective Condensation Attack Nucleophilic Attack at Ketone Carbonyl Enamine->Attack Hydrazine Substituted Hydrazine Hydrazine->Attack Cyclization Condensation & Dehydration Attack->Cyclization Product Single Pyrazole Regioisomer Cyclization->Product

Technical Support Center: Purification of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide robust, field-tested protocols to help you achieve the desired purity for your compound. Our focus is on explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.

Part 1: Understanding the Chemistry & Common Impurities

The synthesis of this compound typically involves the chloromethylation of 3,5-dimethyl-4-nitro-1H-pyrazole. The purity of the final product is critical for subsequent reactions and biological assays. Understanding the potential impurities is the first step in devising an effective purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3,5-dimethyl-4-nitro-1H-pyrazole.

  • Over-alkylation Products: The pyrazole nitrogen can be susceptible to further reaction, leading to quaternary ammonium salts.

  • Hydrolysis Products: The chloromethyl group is reactive and can hydrolyze to the corresponding hydroxymethyl derivative, 1-(hydroxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, especially in the presence of water.

  • Solvent Residues: Residual solvents from the reaction or initial workup can be trapped in the crude product.

  • Colored Impurities: Often yellow or brownish, these can arise from side reactions or degradation of the nitro group, which is common in nitroaromatic compounds.[1][2]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily substance instead of a solid. What should I do?

A1: An oily product often indicates the presence of significant impurities that are depressing the melting point or preventing crystallization.

  • Initial Wash: Begin by washing the crude oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate (e.g., 9:1). This will help remove non-polar impurities and may induce precipitation of your product.

  • Solvent Trituration: Try adding a small amount of a suitable solvent and vigorously stirring or sonicating the mixture. This can often break up the oil and encourage solid formation.

  • Consider Column Chromatography: If washing and trituration fail, flash column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.[3][4][5] A gradient of ethyl acetate in hexane is a good starting point for elution.

Q2: After recrystallization, my product is still yellow. How can I obtain a colorless or off-white solid?

A2: A persistent yellow color is often due to trace nitroaromatic impurities or degradation products.

  • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and stir for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon.[6] The carbon will adsorb many of the colored impurities.

  • Choice of Recrystallization Solvent: Ensure you are using a solvent that provides good solubility at high temperatures but poor solubility at low temperatures. This differential solubility is key to effective purification.[6] Ethanol or isopropanol are often good choices for pyrazole derivatives.[6][7][8]

Q3: My yield is very low after purification. What are the likely causes and how can I improve it?

A3: Low yield can result from several factors during workup and purification.

  • Incomplete Precipitation: During recrystallization, ensure the solution is thoroughly cooled (an ice bath can help) to maximize crystal formation before filtration.[6]

  • Washing with a Too-Soluble Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Product Adherence to Glassware: Ensure you are quantitatively transferring your material between flasks. Rinsing with a small amount of the mother liquor can help.

  • Over-zealous Purification: While high purity is the goal, overly aggressive purification (e.g., multiple recrystallizations) will inevitably lead to some loss of material. Monitor purity at each stage using TLC or HPLC to determine if further steps are necessary.[9][10]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The choice of method depends on the nature and quantity of the impurities.

  • For moderately impure solids (>80% purity): Recrystallization is often sufficient.[6][7]

  • For oily or highly impure crude products (<80% purity): Flash column chromatography is the recommended method to isolate the product from multiple components.[3][4][5]

The following diagram illustrates a decision-making workflow for selecting a purification method.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid tlc Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) is_solid->tlc Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oily) is_pure Is there a major spot with minor impurities? tlc->is_pure re_x Recrystallization is_pure->re_x Yes is_pure->chromatography No (Multiple Spots) end Pure Product re_x->end chromatography->end

Caption: Decision workflow for purification.

Q2: Which solvents are recommended for recrystallization?

A2: The ideal solvent should dissolve the compound when hot but not when cold. For pyrazole derivatives, alcohols are often a good starting point.

SolventRationale
Isopropanol Often provides a good balance of solubility for nitro-pyrazole compounds.
Ethanol A common choice, but solubility might be slightly higher at room temperature, potentially reducing yield.[7]
Hexane/Ethyl Acetate A mixture can be used. Dissolve in a minimum of hot ethyl acetate and then add hexane as an anti-solvent until turbidity is observed.[3]

Always perform a small-scale test with a few milligrams of your crude product to find the optimal solvent or solvent system.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm both the identity and purity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual starting materials or byproducts.[9][11][12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A high-quality sample should show a single major peak.[9][13]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Part 4: Detailed Experimental Protocols

Protocol 1: Recrystallization using Isopropanol

This protocol is suitable for crude products that are solid and appear to be of moderate purity by TLC.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a hot plate with a stirrer) until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return the flask to the heat and gently boil for 2-5 minutes.

  • Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Protocol cluster_main Recrystallization Steps dissolve 1. Dissolve crude solid in minimum hot isopropanol decolorize 2. (Optional) Add activated carbon, boil briefly dissolve->decolorize hot_filter 3. Perform hot filtration to remove insolubles decolorize->hot_filter cool 4. Cool filtrate slowly, then place in ice bath hot_filter->cool isolate 5. Isolate crystals via vacuum filtration cool->isolate wash 6. Wash crystals with ice-cold isopropanol isolate->wash dry 7. Dry under vacuum wash->dry

Caption: Step-by-step recrystallization protocol.

References

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses, 83, 148. Available at: [Link]

  • Reddy, C. S., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc. Available at: [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1731. Available at: [Link]

  • Shastin, A. V., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Available at: [Link]

  • Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o1018. Available at: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • G, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365–26376. Available at: [Link]

  • da Silva, F. S., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2(10), 7245-7254. Available at: [Link]

  • McGeough, P. G., et al. (2016). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC International, 99(3), 823-829. Available at: [Link]

  • Zhang, J., et al. (2014). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Central European Journal of Energetic Materials, 11(3), 455-463. Available at: [Link]

  • Wang, H., et al. (2012). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts experimental outcomes in chemical synthesis and medicinal chemistry. This guide provides an in-depth comparison of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a specialized heterocyclic alkylating agent, with other well-established classes of alkylating agents. By examining their mechanisms of action, relative reactivity, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive molecules that introduce alkyl groups into nucleophilic sites on other molecules.[1] In medicinal chemistry and pharmacology, their primary targets are often the nucleophilic centers in DNA, leading to covalent modifications that can disrupt DNA replication and transcription, ultimately inducing cytotoxicity in rapidly proliferating cancer cells.[2][3] The therapeutic utility of these agents is, however, a double-edged sword, as their reactivity can also lead to off-target effects and significant toxicity.[4][5]

The reactivity of an alkylating agent is intricately linked to its chemical structure, including the nature of the alkyl group, the leaving group, and the presence of other functional moieties. This guide will focus on comparing this compound with representative examples from three major classes of alkylating agents: a simple benzylic halide (benzyl chloride), a nitrogen mustard (chlorambucil), and an alkyl sulfonate (busulfan).

Mechanisms of Alkylation: A Comparative Overview

The mode of action of alkylating agents is primarily governed by two nucleophilic substitution mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The preferred mechanism is dictated by the structure of the alkylating agent and the reaction conditions.

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step. This pathway is favored by alkylating agents that can form stable carbocations.

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile. This pathway is favored by sterically unhindered primary and some secondary alkyl halides.

This compound: A Heterocyclic Alkylating Agent

The reactivity of this compound is dictated by the chloromethyl group attached to the pyrazole ring. The pyrazole ring itself is an aromatic heterocycle. The presence of a strongly electron-withdrawing nitro group at the 4-position is expected to significantly influence the reactivity of the chloromethyl group. This electron withdrawal will destabilize any potential carbocation formation at the methylene carbon, making an SN1 pathway highly unfavorable.[6][7] Consequently, this agent is predicted to react primarily through an SN2 mechanism . The electrophilicity of the methylene carbon is enhanced by the electron-withdrawing nature of the adjacent pyrazole ring and the nitro group, making it susceptible to attack by nucleophiles.

Comparative Agents:
  • Benzyl Chloride: As a primary benzylic halide, benzyl chloride can react via both SN1 and SN2 mechanisms. The formation of a resonance-stabilized benzyl carbocation makes the SN1 pathway accessible, particularly in polar protic solvents.[8][9] However, being a primary halide, it is also amenable to SN2 attack, especially with good nucleophiles in polar aprotic solvents.[10]

  • Chlorambucil: This nitrogen mustard reacts through the formation of a highly reactive aziridinium ion intermediate.[3][11] This intramolecular cyclization is the rate-limiting step and is followed by nucleophilic attack on the aziridinium ring. This mechanism is a variation of the SN1 reaction, where the rate is independent of the nucleophile concentration.

  • Busulfan: This alkyl sulfonate is a classic example of an agent that reacts via an SN2 mechanism .[12] The two methanesulfonate groups are excellent leaving groups, and the primary alkyl chain is readily attacked by nucleophiles.

Comparative Reactivity and Selectivity

The reactivity of an alkylating agent is a measure of how quickly it reacts with a given nucleophile, while selectivity refers to its preference for reacting with certain nucleophiles over others.

Alkylating AgentStructureProposed MechanismKey Structural Features Influencing ReactivityExpected Relative Reactivity
This compound SN2- Strong electron-withdrawing nitro group enhances electrophilicity of the methylene carbon. - Pyrazole ring acts as an activating group. - Sterically accessible primary center.Moderate to high, dependent on the nucleophile.
Benzyl Chloride SN1 / SN2- Resonance-stabilized benzyl carbocation (favors SN1). - Primary halide with low steric hindrance (favors SN2).High
Chlorambucil Intramolecular cyclization (SN1-like)- Formation of a strained, highly reactive aziridinium ion. - Rate is determined by the cyclization step.Moderate, rate limited by aziridinium ion formation.
Busulfan SN2- Two excellent methanesulfonate leaving groups. - Unhindered primary alkyl chain.High

Discussion of Reactivity:

The presence of the electron-withdrawing nitro group on the pyrazole ring of This compound is a key determinant of its reactivity. While this group deactivates the formation of a carbocation (disfavoring SN1), it increases the partial positive charge on the methylene carbon, making it a more potent electrophile for SN2 attack.[6] The methyl groups at the 3 and 5 positions have a minor electron-donating effect but are unlikely to significantly hinder the approach of a nucleophile.

Benzyl chloride is a highly reactive and versatile alkylating agent due to its ability to react through both SN1 and SN2 pathways.[8] Its reactivity can be tuned by the choice of solvent and nucleophile.

Chlorambucil's reactivity is governed by the rate of formation of its aziridinium ion intermediate.[11] This makes its alkylating ability less dependent on the nucleophile's concentration compared to SN2 agents.

Busulfan is a potent SN2 alkylating agent due to the presence of two excellent leaving groups. Its linear structure allows for easy access by nucleophiles.

Experimental Protocols

To empirically compare the reactivity of different alkylating agents, a standardized experimental setup is crucial. Below is a general protocol for a competitive alkylation reaction monitored by High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Alkylation of a Model Nucleophile

Objective: To determine the relative reactivity of this compound and other alkylating agents towards a common nucleophile.

Materials:

  • This compound

  • Benzyl chloride

  • Chlorambucil

  • Busulfan

  • Model Nucleophile (e.g., 4-nitroaniline or a thiol like N-acetylcysteine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each alkylating agent (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of the model nucleophile (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of an internal standard (e.g., 10 mM of a stable, UV-active compound that does not react with the alkylating agents).

  • Reaction Setup:

    • In separate reaction vials, add the nucleophile solution and the internal standard solution.

    • Initiate the reaction by adding an equimolar amount of the respective alkylating agent solution.

    • Maintain the reactions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a large volume of the mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the reactants, product, and internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the nucleophile, the alkylated product, and the internal standard.

    • Normalize the peak areas to the internal standard to correct for injection volume variations.

    • Plot the concentration of the remaining nucleophile and the formed product as a function of time for each alkylating agent.

    • Calculate the initial reaction rates and/or the reaction half-lives to compare the reactivity of the different agents.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Stock Solutions (Alkylating Agents, Nucleophile, Internal Standard) Setup_Reaction Set up Reactions in Vials Prep_Solutions->Setup_Reaction Add to vials Incubate Incubate at Constant Temperature Setup_Reaction->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling Over time Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Integration Peak Integration HPLC->Integration Normalization Normalization to Internal Standard Integration->Normalization Kinetics Kinetic Analysis (Rates/Half-lives) Normalization->Kinetics

Caption: Experimental workflow for the comparative study of alkylating agents.

Visualization of Comparative Structures

Alkylating_Agents A This compound Reactive Site: -CH2Cl Mechanism: SN2 B Benzyl Chloride Reactive Site: -CH2Cl Mechanism: SN1 / SN2 C Chlorambucil Reactive Site: Bis(2-chloroethyl)amino Mechanism: SN1-like (Aziridinium ion) D Busulfan Reactive Site: -OSO2CH3 Mechanism: SN2

Caption: Structural comparison of the discussed alkylating agents.

Safety Considerations

Alkylating agents are, by their nature, reactive and potentially hazardous compounds. They are often toxic and mutagenic due to their ability to alkylate biological macromolecules like DNA.[4][5] Therefore, appropriate safety precautions must be taken when handling these reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Waste Disposal: Dispose of all waste containing alkylating agents according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound represents a specialized alkylating agent whose reactivity is predicted to be governed by an SN2 mechanism. The presence of a strong electron-withdrawing nitro group on the pyrazole ring likely enhances the electrophilicity of the reactive center, making it a potentially potent and selective tool for chemical synthesis.

In comparison to benchmark agents, it is expected to be less versatile than benzyl chloride, which can proceed through both SN1 and SN2 pathways. Its reactivity profile will differ from nitrogen mustards like chlorambucil, which react via a unimolecular-like mechanism involving an aziridinium intermediate. It shares mechanistic similarities with alkyl sulfonates like busulfan but possesses a more complex heterocyclic scaffold that could be leveraged for specific molecular recognition or to modulate physicochemical properties in drug design.

The choice of an alkylating agent is contingent upon the specific research objective. For applications requiring a well-defined SN2 reaction with a potentially tunable reactivity profile based on heterocyclic substitution, this compound presents an interesting alternative to more conventional alkylating agents. Further experimental validation, following protocols similar to the one outlined in this guide, is essential to fully characterize its reactivity and potential applications.

References

  • Sanderson, B. J., & Ferguson, L. R. (1996). Mutagenic damage to mammalian cells by therapeutic alkylating agents. Mutation Research/Reviews in Genetic Toxicology, 355(1-2), 1-23.
  • Sladek, N. E. (1988). Dose-dependent cytotoxic and mutagenic effects of antineoplastic alkylating agents on human lymphoblastoid cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 203(3), 231-240.
  • Tew, K. D., & Taylor, D. M. (1984). The alkylating properties of chlorambucil. Biochemical Pharmacology, 33(16), 2535-2539.
  • Britannica. (n.d.). Alkylating agent. Retrieved from [Link]

  • Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]

  • Filo. (2025). Arrange the nucleophiles in decreasing order of reactivity towards benzyl... Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]

  • Gáspár, R., & Gáspár, R. (2007). Kinetic of genotoxic expression in the pharmacodynamics of busulfan. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 632(1-2), 80-86.
  • Allen, A. D., & Tidwell, T. T. (2013). Effect of Allylic Groups on SN2 Reactivity. The Journal of organic chemistry, 78(15), 7331–7339.
  • Bishop, J. B., & Wassom, J. S. (1983). Busulfan kinetics. Clinical pharmacology and therapeutics, 34(1), 86–89.
  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

  • McCune, J. S., Bemer, M. J., Long-Boyle, J., & Blough, D. (2014). Population Pharmacokinetics of Busulfan in Pediatric and Young Adult Patients Undergoing Hematopoietic Cell Transplant: A Model-Based Dosing Algorithm for Personalized Therapy and Implementation into Routine Clinical Use. Therapeutic drug monitoring, 36(4), 443–452.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]

  • Shenoy, A., & Shwetha, H. R. (2016). Busulfan Pharmacokinetics and Precision Dosing: Are Patients with Fanconi Anemia Different?.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • ResearchGate. (2016). Chloromethylation of pyrazole ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Retrieved from [Link]

  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. Expert opinion on drug metabolism & toxicology, 9(3), 333–347.
  • Hirose, Y., Hashiya, K., Bando, T., & Sugiyama, H. (2013). Evaluation of the DNA Alkylation Properties of a Chlorambucil-Conjugated Cyclic Pyrrole-Imidazole Polyamide. ChemistryOpen, 2(4), 143–149.
  • ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Retrieved from [Link]

  • ResearchGate. (2025). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Retrieved from [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • YouTube. (2019). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? Retrieved from [Link]

  • ResearchGate. (2025). A comparison of several modern alkylating agents. Retrieved from [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • Butler, G. S., Eifel, P. J., & Sobrero, M. I. (1981). Influence of chlorambucil, a bifunctional alkylating agent, on DNA replication and histone gene expression in HeLa S3 cells. Cancer research, 41(12 Pt 1), 4963–4966.

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A Researcher's Guide to the Reactivity of Substituted Chloromethyl Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold and the Importance of a Reactive Handle

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of therapeutic agents.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for the presentation of diverse functional groups. A key strategy in the elaboration of pyrazole-based drug candidates is the introduction of a reactive "handle" – a functional group that allows for facile and selective modification. The chloromethyl group (-CH₂Cl) serves as an excellent electrophilic handle for just this purpose, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions.

The Underlying Mechanism: A Look at the SN2 Reaction

The primary reaction pathway for the nucleophilic substitution of a chloromethyl group on a pyrazole ring is the bimolecular nucleophilic substitution (SN2) reaction.[4][5] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[4][5][6]

The rate of an SN2 reaction is dependent on the concentration of both the substrate (the chloromethyl pyrazole) and the nucleophile.[4][5] The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate.[6][7]

Figure 1: Generalized SN2 reaction mechanism.

The electronic and steric properties of the substituents on the pyrazole ring (represented by 'R' in the diagram) can significantly stabilize or destabilize this transition state, thereby accelerating or decelerating the reaction rate.

Dissecting Reactivity: The Influence of Substituents

The reactivity of the chloromethyl group is modulated by the electronic nature of the substituents on the pyrazole ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing.

Electron-Withdrawing Groups (EWGs): Enhancing Reactivity

Substituents that pull electron density away from the pyrazole ring, such as nitro (-NO₂) or cyano (-CN) groups, are expected to increase the reactivity of the chloromethyl group towards nucleophilic attack. This is due to two primary effects:

  • Inductive Effect: The electronegative atoms in the EWG pull electron density through the sigma bonds of the ring, making the entire molecule more electron-deficient. This effect extends to the chloromethyl group, increasing the partial positive charge on the carbon atom and making it a more attractive target for nucleophiles.

  • Mesomeric (Resonance) Effect: EWGs with pi systems can delocalize the electron density of the pyrazole ring through resonance. This delocalization can also withdraw electron density from the benzylic-like position of the chloromethyl group, further enhancing its electrophilicity.

A classic analogy is the reactivity of substituted benzyl chlorides, where electron-withdrawing groups in the para position significantly accelerate the rate of SN2 reactions.[8]

Electron-Donating Groups (EDGs): Diminishing Reactivity

Conversely, substituents that donate electron density to the pyrazole ring, such as alkyl (-CH₃) or methoxy (-OCH₃) groups, are predicted to decrease the reactivity of the chloromethyl group.

  • Inductive Effect: Alkyl groups, for instance, are weakly electron-donating through induction, pushing electron density into the ring and slightly reducing the partial positive charge on the chloromethyl carbon.

  • Mesomeric (Resonance) Effect: Groups like methoxy have lone pairs of electrons that can be delocalized into the pyrazole ring through resonance, significantly increasing the electron density of the ring system and thereby deactivating the chloromethyl group towards nucleophilic attack.

Steric Hindrance: A Physical Barrier to Reaction

Beyond electronic effects, the sheer physical size of substituents can play a crucial role. Bulky groups positioned near the chloromethyl moiety can sterically hinder the backside attack of the nucleophile, slowing down the reaction rate regardless of their electronic properties.[4] For instance, a methyl group at the 5-position of a 1-(chloromethyl)pyrazole would likely cause more steric hindrance than a substituent at the 4-position.

A Comparative Overview

Based on the principles outlined above, we can predict a general trend in the reactivity of differently substituted chloromethyl pyrazoles.

Substituent GroupPosition on Pyrazole RingPredicted Effect on ReactivityRationale
Nitro (-NO₂)3 or 5Strong IncreasePowerful electron-withdrawing group (inductive and resonance effects).
Cyano (-CN)3 or 5Moderate to Strong IncreaseStrong electron-withdrawing group (inductive and resonance effects).
Halogen (-Cl, -Br)3, 4, or 5Slight IncreaseInductively electron-withdrawing, but weakly electron-donating by resonance.
Phenyl (-C₆H₅)1, 3, or 5Variable (context-dependent)Can be weakly electron-withdrawing or -donating depending on its own substituents.
Methyl (-CH₃)3, 4, or 5DecreaseWeakly electron-donating group (inductive effect).
Methoxy (-OCH₃)3, 4, or 5Strong DecreaseStrongly electron-donating group (resonance effect).

Note: This table provides a qualitative prediction. The actual magnitude of the effect would depend on the specific position of the substituent and the reaction conditions.

Experimental Protocols for a Comparative Reactivity Study

To obtain quantitative data for a direct comparison, a standardized kinetic experiment is essential. The following protocols outline the synthesis of representative chloromethyl pyrazoles and a method for measuring their reaction rates with a common nucleophile.

Synthesis of Substituted 1-(Chloromethyl)-1H-pyrazoles

The synthesis of 1-(chloromethyl)pyrazoles typically proceeds via a two-step sequence: hydroxymethylation of the parent pyrazole followed by chlorination.

1. General Procedure for Hydroxymethylation:

  • To a solution of the substituted pyrazole (1.0 eq) in an appropriate solvent (e.g., water or ethanol), add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude 1-(hydroxymethyl)pyrazole can often be used in the next step without further purification.

2. General Procedure for Chlorination:

  • Dissolve the crude 1-(hydroxymethyl)pyrazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with the organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)pyrazole.

  • Purify the product by column chromatography on silica gel if necessary.

Example Syntheses:

  • 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: This compound can be synthesized from 3,5-dimethylpyrazole following the general procedures above.

  • 1-(Chloromethyl)-3-nitro-1H-pyrazole: The synthesis would start from 3-nitropyrazole. Due to the electron-withdrawing nature of the nitro group, the pyrazole nitrogen is less nucleophilic, and the hydroxymethylation step may require heating.

  • 1-(Chloromethyl)-4-methoxy-1H-pyrazole: The synthesis would begin with 4-methoxypyrazole.

Kinetic Analysis of Nucleophilic Substitution

A common method for determining the rate of SN2 reactions is to monitor the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. UV-Vis spectrophotometry is a convenient technique if one of the reactants or products has a distinct chromophore.

Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol is adapted for the reaction of a substituted 1-(chloromethyl)pyrazole with a nucleophile like sodium iodide in acetone (the Finkelstein reaction), where the formation of the iodide product can be monitored.

Figure 2: Workflow for kinetic analysis of SN2 reactions.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of the substituted 1-(chloromethyl)pyrazole and sodium iodide in anhydrous acetone of known concentrations.

  • Determination of λmax: Record the UV-Vis spectrum of the expected product, 1-(iodomethyl)pyrazole, to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run (Pseudo-First-Order Conditions): To simplify the kinetics, the reaction is run under pseudo-first-order conditions, with the concentration of the nucleophile (sodium iodide) in large excess (at least 10-fold) over the chloromethyl pyrazole.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • In a quartz cuvette, mix the appropriate volumes of the equilibrated solutions and immediately place the cuvette in the temperature-controlled cell holder of a UV-Vis spectrophotometer.

    • Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a constant value, A∞).

  • Data Analysis:

    • Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t.[7]

    • The plot should be a straight line with a slope equal to -kobs, where kobs is the pseudo-first-order rate constant.[7]

    • The second-order rate constant (k₂) can then be calculated by dividing kobs by the initial concentration of the excess nucleophile: k₂ = kobs / [NaI]₀.[7]

By performing this experiment for a series of substituted chloromethyl pyrazoles under identical conditions, a direct quantitative comparison of their reactivities can be achieved.

Conclusion and Future Outlook

The reactivity of the chloromethyl group on a pyrazole scaffold is a finely tunable parameter, governed by the electronic and steric nature of the substituents on the heterocyclic ring. Electron-withdrawing groups are predicted to enhance reactivity towards nucleophilic substitution, while electron-donating and sterically bulky groups are expected to have the opposite effect. For medicinal chemists and drug development professionals, a thorough understanding of these principles is crucial for the rational design of synthetic routes to novel pyrazole-based therapeutics.

While this guide provides a framework for understanding and predicting these reactivity trends, there remains a clear need for comprehensive experimental studies that provide quantitative kinetic data for a wide array of substituted chloromethyl pyrazoles. Such data would be invaluable for the development of predictive quantitative structure-activity relationship (QSAR) models, further empowering the design of targeted and efficient synthetic strategies in the ever-evolving landscape of drug discovery.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Available from: [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. Available from: [Link]

  • 3,5-dimethyl-1H-pyrazole. Chemical Synthesis Database. Available from: [Link]

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available from: [Link]

  • Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents.
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  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Sn2 mechanism: kinetics and substrate. Khan Academy. Available from: [Link]

  • Why is allyl chloride more reactive towards substitution than alkyl chloride? Chemistry Stack Exchange. Available from: [Link]

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Molbank. Available from: [Link]

  • 11.2: The SN2 Reaction. Chemistry LibreTexts. Available from: [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. Available from: [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Chemistry Stack Exchange. Available from: [Link]

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  • Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society. Available from: [Link]

  • Why Aryl Halides Are Less Reactive in Nucleophilic Substitution. YouTube. Available from: [Link]

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A Comparative Spectroscopic Guide to 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of their structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein, supported by established scientific principles, serves as a crucial reference for the synthesis and identification of this important class of heterocyclic compounds.

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This guide explains the causal relationships behind experimental choices and provides a framework for the spectroscopic analysis of novel pyrazole derivatives.

Molecular Structures

The following diagram illustrates the core structure of this compound and the general structure of its derivatives discussed in this guide.

M [M]⁺˙ m/z = 203/205 F1 [M - Cl]⁺ m/z = 168 M->F1 - Cl• F2 [M - NO₂]⁺ m/z = 157/159 M->F2 - NO₂• F3 [M - CH₂Cl]⁺ m/z = 154 M->F3 - •CH₂Cl F4 [CH₂Cl]⁺ m/z = 49/51 M->F4

Sources

A Comparative Analysis of the Biological Activity of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Core: A Foundation for Diverse Bioactivity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of FDA-approved drugs, highlighting its clinical significance.[3] The versatility of the pyrazole ring allows for substitutions at multiple positions, each influencing the compound's physicochemical properties and biological targets. Researchers have extensively demonstrated that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Dissecting the Substituents of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Structure-Activity Relationship (SAR) Perspective

The predicted biological activity of this compound is a composite of the effects of its distinct substituents: the 1-(chloromethyl) group, the 3,5-dimethyl groups, and the 4-nitro group.

The Influence of the 4-Nitro Group on Biological Activity

The presence of a nitro group, particularly at the 4-position of the pyrazole ring, is often associated with potent antimicrobial and anticancer activities. Nitroaromatic compounds are known to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

In the context of antifungal activity, nitro-substituted pyrazoles have shown promising results. For instance, certain pyrazole derivatives bearing a nitro group have demonstrated significant inhibitory effects against various fungal strains.[7] This is often attributed to the electron-withdrawing nature of the nitro group, which can enhance the compound's interaction with biological targets.

Similarly, in the realm of anticancer research, the nitro group can contribute to the cytotoxic effects of a molecule. Several studies have reported that pyrazole derivatives with nitro substituents exhibit potent activity against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

The Role of 3,5-Dimethyl Substitution

The methyl groups at the 3 and 5 positions of the pyrazole ring are likely to influence the compound's lipophilicity and steric profile. These factors can affect its ability to cross cell membranes and bind to target enzymes. While not as overtly reactive as the nitro or chloromethyl groups, these dimethyl substitutions are crucial for optimizing the overall shape and electronic distribution of the molecule, which in turn fine-tunes its biological activity. Several active pyrazole derivatives feature this 3,5-dimethyl substitution pattern.[5][8]

The Impact of the 1-(chloromethyl) Group: A Handle for Reactivity

The 1-(chloromethyl) substituent introduces a reactive electrophilic center into the molecule. This "warhead" can potentially alkylate nucleophilic residues in biological macromolecules such as proteins and DNA, leading to irreversible inhibition of their function. This mechanism is a common strategy in the design of targeted covalent inhibitors.

While direct data on 1-(chloromethyl) pyrazoles is scarce, the analogous 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride has been noted for its potential anti-inflammatory, antimicrobial, and anticancer activities.[9] The chloromethyl group in this and the target compound provides a site for nucleophilic substitution, allowing for the formation of various derivatives with potentially enhanced biological profiles.[9]

Comparative Biological Activity of Various Pyrazole Derivatives

To contextualize the potential of this compound, it is instructive to examine the measured biological activities of other pyrazole compounds. The following tables summarize the antimicrobial, antifungal, and anticancer activities of a selection of pyrazole derivatives from the literature.

Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Pyrazole-based sulfonamide 9Bacillus subtilis1[10]
Pyrazole-based sulfonamide 10Bacillus subtilis1[10]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesStaphylococcus aureus (MSSA)25.1 (µM)[7]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesStaphylococcus aureus (MRSA)91.0 (µM)[7]
Thiazolyl-pyrazoline derivativeStreptococcus pneumoniae100[7]
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesAcinetobacter baumannii (MDR)512[11]

Table 2: Comparative Antifungal Activity of Selected Pyrazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAspergillus niger1[12]
1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivativeCandida albicans- (Excellent Activity)[3]
Pyrazole analogue 1vFusarium graminearum0.0530 (EC50, µM)[13]
Nitro pyrazole based thiazole derivativeAspergillus niger, Aspergillus clavatus, Candida albicans- (Remarkable Activity)[7]

Table 3: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazolyl-pyrazoline derivativeMCF-7 (Breast)0.07[14]
Pyrazoline derivativeHepG-2 (Liver)3.57[14]
Pyrazole-fused Curcumin AnalogueMDA-MB-231 (Breast)2.43 - 7.84[15]
Aminophosphonate based on pyrazoleHCT-116 (Colon)- (Strong Activity)[1]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea derivativeLeukemia, Liver, Colon- (Significant Activity)

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Dispense dilutions into 96-well plate A->C Transfer B Prepare standardized microbial inoculum D Add inoculum to each well B->D Inoculate C->D E Incubate at optimal temperature and time D->E Incubate F Visually inspect for turbidity E->F Observe G Determine the lowest concentration with no visible growth (MIC) F->G Interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of IC50 for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for a specified duration (e.g., 48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the treated cells for a period that allows for a response to the compound, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Postulated Mechanism of Action

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific enzymes or cellular pathways.

Potential Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_compound Pyrazole Compound cluster_cell Bacterial Cell Compound 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Entry Cellular Uptake Compound->Entry Target Bacterial Enzyme (e.g., DNA Gyrase) Entry->Target Binds to Inhibition Enzyme Inhibition Target->Inhibition DNA DNA Replication Blockage Inhibition->DNA Leads to Death Bacterial Cell Death DNA->Death

Caption: Postulated antimicrobial mechanism of action for a pyrazole derivative.

For antibacterial activity, some pyrazole derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. The nitro group in this compound could also contribute to oxidative stress within the bacterial cell. The chloromethyl group could potentially form a covalent bond with the enzyme, leading to its irreversible inactivation.

Conclusion and Future Directions

Based on a thorough analysis of its structural features and comparison with other biologically active pyrazoles, this compound is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The combination of a reactive chloromethyl group and an electron-withdrawing nitro group on a stable pyrazole scaffold suggests a high potential for potent biological activity.

Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the standardized protocols outlined in this guide. This would involve determining its MIC values against a panel of clinically relevant bacteria and fungi, as well as its IC50 values against various cancer cell lines. Further studies to elucidate its precise mechanism of action will also be crucial for its development as a potential therapeutic agent. The insights gained from such studies will not only validate the predictions made in this guide but also contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives.

References

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Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its biological activity and advancing its therapeutic potential. For novel heterocyclic compounds such as 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a substituted pyrazole with potential pharmacological applications, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation against other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method.

The Imperative of Structural Accuracy in Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. Therefore, a definitive understanding of the molecular geometry, including bond lengths, bond angles, and stereochemistry, is crucial for establishing structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

While various analytical techniques can provide structural information, single-crystal X-ray crystallography offers an unparalleled level of detail, providing a complete and unambiguous three-dimensional map of the molecule in the solid state.[3]

Gold Standard Validation: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map. From this map, the precise positions of individual atoms can be determined.

Experimental Protocol: A Self-Validating Workflow

The successful determination of a crystal structure is a multi-step process that has internal validation checks at each stage.

1. Crystallization: The Critical First Step

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and rate-limiting step.[3] For this compound, a slow evaporation technique would be a primary method of choice due to its simplicity and effectiveness for many organic compounds.

  • Protocol:

    • Dissolve a high-purity sample of this compound in a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) is often effective.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

  • Causality: The slow evaporation process allows molecules to self-assemble into a highly ordered, crystalline lattice, which is essential for obtaining a clear diffraction pattern. Rapid precipitation would lead to an amorphous solid or poorly ordered microcrystals, unsuitable for single-crystal X-ray diffraction.

2. Data Collection and Processing

Once a suitable crystal is obtained, it is mounted and subjected to X-ray diffraction analysis.

  • Protocol:

    • A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.[1]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

    • The collected diffraction data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Causality: Cooling the crystal is crucial for obtaining high-resolution data. The rotation of the crystal ensures that all possible diffraction planes are sampled.

3. Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Protocol:

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data using least-squares methods to minimize the difference between the observed and calculated structure factors.

    • The quality of the final structure is assessed using various metrics, such as the R-factor and the goodness-of-fit.

  • Trustworthiness: The refinement process is self-validating. A low R-factor (typically < 0.05 for a good quality structure) indicates a good agreement between the experimental data and the final structural model, providing a high degree of confidence in the determined structure.[4]

Data Presentation: Hypothetical Crystallographic Data for this compound

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for similar pyrazole derivatives.[4][5][6][7]

ParameterHypothetical Value
Chemical FormulaC₆H₈ClN₃O₂
Formula Weight189.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)12.673(3)
c (Å)7.984(2)
β (°)105.34(1)
Volume (ų)831.5(4)
Z4
Density (calculated) (g/cm³)1.515
Absorption Coefficient (mm⁻¹)0.45
F(000)392
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected4521
Independent reflections1834 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Goodness-of-fit on F²1.05
Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Crystallization Crystallization (Slow Evaporation) CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (R-factor, GOF) StructureRefinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Workflow for single-crystal X-ray crystallography.

Orthogonal Validation: A Comparison with Spectroscopic Methods

While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for routine characterization and for providing complementary information, particularly about the molecule in solution.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][10][11] It provides information about the chemical environment of individual atoms (chemical shifts), their connectivity (coupling constants), and their spatial proximity (Nuclear Overhauser Effect).

  • Experimental Protocol:

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivities.

  • Causality: The use of a deuterated solvent is necessary to avoid large solvent signals that would overwhelm the analyte signals. 2D NMR experiments are crucial for unambiguously assigning signals and piecing together the molecular framework.

  • Hypothetical ¹H NMR Data (CDCl₃, 400 MHz):

    • δ 5.85 (s, 2H, -CH₂Cl)

    • δ 2.55 (s, 3H, -CH₃)

    • δ 2.40 (s, 3H, -CH₃)

  • Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz):

    • δ 151.0 (C)

    • δ 145.5 (C)

    • δ 130.0 (C-NO₂)

    • δ 112.0 (C)

    • δ 40.0 (-CH₂Cl)

    • δ 14.5 (-CH₃)

    • δ 12.0 (-CH₃)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.[12]

  • Experimental Protocol:

    • Introduce a small amount of the sample into the mass spectrometer.

    • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

    • Detect the mass-to-charge ratio (m/z) of the resulting ions.

  • Hypothetical High-Resolution MS (ESI) Data:

    • m/z [M+H]⁺ calculated for C₆H₉ClN₃O₂⁺: 190.0378; found: 190.0375.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.[8][12]

  • Experimental Protocol:

    • Prepare the sample (e.g., as a KBr pellet or a thin film).

    • Record the IR spectrum.

  • Hypothetical IR Data (KBr, cm⁻¹):

    • ~3100 (C-H aromatic stretch)

    • ~2950 (C-H aliphatic stretch)

    • ~1550, 1350 (N-O asymmetric and symmetric stretch of NO₂)

    • ~1450 (C=C, C=N ring stretch)

    • ~750 (C-Cl stretch)

Comparative Analysis: The Power of Synergy

The following diagram illustrates the complementary nature of these techniques.

Techniques_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Topic This compound Structural Validation Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS IR IR Spectroscopy Topic->IR Xray_info Definitive 3D Structure (Bond lengths, angles) Stereochemistry Crystal Packing Xray->Xray_info NMR_info Connectivity (2D NMR) Chemical Environment Solution Conformation NMR->NMR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info IR_info Functional Groups IR->IR_info

Caption: Comparison of analytical techniques for structural validation.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Primary Information Unambiguous 3D structure in the solid state[3]Connectivity and structure in solution[9][10]Molecular weight and formula[12]Functional groups present[8][12]
Sample Phase Single crystalSolutionSolid, liquid, or gasSolid or liquid
Key Advantage Provides absolute configuration and atomic coordinates.[3]Provides information on dynamic processes in solution.[11][13]High sensitivity and accuracy for molecular weight.Rapid and simple for functional group analysis.
Key Limitation Requires a high-quality single crystal; structure may differ from solution.[3]Can be complex to interpret for large molecules; lower resolution than X-ray.[11][13]Does not provide stereochemical information.Provides limited information on overall structure.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail that is unattainable by other methods, offering a precise and unambiguous three-dimensional structure that is foundational for understanding its chemical properties and biological activity.

However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy provides invaluable information about the structure in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy quickly identifies the key functional groups. Together, these methods provide a self-validating system, ensuring the highest level of confidence in the structural assignment for researchers, scientists, and drug development professionals.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous groundbreaking pharmaceuticals.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The efficient and selective synthesis of these scaffolds is therefore a cornerstone of medicinal chemistry and innovation.

This guide provides an in-depth, objective comparison of the most prominent synthetic methodologies for constructing functionalized pyrazoles. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, weigh the strategic advantages and limitations of each approach, and provide the practical data necessary for informed methodological selection in a research and development setting.

The Classical Cornerstone: Knorr Pyrazole Synthesis and Its Derivatives

The most traditional and widely recognized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Ludwig Knorr in 1883.[2][3] Its enduring prevalence is a testament to the simplicity of the procedure and the ready availability of the starting materials.[3][4]

Mechanistic Insights and the Regioselectivity Challenge

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6][7] The primary challenge of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of a mixture of regioisomers, which are often difficult to separate.[2][8][9]

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to attack.[8]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[8]

  • Reaction Conditions: pH is a critical determinant. Acidic conditions can protonate the carbonyl oxygen, activating the carbonyl carbon for attack, and can also influence the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing selectivity compared to neutral conditions.[8] Solvents also play a crucial role; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[10]

Caption: Knorr synthesis with an unsymmetrical dicarbonyl can lead to two regioisomers.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazole

This protocol leverages an aprotic dipolar solvent to enhance regioselectivity, as described by Gosselin et al.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (DMA, 5 mL).

  • Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole product. Yields typically range from 59% to 98%.[2]

Building from Unsaturated Precursors

An alternative to 1,3-dicarbonyls involves using α,β-unsaturated aldehydes and ketones, such as chalcones, which are widely available.[4] This method typically proceeds in two distinct steps.

Mechanism: Cyclization followed by Aromatization

The reaction of an α,β-unsaturated carbonyl with a hydrazine first yields a non-aromatic pyrazoline intermediate via a Michael addition followed by cyclization.[4] A subsequent oxidation step is required to aromatize the ring to the corresponding pyrazole.[4] This additional step is a key differentiator from the direct Knorr synthesis but offers access to substitution patterns that may be less accessible otherwise.

Experimental Protocol: Two-Step Synthesis from a Chalcone
  • Pyrazoline Formation:

    • Dissolve the chalcone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Add phenylhydrazine (1.1 mmol) dropwise to the solution.

    • Heat the mixture to reflux (approx. 80°C) for 4 hours.[4]

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude pyrazoline can be used directly in the next step.

  • Oxidation to Pyrazole:

    • Dissolve the crude pyrazoline in a suitable solvent such as glacial acetic acid.

    • Add an oxidizing agent (e.g., bromine in acetic acid, or simply expose to air while heating in DMSO).

    • Heat the reaction until TLC analysis indicates complete conversion to the pyrazole.

    • Cool the mixture, pour it into water, and collect the precipitated product by filtration. Purify by recrystallization.

The Power of Pericyclic Reactions: [3+2] Cycloadditions

For achieving high regioselectivity, 1,3-dipolar cycloaddition reactions are among the most powerful tools in the synthetic chemist's arsenal.[4] These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (an alkyne or alkyne surrogate).

Mechanism: Controlled Ring Construction

In pyrazole synthesis, the most common 1,3-dipole is a nitrile imine, which is typically generated in situ from a hydrazonoyl halide or N-tosylhydrazone to avoid handling the unstable intermediate.[4][11] This nitrile imine then reacts with an alkyne in a concerted fashion to form the pyrazole ring with a single, predictable regioisomeric outcome.[12] Modern variations, such as the copper-promoted aerobic oxidative cycloaddition of hydrazines with propiolates, offer efficient and regioselective access to polysubstituted pyrazoles under mild conditions.[13]

Caption: The highly regioselective [3+2] cycloaddition pathway.

Experimental Protocol: Synthesis via Nitrile Imine Cycloaddition

This protocol is adapted from methods utilizing N-tosylhydrazones as nitrile imine precursors.[11]

  • Reactant Setup: To a solution of an N-tosylhydrazone (1.0 mmol) and malononitrile (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL), add a Lewis acid such as aluminum bromide (AlBr₃, 1.1 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the highly functionalized pyrazole.

Efficiency by Design: Multicomponent and Green Syntheses

Modern synthetic chemistry places a strong emphasis on efficiency, atom economy, and sustainability.[14][15] Multicomponent reactions (MCRs) and green chemistry approaches have become invaluable for pyrazole synthesis, particularly in drug discovery where rapid library generation is key.

Multicomponent Reactions (MCRs)

MCRs combine three or more reactants in a single pot to form a product that incorporates substantial parts of all starting materials.[16][17] This strategy is prized for its operational simplicity and ability to rapidly generate molecular complexity.[18][19] For example, a four-component reaction can involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to produce complex fused pyranopyrazoles in a single, efficient step.[18]

MCR_Concept Figure 3: Concept of a Four-Component Reaction (4CR) cluster_pot One-Pot Reaction A Component A (Aldehyde) Product Complex Pyrazole (e.g., Pyranopyrazole) A->Product Catalyst, Solvent, Heat B Component B (Malononitrile) B->Product Catalyst, Solvent, Heat C Component C (β-Ketoester) C->Product Catalyst, Solvent, Heat D Component D (Hydrazine) D->Product Catalyst, Solvent, Heat

Caption: MCRs combine multiple reactants in one pot for high efficiency.

Green Chemistry Approaches

Green methodologies focus on reducing environmental impact by using benign solvents, alternative energy sources, and recyclable catalysts.[14][15]

  • Aqueous Synthesis: Using water as a solvent is a key green strategy.[20][21]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[22]

  • Catalysis: The use of heterogeneous or recyclable catalysts, such as CeO₂/SiO₂, avoids stoichiometric and often hazardous reagents.[20]

Comparative Summary of Synthesis Methods

The selection of an appropriate synthetic route depends on the specific target molecule, required purity, scalability, and available resources. The table below provides a comparative overview to guide this decision-making process.

MethodKey ReactantsGeneral Reaction ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages/Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, room temp to elevated temp.70-98%[2][4]Readily available starting materials, straightforward.[4]Poor regioselectivity with unsymmetrical substrates.[4][8]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone/Aldehyde, HydrazineTwo steps: pyrazoline formation (reflux), then oxidation.66-88%[4]Wide availability of starting materials (chalcones).[4]Requires an additional, sometimes harsh, oxidation step.[4]
[3+2] Dipolar Cycloaddition Nitrile Imine Precursor, Alkyne/Alkyne SurrogateBase-mediated, often at room temperature.70-86%[4][11]Excellent regioselectivity, mild reaction conditions.[4]May require synthesis of dipole precursor; some alkynes are expensive.
Multicomponent Reactions (MCRs) ≥3 components (e.g., Aldehyde, Hydrazine, Active Methylene Cmpd)Often catalyst-mediated (acid, base, or metal), one-pot.65-95%[17][18]High atom and step economy, operational simplicity, rapid diversity.[14][15]Reaction optimization can be complex; mechanism can be obscure.
Microwave-Assisted Synthesis Various (often Knorr reactants)Microwave irradiation, specific solvents.91-98%[22]Drastically reduced reaction times (minutes vs. hours), high yields.[22]Requires specialized microwave reactor equipment.[22]

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved significantly from the foundational Knorr reaction. While classical methods remain valuable for their simplicity, modern strategies offer unparalleled control over regioselectivity and efficiency.

  • For straightforward, symmetrical pyrazoles, the Knorr synthesis remains a robust and cost-effective choice.

  • When absolute control of regiochemistry is paramount, [3+2] cycloaddition is the superior strategy.

  • For rapid lead generation and the creation of complex molecular libraries in a drug discovery context, multicomponent reactions are exceptionally powerful.

  • To align with sustainability goals and accelerate reaction optimization, incorporating green chemistry principles , especially microwave-assisted synthesis, is highly recommended.

The field continues to advance, with emerging interests in the late-stage C-H functionalization of pre-formed pyrazole rings and the application of flow chemistry for improved scalability and safety.[23][24] By understanding the mechanistic underpinnings and practical trade-offs of each method presented here, researchers can strategically design and execute syntheses to access the novel functionalized pyrazoles that will drive future therapeutic breakthroughs.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a small molecule with the potential to elicit an immune response. For researchers, scientists, and drug development professionals, understanding the principles of hapten immunology and employing robust analytical methods are paramount to ensuring the specificity and safety of novel compounds.

Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens, which are small molecules that elicit an immune response only when attached to a large carrier, such as a protein.[1][2] This process, known as haptenation, can lead to the formation of hapten-carrier conjugates that trigger the production of antibodies.[3][4] These antibodies may then cross-react with structurally similar compounds, leading to potential off-target effects or allergic reactions.[5][6]

This guide will delve into the experimental design, methodologies, and data interpretation necessary for a thorough cross-reactivity assessment.

Principles of Cross-Reactivity Assessment

The core principle behind assessing cross-reactivity lies in determining the specificity of antibodies raised against the primary hapten—in this case, this compound. This is achieved by challenging these antibodies with a panel of structurally related and unrelated compounds and measuring the extent of binding.

A critical aspect of this process is the design of the immunizing hapten. The way a hapten is conjugated to its carrier protein can significantly influence the specificity of the resulting antibodies.[1][7][8] Therefore, careful consideration must be given to the conjugation strategy to ensure the generation of antibodies that are truly representative of the hapten's immunogenic potential.

Experimental Workflow

A comprehensive cross-reactivity study involves a multi-step process, from the synthesis of immunogens to the final data analysis. The following workflow provides a logical progression for these experiments.

Experimental Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Immunization & Antibody Production cluster_2 Phase 3: Immunoassay Development & Validation cluster_3 Phase 4: Cross-Reactivity Testing Hapten_Synthesis Hapten Synthesis & Characterization Carrier_Selection Carrier Protein Selection (e.g., BSA, KLH) Hapten_Synthesis->Carrier_Selection Conjugation Hapten-Carrier Conjugation Carrier_Selection->Conjugation Characterization Conjugate Characterization (e.g., MALDI-TOF) Conjugation->Characterization Immunization Immunization of Host Animal Characterization->Immunization Titer_Monitoring Serum Titer Monitoring (ELISA) Immunization->Titer_Monitoring Antibody_Purification Antibody Purification (e.g., Protein A/G) Titer_Monitoring->Antibody_Purification Assay_Development Competitive ELISA Development Antibody_Purification->Assay_Development Assay_Validation Assay Validation (Sensitivity, Specificity) Assay_Development->Assay_Validation Compound_Selection Selection of Test Compounds Assay_Validation->Compound_Selection Cross_Reactivity_Assay Competitive ELISA with Test Compounds Compound_Selection->Cross_Reactivity_Assay Data_Analysis IC50 Determination & % Cross-Reactivity Calculation Cross_Reactivity_Assay->Data_Analysis

Caption: A typical workflow for a cross-reactivity study.

Methodologies

Part 1: Hapten-Carrier Conjugate Synthesis and Characterization

The initial and most critical step is the creation of an immunogenic conjugate.[4]

Protocol: Synthesis of this compound-Protein Conjugate

  • Hapten Derivatization: Introduce a reactive functional group to the hapten, if one is not already present, to facilitate conjugation to the carrier protein. For this compound, the chloromethyl group can potentially react with primary amines on the protein.

  • Carrier Protein Preparation: Dissolve the chosen carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation Reaction: Add the derivatized hapten to the protein solution at a specific molar ratio. The reaction conditions (pH, temperature, and reaction time) should be optimized to achieve the desired hapten density.[8]

  • Purification: Remove unconjugated hapten and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[8]

Part 2: Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated, with each having its advantages. Polyclonal antibodies are a heterogeneous mixture and may provide a more robust response, while monoclonal antibodies offer high specificity to a single epitope.

Protocol: Polyclonal Antibody Production

  • Immunization: Emulsify the hapten-carrier conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and inject into a suitable host animal (e.g., rabbits or goats).

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

  • Titer Monitoring: Collect small blood samples periodically and determine the antibody titer using an indirect ELISA coated with the hapten conjugated to a different carrier protein to avoid carrier-specific antibody detection.[9]

  • Serum Collection: Once a high titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Purification: Purify the immunoglobulin fraction from the antiserum using protein A or G affinity chromatography.

Part 3: Competitive ELISA for Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and quantitative method for determining the cross-reactivity of the generated antibodies.[10]

Protocol: Competitive ELISA

  • Coating: Coat a 96-well microtiter plate with the hapten conjugated to a carrier protein different from the one used for immunization (e.g., if immunized with hapten-KLH, coat with hapten-BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the purified antibody at a fixed concentration with serial dilutions of the test compounds (including the target hapten as a positive control) for 1-2 hours.

  • Transfer: Transfer the antibody-compound mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stopping: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of antibody binding, is determined for each compound.

Cross-reactivity is typically expressed as a percentage relative to the target hapten:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Comparative Data

The following table presents hypothetical cross-reactivity data for antibodies raised against this compound. The selection of test compounds should include structurally similar pyrazole derivatives and unrelated molecules to serve as negative controls.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compoundTarget Hapten10100%
1H-PyrazoleParent Pyrazole Ring5002%
3,5-dimethyl-4-nitro-1H-pyrazoleLacks Chloromethyl Group8012.5%
1-(chloromethyl)-3,5-dimethyl-1H-pyrazoleLacks Nitro Group2540%
FipronilStructurally Related Phenylpyrazole>10,000<0.1%
AntipyrinePyrazolone Derivative>10,000<0.1%
2,4-DinitrophenolUnrelated Nitroaromatic Compound>10,000<0.1%

Interpretation of Hypothetical Data:

  • The antibodies exhibit high specificity for the target hapten.

  • The absence of the nitro group (1-(chloromethyl)-3,5-dimethyl-1H-pyrazole) results in a significant decrease in cross-reactivity, suggesting the nitro group is a key part of the epitope recognized by the antibodies.

  • The lack of the chloromethyl group (3,5-dimethyl-4-nitro-1H-pyrazole) also reduces binding, but to a lesser extent, indicating its contribution to the epitope.

  • The parent pyrazole ring and structurally related but distinct pyrazole derivatives (Fipronil, Antipyrine) show negligible cross-reactivity.

  • The unrelated nitroaromatic compound shows no cross-reactivity, confirming the specificity for the pyrazole scaffold.

Advanced Cellular Assays for Immunogenicity Assessment

Beyond antibody-based assays, it is crucial to investigate the potential of a compound to induce T-cell mediated hypersensitivity reactions.[11][12]

Lymphocyte Transformation Test (LTT)

The LTT assesses the proliferative response of peripheral blood mononuclear cells (PBMCs) from sensitized individuals upon in vitro re-exposure to the drug.[13] An increased proliferation, often measured by radioactive thymidine incorporation or non-radioactive methods, indicates a T-cell mediated response.[14]

Cytokine Release Assays

Measuring the release of specific cytokines (e.g., IFN-γ, IL-5) from drug-stimulated PBMCs can provide insights into the type of T-cell response (e.g., Th1 or Th2).[11]

In Silico Approaches

Computational modeling can be a valuable tool in predicting the potential for hapten-protein interactions and identifying structural features that may contribute to immunogenicity.[15][16] These models can help in the early stages of drug development to prioritize compounds with a lower risk of causing hypersensitivity reactions.

Conclusion

A thorough cross-reactivity assessment of this compound is essential for understanding its immunological profile. By combining robust immunoassays, cellular assays, and in silico modeling, researchers can gain a comprehensive understanding of the compound's specificity and potential for off-target effects. This multi-faceted approach is critical for ensuring the safety and efficacy of new chemical entities in drug development.

References

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A Methodological Guide to Benchmarking the Stability of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Stability

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous compounds with diverse biological activities, including marketed drugs like Celecoxib and Fipronil.[1] The compound of interest, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, presents a unique combination of functional groups: a reactive N-chloromethyl group, a strongly electron-withdrawing nitro group, and a substituted pyrazole core. This specific architecture suggests potential utility as a versatile synthetic intermediate for introducing the dimethyl-nitro-pyrazole moiety into larger molecules, a common strategy in drug discovery.[2][3]

However, the very features that make this compound synthetically attractive—the leaving group potential of the chloromethyl moiety and the electronic influence of the nitro group—also raise critical questions about its chemical stability. For researchers in drug development and process chemistry, understanding a compound's stability profile is not an academic exercise; it is a prerequisite for reliable synthesis, formulation, storage, and ultimately, therapeutic efficacy and safety.[4][5] An unstable compound can lead to the generation of impurities, loss of potency, and unpredictable behavior during development.

This guide provides a comprehensive framework for systematically evaluating the stability of this compound. We will not merely list protocols but explain the scientific rationale behind the selection of comparator compounds and experimental conditions. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the generated data is robust, reliable, and suitable for regulatory consideration.[6][7][8][9][10]

Logical Framework for Comparative Analysis

To truly understand the stability of our target compound, we must benchmark it against structurally related analogues. This comparative approach allows us to dissect the contribution of each functional group to the overall stability profile. The selection of these comparators is a critical first step.

G Target Target Compound 1-(chloromethyl)-3,5-dimethyl- 4-nitro-1H-pyrazole Comp1 Comparator 1: Contribution of Nitro Group 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole Target->Comp1 Remove -NO2 Comp2 Comparator 2: Contribution of Chloromethyl Group 3,5-dimethyl-4-nitro-1H-pyrazole Target->Comp2 Replace -CH2Cl with -H Comp3 Comparator 3: Reactivity of N-substituent 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole Target->Comp3 Replace -CH2Cl with -CH2Ph Comp4 Comparator 4: Parent Heterocycle 3,5-dimethyl-1H-pyrazole Target->Comp4 Remove all substituents

Caption: Logical selection of comparator compounds for the stability study.

Our chosen comparators are:

  • 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole: To assess the influence of the C4-nitro group.

  • 3,5-dimethyl-4-nitro-1H-pyrazole: To evaluate the inherent reactivity of the N-chloromethyl group.

  • 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole: To compare the chloromethyl group to a more stable N-substituent.

  • 3,5-dimethyl-1H-pyrazole: The parent scaffold, providing a baseline stability measurement.

Methodology I: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and pathways.[10][11] This data is crucial for developing stability-indicating analytical methods.

G Start Test Compound Solution (Target + Comparators in Acetonitrile/Water) Hydrolysis Hydrolytic Stress Start->Hydrolysis Oxidation Oxidative Stress Start->Oxidation Photo Photolytic Stress Start->Photo Thermal Thermal Stress Start->Thermal Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Hydrolysis->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Hydrolysis->Base Neutral Neutral Hydrolysis (Water, 60°C) Hydrolysis->Neutral Analysis Analysis at Time Points (e.g., 0, 2, 4, 8, 24 hrs) RP-HPLC-PDA/MS Oxidation->Analysis Photo->Analysis Thermal->Analysis Acid->Analysis Base->Analysis Neutral->Analysis H2O2 Oxidation (e.g., 3% H2O2, RT) H2O2->Analysis Light Photostability (ICH Q1B conditions: UV/Vis light exposure) Light->Analysis Heat Dry Heat (Solid state, 80°C) Heat->Analysis

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols

1. Hydrolytic Stability

  • Rationale: The N-chloromethyl group is a potential site for hydrolysis, which could be catalyzed by acid or base. This experiment probes the compound's stability in aqueous environments across a pH range.

  • Protocol:

    • Prepare 1 mg/mL stock solutions of each test compound in acetonitrile.

    • For each compound, set up three conditions:

      • Acidic: Dilute 1 mL of stock into 9 mL of 0.1 M HCl.

      • Basic: Dilute 1 mL of stock into 9 mL of 0.1 M NaOH.

      • Neutral: Dilute 1 mL of stock into 9 mL of purified water.

    • Incubate acidic and neutral solutions at 60°C. Keep the basic solution at room temperature to avoid overly rapid degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Rationale: While the pyrazole ring is relatively electron-deficient, other parts of the molecule could be susceptible to oxidation. The nitro group itself is an oxidizing agent, but its stability to external oxidants is important.

  • Protocol:

    • Prepare a 1 mg/mL stock solution as described above.

    • Dilute 1 mL of stock into 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

3. Photostability

  • Rationale: Nitroaromatic compounds are known to be photoreactive.[12][13][14] This test is critical to determine storage and handling requirements. The protocol should adhere to ICH Q1B guidelines.[8]

  • Protocol:

    • Expose solid-state samples and solutions (in quartz cuvettes) of each compound to a calibrated light source.

    • The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a control sample for each compound, protected from light with aluminum foil.

    • Analyze the exposed and control samples by HPLC.

Methodology II: Intrinsic Thermal Stability Analysis

While forced degradation in solution provides information on reaction pathways, analyzing the solid-state thermal stability is crucial for understanding the material's intrinsic properties, which is particularly relevant for handling, storage, and safety.

1. Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine decomposition temperatures and identify the loss of volatile components.

  • Protocol:

    • Place 5-10 mg of the solid sample into a TGA pan (e.g., alumina).

    • Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability.[16]

2. Differential Scanning Calorimetry (DSC)

  • Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] It identifies melting points, phase transitions, and exothermic decomposition events, providing complementary information to TGA.[18][19]

  • Protocol:

    • Seal 2-5 mg of the solid sample in a DSC pan (e.g., aluminum).

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow. An endotherm typically indicates melting, while a sharp exotherm indicates decomposition.

Analytical Strategy: A Stability-Indicating Method

The validity of any stability study hinges on the analytical method's ability to separate the parent compound from all potential degradation products.[4][20] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photo Diode Array (PDA) and Mass Spectrometric (MS) detection is the gold standard.

Proposed HPLC-MS Method
  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Solvent A, gradually increasing Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • PDA Detector: Scan from 200-400 nm to identify the optimal wavelength for quantification and to check for peak purity.

    • Mass Spectrometer (in-line): Use electrospray ionization (ESI) to obtain mass-to-charge ratios of the parent peak and any new peaks that appear during the study, facilitating the identification of degradation products.[21]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison across compounds and conditions.

Table 1: Summary of Forced Degradation Results (% Degradation after 24h)

CompoundAcid Hydrolysis (0.1M HCl, 60°C)Base Hydrolysis (0.1M NaOH, RT)Neutral Hydrolysis (H₂O, 60°C)Oxidation (3% H₂O₂, RT)Photolysis (ICH Q1B)
Target Compound DataDataDataDataData
Comparator 1DataDataDataDataData
Comparator 2DataDataDataDataData
Comparator 3DataDataDataDataData
Comparator 4DataDataDataDataData

Table 2: Summary of Thermal Analysis Data

CompoundMelting Point (°C) (from DSC)Onset Decomposition T₅% (°C) (from TGA)Decomposition Maxima (°C) (from DSC)
Target Compound DataDataData
Comparator 1DataDataData
Comparator 2DataDataData
Comparator 3DataDataData
Comparator 4DataDataData

T₅%: Temperature at which 5% weight loss is observed.

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for benchmarking the stability of this compound. By employing a combination of forced degradation studies and intrinsic thermal analysis, and by making logical comparisons to structurally related compounds, researchers can build a comprehensive stability profile. This knowledge is indispensable for making informed decisions during process development, formulation, and establishing appropriate storage and handling procedures, ultimately accelerating the journey from laboratory curiosity to a viable chemical entity.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

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  • Zhang, J., et al. (n.d.). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. SciEngine. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This guide is constructed based on a thorough analysis of its constituent functional groups—a pyrazole core, a nitro group, and a chloromethyl group—and data from structurally analogous compounds. This molecule must be handled with extreme caution as a substance with unknown, but potentially significant, hazards.

Hazard Assessment by Structural Analogy

The risk profile of this compound is a composite of the hazards associated with its chemical motifs. Understanding these individual risks allows us to build a comprehensive safety strategy.

  • Pyrazole Core: The pyrazole ring is a common feature in many bioactive molecules.[1][2] Compounds in this class are frequently cited as causing skin, eye, and respiratory irritation.[3][4][5]

  • Nitro Group (-NO₂): Nitro-containing compounds are energetic, meaning they can decompose exothermically and pose a fire or explosion risk, especially with heat, friction, or shock.[6][7] They also present toxicological concerns, with many nitroaromatic compounds being known for their toxicity.[6][8] Handling requires strict avoidance of ignition sources and measures to prevent static discharge.[7][9]

  • Chloromethyl Group (-CH₂Cl): As an alkylating agent, this group is reactive. Structurally similar compounds, such as 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole, are classified as corrosive, causing severe skin burns and eye damage.[10] They are often lachrymators (tear-inducing) and respiratory irritants.

Based on this analysis, we must assume this compound presents the following hazards:

Potential Hazard Classification Category (Presumed) Rationale / Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Harmful if swallowed, inhaled, or in contact with skin.[8][10][11][12]
Skin Corrosion/IrritationCategory 1B or 2The chloromethyl group suggests a high potential for causing severe skin burns and irritation.[5][10][11]
Serious Eye Damage/IrritationCategory 1High likelihood of causing serious, potentially irreversible eye damage.[3][10][13]
Respiratory IrritationSTOT SE 3Vapors or dusts are likely to irritate the respiratory system.[3][5][12]
Flammability/ExplosivityP5c Flammable Liquid/SolidThe nitro group imparts energetic properties. Vapors may form explosive mixtures with air.[6][9]
Long-Term ToxicitySuspected Carcinogen/MutagenAlkylating agents and some nitro compounds carry long-term health risks.[6][8]

Personal Protective Equipment (PPE) Protocol

A tiered approach to PPE is mandatory, scaling with the potential for exposure. All operations, regardless of scale, must be conducted within a certified chemical fume hood.[14]

Task / Exposure Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Exposure (e.g., handling sealed containers, transport within the lab)Tightly fitting safety goggles (ANSI Z87.1 or EN 166 compliant).[3][15]Single pair of chemical-resistant nitrile gloves (minimum 4 mil). Inspect before use.[3]Flame-resistant laboratory coat, fully buttoned.[15]Not required if container integrity is confirmed.
Medium Exposure (e.g., weighing solid, preparing solutions, small-scale transfers <5g)Chemical splash goggles and a full-face shield.[3][10]Double-gloving: Two pairs of nitrile gloves. The outer glove cuff should extend over the lab coat sleeve.[15][16]Flame-resistant laboratory coat. A chemical-resistant apron is recommended.All work must be performed in a certified chemical fume hood to keep airborne concentrations low.[14][17]
High Exposure (e.g., large-scale reactions, spill cleanup, potential for aerosol generation)Chemical splash goggles and a full-face shield.[10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over an inner pair of nitrile gloves. Consult glove manufacturer for breakthrough data.Chemical-resistant, flame-retardant coverall or suit over normal lab attire.[18]If fume hood fails or for large spills, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[10][15][16]

Senior Application Scientist's Note: The practice of double-gloving is critical. The outer glove absorbs the primary contamination. During removal, this glove is peeled off without touching its outer surface, leaving the inner glove clean to handle equipment and safely remove the remaining PPE. This significantly reduces the risk of dermal exposure.

All footwear must be closed-toe and made of a chemical-resistant material.[18] In areas where this compound is handled, consider antistatic footwear to mitigate ignition risks from static discharge.[9][18]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is essential for safety.

Step 1: Pre-Handling & Preparation
  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly. Keep the sash as low as possible.[14]

  • Emergency Equipment Check: Ensure an eyewash station, safety shower, and a spill kit are unobstructed and within a 10-second travel distance.[10][17] The spill kit must contain an inert absorbent (e.g., vermiculite or sand), and appropriate waste bags.

  • Area Demarcation: Clearly designate the work area for handling the compound.

  • PPE Donning: Put on all required PPE as specified in the table above for the planned task.

  • Material Staging: Place all necessary glassware, reagents, and equipment inside the fume hood before introducing the compound. Use equipment with ground clamps where possible to prevent static buildup.[9]

Step 2: Handling and In-Process Operations
  • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a tared container with a lid to minimize the risk of generating dust.

  • Transfers: Conduct all transfers of the material (solid or solution) slowly and carefully to prevent splashing or aerosol generation. Use a spatula for solids and a pipette or cannula for liquids.

  • Heating/Reaction: Avoid direct, intense heating. Use a controlled heating mantle or an oil bath. Do not heat in a sealed container. The presence of the nitro group suggests a potential for runaway exothermic decomposition.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[10][19]

Step 3: Post-Handling and Decontamination
  • Container Sealing: Tightly close the primary container of the compound and wipe it down with a damp cloth before returning it to its designated storage location.

  • Glassware Decontamination: Carefully rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous waste. Follow with a standard wash procedure.

  • Work Surface Decontamination: Wipe down the interior surfaces of the fume hood with the same solvent, followed by a standard laboratory cleaning agent.

  • PPE Doffing: Remove PPE in the correct order (outer gloves first, then face shield/goggles, lab coat, and finally inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.[11]

Emergency Procedures and Disposal

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][17]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • Wearing the high-exposure PPE described above, cover the spill with an inert absorbent material like sand or vermiculite.[11]

    • Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area as described in the post-handling procedure.

Waste Disposal

All materials contaminated with this compound, including excess reagent, rinse solvents, and spill cleanup debris, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[20][21]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Level start Assess Handling Task quantity Quantity Handled? start->quantity aerosol Aerosol / Dust Risk? quantity->aerosol > 5g spill Spill / Splash Risk? quantity->spill < 5g med_ppe LEVEL 2: MEDIUM EXPOSURE - Goggles + Face Shield - Double Nitrile Gloves - FR Lab Coat + Apron aerosol->med_ppe No high_ppe LEVEL 3: HIGH EXPOSURE - Goggles + Face Shield - Heavy Duty + Nitrile Gloves - Chemical Suit / Coverall - Respirator (if needed) aerosol->high_ppe Yes (e.g., large transfer) low_ppe LEVEL 1: LOW EXPOSURE - Goggles - Single Nitrile Gloves - FR Lab Coat spill->low_ppe No (e.g., sealed container) spill->med_ppe Yes (e.g., weighing)

Caption: PPE selection workflow based on task-specific risks.

References

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